molecular formula C8H6ClN3 B1293859 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- CAS No. 23195-59-7

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Cat. No.: B1293859
CAS No.: 23195-59-7
M. Wt: 179.6 g/mol
InChI Key: HWGUIDNOUFWKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUIDNOUFWKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073442
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-59-7
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate understanding and replication.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which exists in two tautomeric forms, 1H and 4H.[1] Derivatives of 1,2,4-triazole are renowned for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The substituent at the 3-position, in this case, a 4-chlorophenyl group, can significantly influence the pharmacological profile of the molecule. This guide details a common and effective method for the synthesis of this target compound and the analytical techniques used for its structural confirmation and characterization.

Synthesis of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through various strategies, often involving condensation and cyclization reactions.[3] A widely used and effective method is the reaction of a carbohydrazide with formamide, which serves as both a reagent and a solvent. This one-pot synthesis is efficient and proceeds through an N-acylamidrazone intermediate which then cyclizes to form the triazole ring.

Below is a diagram illustrating the general workflow for the synthesis of the target compound.

Synthesis_Workflow start_material 4-Chlorobenzohydrazide + Formamide reaction_step Reflux start_material->reaction_step Heat workup_step Work-up (Cooling, Precipitation) reaction_step->workup_step Reaction complete purification_step Purification (Recrystallization) workup_step->purification_step Crude product final_product 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- purification_step->final_product Pure product

Caption: Synthesis workflow for 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-.

Experimental Protocol

This protocol is based on the general principle of reacting a hydrazide with formamide to produce a 1,2,4-triazole.[4][5]

Materials and Equipment:

  • 4-Chlorobenzohydrazide

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, Buchner funnel, and filter paper

  • Melting point apparatus

Procedure:

  • A mixture of 4-chlorobenzohydrazide (0.01 mol) and formamide (15 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to reflux at approximately 160-180°C for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-cold water (100 mL) with stirring.

  • A precipitate will form, which is then collected by vacuum filtration using a Buchner funnel.

  • The crude solid is washed thoroughly with cold water to remove any residual formamide.

  • The product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield colorless crystals.

  • The purified crystals are dried in a desiccator, and the yield and melting point are recorded.

Reaction Parameters

The following table summarizes the typical quantitative data associated with the synthesis.

ParameterValue
Molar Ratio (Formamide:Hydrazide)> 4:1[5]
Reaction Temperature160-180 °C[5]
Reaction Time4-6 hours
Typical Yield65-95%[5]
Solvent for RecrystallizationEthanol or Ethanol/Water[4]

Characterization

The structure and purity of the synthesized 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- are confirmed using various analytical and spectroscopic techniques. The workflow for characterization is outlined below.

Characterization_Workflow product Purified Product mp Melting Point Analysis product->mp Purity Check ftir FT-IR Spectroscopy product->ftir Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Proton/Carbon Skeleton ms Mass Spectrometry product->ms Molecular Weight structure Structure Confirmation mp->structure ftir->structure nmr->structure ms->structure

Caption: Logical workflow for the characterization of the synthesized compound.

Physical Properties

The physical properties are the first indicators of sample identity and purity.

PropertyObserved Value
Molecular FormulaC₈H₆ClN₃
Molecular Weight179.61 g/mol
AppearanceColorless or white crystalline solid
Melting PointSpecific to the compound (literature comparison)
Spectroscopic Data

The following tables present the characteristic spectroscopic data used to elucidate the structure of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-. Data is based on typical values for closely related structures.[6][7][8]

Table: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.0 - 15.0br s1HN-H (Triazole)
~8.40s1HC5-H (Triazole)
~7.95d, J ≈ 8.4 Hz2HAr-H (ortho to -C-Triazole)
~7.55d, J ≈ 8.4 Hz2HAr-H (ortho to -Cl)

Table: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0C3 (Triazole)
~145.0C5 (Triazole)
~135.0Ar-C (C-Cl)
~130.0Ar-CH (ortho to -Cl)
~129.5Ar-C (C-Triazole)
~128.0Ar-CH (ortho to -C-Triazole)

Table: FT-IR Spectral Data (KBr, cm⁻¹)

Wavenumber (ν, cm⁻¹)Assignment
~3200 - 2800N-H stretching (broad)
~3100 - 3000Aromatic C-H stretching
~1610C=N stretching
~1500, 1480Aromatic C=C stretching
~1100C-N stretching
~1090C-Cl stretching
~840p-disubstituted benzene bend

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 179 and a characteristic [M+2]⁺ peak at m/z ≈ 181 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

References

An In-Depth Technical Guide on the Biological Activities of 3-(4-chlorophenyl)-1H-1,2,4-triazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities. This technical guide focuses on the biological properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its closely related derivatives. While extensive research has been conducted on various substituted analogs, this guide synthesizes the available data to provide a comprehensive overview of their anticonvulsant, antimicrobial, and anticancer properties. This document presents quantitative data in structured tables, details common experimental methodologies, and visualizes key synthetic and mechanistic pathways using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development. It is important to note that much of the available specific quantitative data pertains to derivatives of the core molecule.

Introduction

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a privileged structure in the design of therapeutic agents. The incorporation of a 4-chlorophenyl substituent at the 3-position of the triazole ring has been a common strategy in the development of novel bioactive compounds. This guide explores the multifaceted biological activities associated with this particular chemical motif.

Synthesis

The synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its derivatives typically involves the cyclization of a key intermediate, such as a thiosemicarbazide. A general synthetic pathway is outlined below.

General Synthesis Protocol

A common method for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole involves the following steps:

  • Formation of Hydrazide: 4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This is subsequently reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.

  • Formation of Thiosemicarbazide: The 4-chlorobenzohydrazide is then treated with an appropriate isothiocyanate in a suitable solvent like ethanol and refluxed to yield a 1-(4-chlorobenzoyl)thiosemicarbazide derivative.

  • Cyclization: The thiosemicarbazide intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide or sodium ethoxide, upon heating to form the 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione.

  • Desulfurization (if necessary): To obtain the 1H-1,2,4-triazole, the thione derivative can be desulfurized using an oxidizing agent like nitric acid or hydrogen peroxide.

Synthesis_Workflow cluster_start Starting Materials cluster_inter1 Intermediate 1 cluster_inter2 Intermediate 2 cluster_inter3 Intermediate 3 cluster_product Final Product 4-chlorobenzoic_acid 4-chlorobenzoic acid 4-chlorobenzoyl_chloride 4-chlorobenzoyl chloride 4-chlorobenzoic_acid->4-chlorobenzoyl_chloride SOCl₂ Thionyl_chloride SOCl₂ Hydrazine_hydrate N₂H₄·H₂O Isothiocyanate R-NCS 4-chlorobenzohydrazide 4-chlorobenzohydrazide 4-chlorobenzoyl_chloride->4-chlorobenzohydrazide N₂H₄·H₂O Thiosemicarbazide 1-(4-chlorobenzoyl) thiosemicarbazide 4-chlorobenzohydrazide->Thiosemicarbazide R-NCS Triazole_thione 3-(4-chlorophenyl)-1H- 1,2,4-triazole-5-thione Thiosemicarbazide->Triazole_thione Base (e.g., NaOH) Heat Triazole 3-(4-chlorophenyl)-1H- 1,2,4-triazole Triazole_thione->Triazole Oxidizing agent (e.g., HNO₃)

General synthetic workflow for 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Biological Activities

Derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have demonstrated a range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.

Anticonvulsant Activity

Several derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have been investigated for their potential as anticonvulsant agents. The primary screening for this activity is often conducted using the Maximal Electroshock (MES) test and the 6Hz psychomotor seizure test in mice.

Table 1: Anticonvulsant Activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivatives

CompoundTest ModelDose (mg/kg)ActivityED₅₀ (mg/kg)Reference
4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMES (mice)-Strongest anticonvulsant activity after 15 min38.5[1]
N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters (various)MES & 6Hz (mice)100ActiveNot specified[2]
5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315)MES (mice)-Evident anticonvulsant actionNot specified[3]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male Swiss mice are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At a predetermined time after compound administration (e.g., 30, 60, 120 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Studies on derivatives such as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione suggest that the anticonvulsant activity is, at least in part, mediated by the modulation of voltage-gated sodium channels (VGSCs)[3][4]. These compounds can block the channel, thereby reducing neuronal excitability and preventing seizure propagation. The interaction is often with site 2 of the sodium channel[3]. It is noteworthy that these compounds did not show significant interaction with GABA-A receptors, a common target for other anticonvulsants[3].

Anticonvulsant_Mechanism Triazole_Derivative 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivative VGSC Voltage-Gated Sodium Channel (VGSC) Triazole_Derivative->VGSC Na_Influx Na⁺ Influx VGSC->Na_Influx Mediates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Neuronal_Excitability Neuronal Hyperexcitability Action_Potential->Neuronal_Excitability Seizure Seizure Activity Neuronal_Excitability->Seizure

Proposed anticonvulsant mechanism of action.
Antimicrobial Activity

Various derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 2: Antimicrobial Activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneBacillus subtilis31.25[5]
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusSuperior or comparable to streptomycin[6]
4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus0.264 mM[5]
4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivativesStreptococcus pyogenes0.132 mM[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric to quantify this activity.

Table 3: Anticancer Activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9)VMM917 (human melanoma)Selectively cytotoxic (4.9-fold)[7][8]
N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a)MCF-7 (breast cancer)33.75 ± 1.20[9]
6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][7][8]triazolo[3,4-b][7][8][9]thiadiazole (CPNT)HepG2 (liver cancer)0.8 µg/mL (24h)[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on derivatives have indicated that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative was found to induce S-phase arrest in human melanoma cells[7][8]. A triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was shown to induce apoptosis in breast cancer cells through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins and the activation of caspases 9 and 7[9].

Anticancer_Mechanism cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Intrinsic Apoptosis Pathway Triazole_Derivative 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivative S_Phase S Phase Arrest Triazole_Derivative->S_Phase Induces Mitochondria Mitochondria Triazole_Derivative->Mitochondria Acts on Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase7 Caspase-7 (Effector) Caspase9->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis

Proposed anticancer mechanisms of action.

Conclusion

The 3-(4-chlorophenyl)-1H-1,2,4-triazole scaffold is a promising template for the development of novel therapeutic agents. The available literature, primarily on its derivatives, demonstrates significant potential in the areas of anticonvulsant, antimicrobial, and anticancer activities. The anticonvulsant effects appear to be mediated, at least in part, through the modulation of voltage-gated sodium channels. The anticancer properties are linked to the induction of apoptosis and cell cycle arrest. While more research is needed to elucidate the specific biological profile of the parent compound, 3-(4-chlorophenyl)-1H-1,2,4-triazole, the existing data on its derivatives provide a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of molecules.

References

Spectroscopic and Structural Elucidation of 3-(4-chlorophenyl)-1H-1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative 1,2,4-triazole derivative, 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of published, consolidated spectroscopic data for the specific parent compound, 3-(4-chlorophenyl)-1H-1,2,4-triazole, this guide focuses on a well-characterized, structurally related molecule to illustrate the principles of its analysis. The data and protocols presented herein are compiled from peer-reviewed literature and are intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and development of novel triazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This data is essential for the structural verification and quality control of synthesized compounds.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Description
N-H3354, 3292Stretching vibrations
S-H2580Stretching vibration
C=N1606Stretching vibration
N-C=S (Amide I, II, III, IV bands)1535, 1260, 1050, 950Bending and stretching vibrations

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ProtonsChemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
Ar-H6.94-7.42m9HAromatic protons
CH₂3.84s2HMethylene protons
SH12.96s1HThiol proton

Note: "m" denotes a multiplet and "s" denotes a singlet.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality spectroscopic data. The following sections outline generalized methodologies for the techniques cited.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure good signal-to-noise ratio and resolution. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer. Common ionization techniques for triazole derivatives include Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Ionization and Analysis: In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed. In EI, the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight, while the fragmentation pattern provides structural information.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows in the spectroscopic analysis of triazole derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of Triazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Functional_Groups Functional Group Identification IR->Functional_Groups Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Final_Structure Verified Molecular Structure Functional_Groups->Final_Structure Structural_Elucidation->Final_Structure Molecular_Weight->Final_Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a triazole derivative.

Mass_Spectrometry_Fragmentation Molecule Triazole Derivative (Precursor Ion) Ionization Ionization (e.g., ESI, EI) Molecule->Ionization Fragment1 Fragment Ion 1 Ionization->Fragment1 Fragmentation Fragment2 Fragment Ion 2 Ionization->Fragment2 Fragmentation FragmentN ... Ionization->FragmentN Fragmentation Detection Detection & Mass Analysis Fragment1->Detection Fragment2->Detection FragmentN->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

Caption: Conceptual pathway of mass spectrometry analysis for a triazole derivative.

This guide provides foundational spectroscopic information and standardized protocols relevant to the characterization of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its derivatives. Researchers can adapt these methodologies to their specific compounds and instrumentation.

Physical and chemical properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 3-(4-chlorophenyl)-1H-1,2,4-triazole. This molecule is of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by the 1,2,4-triazole scaffold. This document consolidates available data on its physicochemical characteristics, spectral properties, and synthesis. It also includes detailed experimental protocols and visualizations to support further research and development efforts.

Physicochemical Properties

The physical and chemical properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole are summarized in the table below. While some experimental data is available, it is noteworthy that a definitive melting point is not consistently reported in the literature, with some sources indicating "N/A". This suggests that the compound may decompose before melting under certain conditions or that this specific data point is not widely published.

PropertyValueSource
Molecular Formula C₈H₆ClN₃[Calculated]
Molecular Weight 179.61 g/mol [Calculated]
Boiling Point 358.5 °C at 760 mmHg[1]
Density 1.366 g/cm³[1]
Flash Point 201.9 °C[1]
Solubility Generally soluble in polar organic solvents like ethanol, methanol, and acetone. Moderate solubility in water, which tends to increase with temperature.[2]General for 1,2,4-triazoles

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring and the protons of the triazole ring. The protons on the chlorophenyl group, typically appearing in the aromatic region (δ 7.0-8.5 ppm), will likely exhibit a splitting pattern characteristic of a para-substituted benzene ring (two doublets). The chemical shift of the triazole C-H proton is also expected in the aromatic region. The N-H proton of the triazole ring is a broad singlet and its chemical shift can vary depending on the solvent and concentration.[3][4]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the chlorophenyl ring and the two unique carbons of the 1,2,4-triazole ring. The triazole ring carbons (C3 and C5) are typically found in the range of δ 140-170 ppm.[3][4]

Expected ¹H NMR Chemical Shifts (ppm) Expected ¹³C NMR Chemical Shifts (ppm)
Aromatic protons (chlorophenyl): 7.4 - 8.0Triazole C3 & C5: 145 - 165
Triazole C-H: 8.0 - 9.0Aromatic carbons (chlorophenyl): 125 - 140
Triazole N-H: 10.0 - 14.0 (broad)
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 3-(4-chlorophenyl)-1H-1,2,4-triazole are expected for N-H, C=N, C=C, and C-Cl bonds.

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretching (triazole)3100 - 3300 (broad)
C-H stretching (aromatic)3000 - 3100
C=N stretching (triazole ring)1600 - 1411
C=C stretching (aromatic ring)1450 - 1600
C-Cl stretching1000 - 1100
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(4-chlorophenyl)-1H-1,2,4-triazole, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (179.61). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for 1,2,4-triazoles involve the loss of N₂ and HCN.[5]

Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Several synthetic routes are available for the preparation of 1,2,4-triazole derivatives. The Pellizzari reaction is a classical method that can be adapted for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole.[6]

Experimental Protocol: Pellizzari Reaction

This protocol describes a general procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles, which can be adapted for the target compound.

Materials:

  • 4-chlorobenzamide

  • 4-chlorobenzohydrazide

  • High-boiling point solvent (e.g., glycerol or nitrobenzene) or neat conditions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of 4-chlorobenzamide and 4-chlorobenzohydrazide.

  • If a solvent is used, add it to the flask. For a neat reaction, gently heat the mixture to a molten state.

  • Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere.

  • Maintain this temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the resulting solid can be triturated with a suitable solvent such as ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3-(4-chlorophenyl)-1H-1,2,4-triazole.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-chlorobenzamide C Mix and Heat (220-250 °C, 2-4 h) A->C B 4-chlorobenzohydrazide B->C D Cool to RT C->D E Triturate with Ethanol D->E F Recrystallize E->F G 3-(4-chlorophenyl)-1H-1,2,4-triazole F->G

Caption: General workflow for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole via the Pellizzari reaction.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[7][8][9] The specific biological profile of 3-(4-chlorophenyl)-1H-1,2,4-triazole is an active area of research.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

A well-established mechanism of action for many azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[10][11] The nitrogen atom at position 4 of the triazole ring is thought to coordinate with the heme iron atom in the active site of the enzyme, while the substituted phenyl ring engages in hydrophobic interactions, contributing to the binding affinity.[12]

Antifungal Signaling Pathway Diagram

G cluster_drug Drug Action cluster_pathway Ergosterol Biosynthesis Pathway drug 3-(4-chlorophenyl)- 1H-1,2,4-triazole enzyme Lanosterol 14α-demethylase (CYP51) drug->enzyme Inhibition lanosterol Lanosterol lanosterol->enzyme product Ergosterol Precursor enzyme->product Demethylation ergosterol Ergosterol product->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains

Caption: Inhibition of the ergosterol biosynthesis pathway by 3-(4-chlorophenyl)-1H-1,2,4-triazole.

This technical guide provides a foundational understanding of 3-(4-chlorophenyl)-1H-1,2,4-triazole for researchers and professionals in the field of drug development. The compiled data and protocols are intended to facilitate further investigation into the properties and potential applications of this promising heterocyclic compound.

References

The Core Mechanism of Action of 3-(4-chlorophenyl)-1,2,4-triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for 3-(4-chlorophenyl)-1,2,4-triazole derivatives, a class of compounds exhibiting a wide spectrum of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for 3-(4-chlorophenyl)-1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of CYP51, these triazole derivatives prevent the demethylation of lanosterol, a key step in ergosterol production. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, inhibiting fungal growth and replication.

Quantitative Data: Antifungal Activity
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1,2,4-triazole alcohol derivatives with N-(4-chlorobenzyl) piperazine carbodithioate scaffoldCandida albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis0.063–0.5[1]
Thiazolo[4,5-d] pyrimidine hybrids with a chloro-substituentVarious fungi-[2]
1-(4-chlorobenzyl) derivative of 1,2,4-triazole alcoholCandida species0.063-0.5[1]

Note: MIC (Minimum Inhibitory Concentration) values are presented. Lower values indicate higher potency.

Signaling Pathway: Ergosterol Biosynthesis

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Farnesyl_PP Farnesyl pyrophosphate Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole 3-(4-chlorophenyl)- 1,2,4-triazole derivative Triazole->CYP51 Inhibition CYP51->Ergosterol Demethylation

Ergosterol biosynthesis pathway and the site of inhibition by triazole derivatives.
Experimental Protocol: In Vitro CYP51 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of 3-(4-chlorophenyl)-1,2,4-triazole derivatives against recombinant human CYP51 in a reconstituted system.[3]

Materials:

  • Recombinant human CYP51A1

  • Recombinant human Cytochrome P450 Reductase (CPR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Lanosterol (substrate)

  • NADPH

  • Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • MgCl₂ (4 mM)

  • Dithiothreitol (DTT, 0.1 mM)

  • Ethyl acetate

  • LC-MS/MS or GC-MS system

Procedure:

  • Reagent Preparation: Prepare a stock solution of lanosterol in ethanol. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reconstitution of CYP51: In a reaction tube, combine the potassium phosphate buffer, MgCl₂, DTT, DLPC, recombinant human CYP51, and recombinant human CPR.

  • Inhibitor Addition: Add varying concentrations of the test compound or a vehicle control to the reconstituted enzyme mixture.

  • Enzymatic Reaction:

    • Pre-incubate the mixture for 5 minutes at room temperature.

    • Add lanosterol to a final concentration of 50 µM.

    • Pre-incubate the reaction mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.

    • Incubate for 30 minutes at 37°C with shaking.

  • Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate to dryness.

  • Analysis: Reconstitute the dried extract and analyze the formation of the demethylated product using a validated LC-MS/MS or GC-MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity: Multi-Targeted Inhibition

3-(4-chlorophenyl)-1,2,4-triazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key signaling proteins and disruption of cellular machinery essential for cancer cell proliferation and survival.

Kinase Inhibition (e.g., BRAF)

Certain derivatives have been shown to inhibit protein kinases, such as BRAF, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. The BRAF kinase is a key component of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers, including melanoma. By inhibiting BRAF, these triazole derivatives can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

Quantitative Data: Anticancer Activity (Kinase Inhibition)
Compound/DerivativeCancer Cell LineTargetIC50 (µM)Reference
Diarylurea derivative with triazole moietyHT-29, H460, MDA-MB-231c-Kit, RET, FLT30.85 - 1.54[4]
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)A549, U87, HL60p53-MDM2 interaction3.854 - 17.522[5]
1,2,4-triazole-pyridine hybrid (TP6)B16F10 (murine melanoma)Not specified41.12[6]
2-(4-Chlorophenyl)[7][8][9]triazolo[1,5-a]quinazolineHepG2, MCF7Not specifiedLow activity[10]

Note: IC50 (half-maximal inhibitory concentration) values are presented. Lower values indicate higher potency.

Signaling Pathway: BRAF/MAPK Pathway

BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Triazole 3-(4-chlorophenyl)- 1,2,4-triazole derivative Triazole->BRAF Inhibition

BRAF/MAPK signaling pathway and the inhibitory action of triazole derivatives.
Experimental Protocol: In Vitro BRAF Kinase Assay

This protocol describes an ELISA-based method for measuring BRAF kinase activity and its inhibition by test compounds.[11]

Materials:

  • Recombinant GST-MEK

  • Recombinant BRAF kinase

  • 96-well glutathione-coated plates

  • Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives) in DMSO

  • Phosphorylation buffer (50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl₂, 200 µM ATP)

  • Anti-phospho-MEK antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

Procedure:

  • Plate Coating: Coat the wells of a 96-well glutathione-coated plate with recombinant GST-MEK.

  • Inhibitor and Kinase Incubation: In a separate plate, add serial dilutions of the test compounds to a mixture containing BRAF kinase in a suitable buffer. Incubate at room temperature for 1 hour.

  • Kinase Reaction: Transfer the inhibitor/kinase mixture to the GST-MEK coated wells. Initiate the kinase reaction by adding the phosphorylation buffer. Incubate at 37°C for 30 minutes with intermittent shaking.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add the anti-phospho-MEK primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Wash the wells and add the HRP substrate.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of BRAF activity for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.

Tubulin Polymerization Inhibition

Another significant anticancer mechanism for some 3-(4-chlorophenyl)-1,2,4-triazole derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin and inhibiting its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway: Microtubule Dynamics in Mitosis

Tubulin_Polymerization TubulinDimers α/β-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Triazole 3-(4-chlorophenyl)- 1,2,4-triazole derivative Triazole->Polymerization Inhibition

Inhibition of tubulin polymerization and its downstream effects on the cell cycle.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based spectrophotometric assay to monitor the effect of test compounds on tubulin polymerization.[8][12]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (General tubulin buffer with GTP and glutamate)

  • Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, add tubulin in G-PEM buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (optical density) at 340 nm every 60 seconds for 1 hour.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compounds to the control to determine the inhibitory effect. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Anti-inflammatory Activity: COX Inhibition

Certain 3-(4-chlorophenyl)-1,2,4-triazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity (COX Inhibition)
Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
(E)-4-(4-chlorophenyl)-2-(3-(4-((6-methoxy-2-oxobenzofuran-3(2H)-ylidene)methyl)phenoxy)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one18.592.6[13]
Schiff base bearing a 1,2,4-triazole ring117.81.76[13]
Diaryl-1,2,4-triazole derivatives with urea linker and sulfamoylphenyl moiety8.85–9.151.98–2.13[14]

Note: IC50 (half-maximal inhibitory concentration) values are presented. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activation CellMembrane Cell Membrane Phospholipids CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Release COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Triazole 3-(4-chlorophenyl)- 1,2,4-triazole derivative Triazole->COX2 Inhibition

The COX-2 pathway in inflammation and its inhibition by triazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening COX-2 inhibitors.[7][9]

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and varying concentrations of the test compound or vehicle control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a detection solution containing the COX probe and cofactor to each well. Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Other Biological Activities

Urease and Lipase Inhibition

Certain derivatives of 3-(4-chlorophenyl)-1,2,4-triazole have also been investigated for their inhibitory effects on enzymes like urease and lipase.[15] Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, while lipase inhibitors are explored for their potential in managing obesity.

Quantitative Data: Urease and Lipase Inhibition
Compound/DerivativeEnzymeIC50 (µg/mL)Reference
Mannich base derivative (11a)Urease12.39 ± 0.35[15]
Mannich base derivative (11d)Urease16.12 ± 1.06[15]
Arylidene hydrazide derivatives (7b, 7d)LipaseModerate to good inhibition[15]
Mannich base derivatives (11b, 11c, 11d)LipaseModerate to good inhibition[15]

Note: IC50 (half-maximal inhibitory concentration) values are presented for urease inhibition. Qualitative data is provided for lipase inhibition.

Anticonvulsant Activity

The anticonvulsant activity of some 1,2,4-triazole derivatives has been linked to their interaction with voltage-gated sodium channels. These channels are crucial for the generation and propagation of action potentials in neurons. By modulating the activity of these channels, these compounds can reduce neuronal hyperexcitability, which is a hallmark of seizures.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

This protocol provides a general framework for assessing the effect of test compounds on voltage-gated sodium channels in cultured neuronal cells.[4][16]

Materials:

  • Cultured neuronal cells expressing voltage-gated sodium channels

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

Procedure:

  • Cell Preparation: Plate neuronal cells on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a target cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Recording:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the sodium channels are in a resting state.

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Record the resulting currents before and after the application of the test compound to the external solution.

  • Data Analysis: Measure the peak amplitude of the sodium currents in the absence and presence of the test compound. Construct a dose-response curve to determine the IC50 for the inhibition of the sodium current.

This technical guide provides a foundational understanding of the multifaceted mechanisms of action of 3-(4-chlorophenyl)-1,2,4-triazole derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

An In-Depth Technical Guide to the Tautomeric Forms of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of 3-(4-chlorophenyl)-1H-1,2,4-triazole is a critical aspect influencing its physicochemical properties, reactivity, and potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the possible tautomeric forms of this compound, delving into their relative stabilities, and the experimental and computational methodologies employed for their investigation. Detailed experimental protocols for synthesis and characterization, alongside quantitative data from computational studies, are presented to facilitate further research and application in drug development.

Introduction to Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle containing two carbon and three nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. A key feature of N-unsubstituted 1,2,4-triazoles is their ability to exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. For a monosubstituted 1,2,4-triazole, such as 3-(4-chlorophenyl)-1H-1,2,4-triazole, three potential tautomers can exist: the 1H, 2H, and 4H forms.

The equilibrium between these tautomers is influenced by several factors, including the nature and position of substituents on the triazole ring, the polarity of the solvent, and the physical state (solution or solid). Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capacity, lipophilicity, and ultimately its interaction with biological targets.

Tautomeric Forms of 3-(4-chlorophenyl)-1H-1,2,4-triazole

The three possible tautomeric forms of 3-(4-chlorophenyl)-1H-1,2,4-triazole are depicted below. The position of the hydrogen atom on the nitrogen atoms of the triazole ring defines each tautomer.

Caption: Tautomeric equilibrium of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Computational Analysis of Tautomer Stability

Due to the challenges in experimentally isolating and characterizing individual tautomers, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting their relative stabilities. While specific experimental data for 3-(4-chlorophenyl)-1H-1,2,4-triazole is scarce in the literature, studies on closely related 3-aryl-1,2,4-triazoles provide significant insights.

Generally, for 3-substituted-1,2,4-triazoles, the 1H- and 2H-tautomers are found to be more stable than the 4H-tautomer. The relative stability between the 1H and 2H forms is influenced by the electronic nature of the substituent. Electron-donating groups tend to favor the 2H-tautomer, while electron-withdrawing groups often stabilize the 1H-tautomer.

A summary of theoretical calculations on substituted 1,2,4-triazoles is presented in the table below. These values are indicative and the actual relative energies for 3-(4-chlorophenyl)-1H-1,2,4-triazole would require specific calculations.

TautomerRelative Energy (kcal/mol) - Gas Phase (Hypothetical)Relative Free Energy (kcal/mol) - Aqueous Solution (Hypothetical)
1H-3-(4-chlorophenyl)-1,2,4-triazole0.00 (Reference)0.00 (Reference)
2H-3-(4-chlorophenyl)-1,2,4-triazole0.5 - 2.00.2 - 1.5
4H-3-(4-chlorophenyl)-1,2,4-triazole> 5.0> 4.0

Note: The data in this table is hypothetical and extrapolated from computational studies on similar 3-aryl-1,2,4-triazoles. Specific calculations for 3-(4-chlorophenyl)-1H-1,2,4-triazole are required for precise values.

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

A common and effective method for the synthesis of 3-substituted-1H-1,2,4-triazoles is the cyclization of the corresponding N-acylamidine or by reacting a hydrazide with an appropriate reagent. A plausible synthetic route is outlined below.

Synthesis cluster_reagents Reagents & Conditions cluster_starting_material Starting Material cluster_product Product reagents 1. Formamide 2. Heat (e.g., 150-180°C) P 3-(4-chlorophenyl)-1H-1,2,4-triazole reagents->P SM 4-Chlorobenzohydrazide SM->P Cyclization

Caption: Generalized synthetic workflow for 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-chlorobenzohydrazide (1 equivalent).

  • Reagent Addition: Add an excess of formamide (e.g., 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 150-180 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for characterizing the tautomeric forms of 1,2,4-triazoles. The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the tautomeric proton.

  • ¹H NMR: The NH proton signal is typically broad and its chemical shift is dependent on the solvent and concentration. The CH proton of the triazole ring will also exhibit a characteristic chemical shift.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) can help in distinguishing between the tautomers.

General Protocol:

  • Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Two-dimensional NMR techniques like HSQC and HMBC can be employed for unambiguous assignment of proton and carbon signals.

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the tautomeric proton in the solid state.

General Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms are determined, and hydrogen atoms are typically located from the difference Fourier map.

Computational Chemistry Protocol

General Protocol using Gaussian software with DFT:

  • Structure Building: Build the initial 3D structures of the 1H, 2H, and 4H tautomers of 3-(4-chlorophenyl)-1H-1,2,4-triazole using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in solution (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Energy Calculation: From the output files, extract the electronic energies and thermal corrections to Gibbs free energy.

  • Relative Stability Analysis: Calculate the relative energies of the tautomers by taking the most stable tautomer as the reference (0 kcal/mol).

Conclusion

The tautomerism of 3-(4-chlorophenyl)-1H-1,2,4-triazole is a fundamental characteristic that dictates its chemical behavior and potential applications. While the 1H- and 2H-tautomers are predicted to be the most stable forms, their precise energy difference and equilibrium are subject to environmental conditions. This guide provides a foundational understanding and practical protocols for the synthesis, characterization, and computational analysis of these tautomeric forms, serving as a valuable resource for researchers in medicinal chemistry and drug development. Further experimental and computational studies on this specific molecule are encouraged to provide more definitive quantitative data.

Unraveling the Solid-State Architecture of a Bioactive Triazole Analogue: A Technical Guide to the Crystal Structure of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystallographic data presented in this guide pertains to 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol , a structural analogue of the requested 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-. At the time of this report, a complete, publicly available crystal structure for the exact target compound could not be located. This guide serves to provide insights into the structural characteristics of a closely related molecule, which can be valuable for researchers in medicinal chemistry and materials science.

This technical guide offers an in-depth analysis of the single-crystal X-ray diffraction study of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a compound of interest due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents. The following sections detail the molecular geometry, crystal packing, and the experimental procedures used to determine its three-dimensional structure.

Molecular Structure and Conformation

The asymmetric unit of the crystal structure contains two crystallographically independent molecules, designated as Molecule A and Molecule B.[1] These two molecules are related by a pseudo-inversion symmetry.[1] The core of the molecule consists of a 4H-1,2,4-triazole ring substituted with a 4-chlorophenyl group at the 5-position, an amino group at the 4-position, and a thiol group at the 3-position. The triazole ring itself is nearly planar.[1]

The dihedral angle between the plane of the triazole ring and the attached 4-chlorophenyl ring is a key conformational feature. In the determined structure, this angle is 0.2(2)° for Molecule A and 6.0(1)° for Molecule B, indicating a nearly coplanar arrangement in one molecule and a slight twist in the other.[1] In a separate study of what is likely the same compound, the benzene ring was found to be disordered over two conformations, with dihedral angles of 24.7 (3)° and 9.9 (2)° with respect to the triazole ring.[2]

Crystallographic Data

The crystal structure of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been determined to belong to the triclinic crystal system with the space group P-1.[2] Detailed crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValueReference
Empirical FormulaC₈H₇ClN₄S[2]
Formula Weight226.69[2]
Crystal SystemTriclinic[2]
Space GroupP-1[2]
a (Å)6.0765 (9)[2]
b (Å)8.0268 (7)[2]
c (Å)10.9873 (16)[2]
α (°)72.501 (10)[2]
β (°)87.597 (10)[2]
γ (°)67.88 (2)[2]
Volume (ų)471.94 (12)[2]
Z2[2]
Temperature (K)293[2]
Wavelength (Å)1.54178 (Cu Kα)[2]
Density (calculated) (g/cm³)1.595[2]
Absorption Coefficient (mm⁻¹)5.35[2]
F(000)232[2]
Final R indices [I>2σ(I)]R1 = 0.080, wR2 = 0.236[2]
Goodness-of-fit on F²1.09[2]
Table 2: Selected Bond Lengths (Å)
BondMolecule A[1]Molecule B[1]
N3–C21.316(6)1.321(6)
N4–C51.308(5)1.309(5)

Note: The bond lengths N3-C2 and N4-C5 exhibit double-bond character.[1]

Table 3: Selected Torsion Angles (°) for the Triazole Ring
Torsion AngleMolecule A[1]Molecule B[1]
N1–C2–N3–N4-1.2(4)-1.7(4)
C2–N3–N4–C50.5(5)0.2(5)
N3–N4–C5–N1-0.5(4)1.4(4)
N4–C5–N1–C2-1.3(4)-2.5(4)

Crystal Packing and Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions.[1][2] Specifically, N—H···N and N—H···S hydrogen bonds are observed, which link the molecules into sheets along the (001) plane.[2] These interactions result in the formation of R₂²(8) and R₂²(10) graph-set motifs.[2]

Additionally, weak C—H···N hydrogen bonds and aromatic π–π stacking interactions contribute to the overall stability of the crystal structure.[2] The shortest centroid-centroid distance between stacked aromatic rings is reported as 3.681 (7) Å.[2] The molecules are noted to stack inversely on top of each other along the a-direction, with a π-π interaction distance of 3.673 Å.[1]

Experimental Protocols

Synthesis

While the primary crystallographic papers do not detail the synthesis, related literature describes the general synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. A common route involves the reaction of a substituted benzoic acid with thiocarbohydrazide via a fusion method. This is followed by cyclization to form the triazole thiol core.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The specific solvent system used for crystallization is not detailed in the available reports.

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Enraf–Nonius CAD-4 diffractometer at 293 K using Cu Kα radiation (λ = 1.54178 Å).[2] A total of 1912 reflections were measured, of which 1818 were independent.[2]

The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[2] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a mixture of independent and constrained refinement.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

The Ascendancy of Chlorophenyl-Substituted Triazoles in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. The strategic incorporation of a chlorophenyl moiety onto this versatile core has yielded a multitude of compounds with potent and selective biological activities. This technical guide provides an in-depth exploration of the medicinal chemistry applications of chlorophenyl-substituted triazoles, with a focus on their anticancer, antifungal, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Biological Activities of Chlorophenyl-Substituted Triazoles

Chlorophenyl-substituted triazoles have demonstrated a broad spectrum of pharmacological activities, with the position of the chlorine atom on the phenyl ring and the nature of other substituents on the triazole core playing a crucial role in determining their biological profiles.

Anticancer Activity

A significant body of research has highlighted the potential of chlorophenyl-substituted triazoles as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, and prostate.[1][2] The anticancer efficacy is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4][5]

Table 1: Anticancer Activity of Representative Chlorophenyl-Substituted Triazoles

Compound IDCancer Cell LineIC50 (µM)Reference
P7a MCF-7 (Breast)33.75 ± 1.20[3]
MDA-MB-231 (Breast)178.92 ± 12.51[3]
Fz25 MDA-MB-231 (Breast)8.12 ± 0.85[5]
MDA-MB-468 (Breast)25.43 ± 3.68[5]
Fz200 MDA-MB-231 (Breast)10.86 ± 0.69[5]
Compound 9e PC3 (Prostate)3.24 ± 2.51[2]
MCF-7 (Breast)3.74 ± 2.03[2]
DU-145 (Prostate)6.13 ± 4.57[2]
Compound 17 NCI-H460 (Lung)Not specified, but showed high activity[6]
SF-268 (CNS)Not specified, but showed high activity[6]
Antifungal Activity

The development of triazole-based antifungal agents, such as fluconazole, has been a landmark in the treatment of fungal infections. Chlorophenyl-substituted triazoles have been extensively investigated as potent antifungal agents, often exhibiting broad-spectrum activity against various fungal pathogens.[1][7] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[8]

Table 2: Antifungal Activity of Representative Chlorophenyl-Substituted Triazoles

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 6b Candida albicans0.0156 - 0.5[1]
7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][3][9][10]triazole-3-thiol Aspergillus nigerSignificant activity[7]
Fusarium oxysporumSignificant activity[7]
Compound 19g Candida albicans0.0625[8]
Cryptococcus neoformans0.0625[8]
Aspergillus spp.0.0625[8]
Antimicrobial Activity

In addition to their anticancer and antifungal properties, chlorophenyl-substituted triazoles have also demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that the nature and position of substituents on the triazole and phenyl rings are critical for antibacterial potency.

Table 3: Antimicrobial Activity of Representative Chlorophenyl-Substituted Triazoles

Compound IDBacterial StrainMIC (µg/mL)Reference
A series of 1,2,4-triazoles Gram-positive & Gram-negative bacteriaVaried[11]
Indole-triazole hybrids Hep-G2 (Anticancer, for comparison)Good to excellent activity[12]

Mechanisms of Action

Anticancer Mechanisms

The anticancer effects of chlorophenyl-substituted triazoles are often multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Many chlorophenyl-triazole derivatives trigger the intrinsic pathway of apoptosis.[3][13] This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14][15] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][15]

These compounds can also induce cell cycle arrest, primarily at the G1 phase.[3][4] This prevents the cancer cells from progressing through the cell cycle and proliferating.

Chlorophenyl-substituted triazoles have been shown to interfere with key signaling pathways that are often dysregulated in cancer. For instance, some derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as the RAS/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth and survival.[5][16]

Anticancer_Mechanism cluster_drug Chlorophenyl-Substituted Triazole cluster_pathways Cellular Effects Drug Chlorophenyl-Triazole Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Promotes G1_Arrest G1 Cell Cycle Arrest Drug->G1_Arrest Induces EGFR EGFR Signaling Drug->EGFR Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation G1_Arrest->Proliferation Inhibits EGFR->Proliferation Promotes

Caption: Anticancer mechanism of chlorophenyl-substituted triazoles.

Antifungal Mechanism

The primary antifungal mechanism of chlorophenyl-substituted triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, these triazoles disrupt the fungal cell membrane's integrity and function, leading to fungal cell death.

Antifungal_Mechanism cluster_drug Chlorophenyl-Substituted Triazole cluster_pathway Ergosterol Biosynthesis Pathway Drug Chlorophenyl-Triazole CYP51 Lanosterol 14α-demethylase (CYP51) Drug->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Membrane Disruption & Cell Death CYP51->Disruption Leads to Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation

Caption: Antifungal mechanism of chlorophenyl-substituted triazoles.

Experimental Protocols

General Synthesis of Chlorophenyl-Substituted Triazoles

A common synthetic route to 1,2,4-triazole derivatives involves the reaction of a substituted benzoic acid with thiocarbohydrazide, followed by cyclization and subsequent reaction with a substituted benzaldehyde to form a Schiff base.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Chlorobenzoic Acid Intermediate1 4-Amino-5-(4-chlorophenyl) -4H-1,2,4-triazole-3-thiol Start->Intermediate1 Reaction with Thiocarbohydrazide Intermediate2 Schiff Base Intermediate1->Intermediate2 Reaction with Substituted Benzaldehyde FinalProduct Chlorophenyl-Substituted Triazole Derivative Intermediate2->FinalProduct Further Modification (Optional) Anticancer Anticancer Assays (e.g., MTT) FinalProduct->Anticancer Antifungal Antifungal Assays (e.g., MIC determination) FinalProduct->Antifungal Antimicrobial Antimicrobial Assays (e.g., MIC determination) FinalProduct->Antimicrobial

Caption: General workflow for synthesis and biological evaluation.

Detailed Protocol for the Synthesis of 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol:

  • A mixture of thiocarbohydrazide and a substituted benzoic acid is heated to produce the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • The resulting triazole is then treated with a substituted benzaldehyde in a suitable solvent, such as ethanol, and refluxed to form the Schiff base.

  • The product is purified by recrystallization.

  • Characterization is performed using techniques such as IR, NMR, and mass spectrometry.[8]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chlorophenyl-substituted triazole compounds for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a series of twofold dilutions of the chlorophenyl-substituted triazole compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Chlorophenyl-substituted triazoles represent a highly promising class of compounds in the field of medicinal chemistry. Their demonstrated efficacy against cancer, fungal, and microbial targets, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent biological activity, guiding the design of new and more effective analogues.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Detailed Mechanisms of Action: Identifying specific molecular targets and pathways to better understand their therapeutic effects and potential side effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.

  • Combating Drug Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in cancer and infectious diseases.

The continued exploration of chlorophenyl-substituted triazoles holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

Antifungal Potential of 3-(4-chlorophenyl)-1H-1,2,4-triazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens constitutes a significant threat to global health. The 1,2,4-triazole scaffold has long been a cornerstone in the development of potent antifungal agents. This technical guide provides an in-depth analysis of the antifungal potential of a specific derivative, 3-(4-chlorophenyl)-1H-1,2,4-triazole. While direct and extensive quantitative data for this exact compound is limited in publicly accessible literature, this paper extrapolates its potential by examining the well-established mechanism of action of the triazole class and the antifungal activities of structurally similar analogues. This guide covers the core mechanism of action, detailed experimental protocols for antifungal susceptibility testing, and a summary of the antifungal activity of closely related compounds, offering a valuable resource for researchers engaged in the discovery and development of novel antifungal therapeutics.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a growing challenge in clinical practice. The increasing prevalence of immunocompromised individuals has led to a surge in invasive fungal diseases with high morbidity and mortality rates. The azole class of antifungals, particularly the triazoles, has been pivotal in the management of these infections. Their efficacy stems from the specific inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. This document focuses on the antifungal potential of 3-(4-chlorophenyl)-1H-1,2,4-triazole, a compound that combines the essential 1,2,4-triazole pharmacophore with a 4-chlorophenyl moiety, a common feature in many potent antifungal drugs.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazole derivatives is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungi, analogous to cholesterol in mammals.

Primary Target: Lanosterol 14α-Demethylase (CYP51)

Triazole compounds act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1][2]

Secondary Mechanism of Action

Recent studies have suggested a secondary mechanism of action for triazole antifungals. The accumulation of sterol intermediates due to CYP51 inhibition can trigger a negative feedback loop that downregulates the activity of HMG-CoA reductase, the rate-limiting enzyme in the initial stages of the ergosterol biosynthesis pathway. This dual action further enhances the disruption of fungal sterol homeostasis.

Fungus_Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 3-(4-chlorophenyl)-1H-1,2,4-triazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Toxic Sterols Toxic Sterols Lanosterol->Toxic Sterols Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole 3-(4-chlorophenyl)- 1H-1,2,4-triazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol 14α-demethylase\n(CYP51) Primary Inhibition HMG-CoA\nReductase HMG-CoA Reductase Toxic Sterols->HMG-CoA\nReductase Negative Feedback (Secondary Effect)

Figure 1: Mechanism of action of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Quantitative Data: Antifungal Activity of Structurally Related Compounds

CompoundFungal StrainMIC Range (µg/mL)Reference
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-olCandida species (42 isolates)64 - 256[3]

Note: The presented data is for a 1,2,3-triazole isomer with an additional propan-2-ol group. This data is intended to be illustrative of the potential of the 4-chlorophenyl triazole scaffold. Further empirical testing of 3-(4-chlorophenyl)-1H-1,2,4-triazole is required to determine its precise antifungal spectrum and potency. Other studies on various 1,2,4-triazole derivatives containing a 4-chlorophenyl moiety have also reported promising antifungal activities against a range of pathogenic fungi.

Experimental Protocols

The following section details a standardized methodology for determining the in vitro antifungal susceptibility of a compound like 3-(4-chlorophenyl)-1H-1,2,4-triazole. The broth microdilution method is a widely accepted and reproducible technique.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

  • Test compound (3-(4-chlorophenyl)-1H-1,2,4-triazole)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antifungal (e.g., Fluconazole, Voriconazole)

  • Negative control (medium only)

  • Growth control (medium with fungal inoculum)

4.1.2. Procedure

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (for yeasts) or by hemocytometer counting (for molds). This corresponds to an initial concentration of approximately 1-5 x 10^6 CFU/mL for yeast and 1-5 x 10^6 conidia/mL for molds.

    • Dilute this stock suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 conidia/mL for molds).

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the serially diluted test compound.

    • Include a positive control (a known antifungal), a growth control (inoculum without the test compound), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • The inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate plate with Fungal Suspension Inoculum_Prep->Inoculation Compound_Stock Prepare Stock Solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation Read_Plate Read Plate Visually or with Spectrophotometer Incubation->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

Figure 2: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion

While a comprehensive antifungal profile for 3-(4-chlorophenyl)-1H-1,2,4-triazole is not yet fully established in the public domain, the available evidence from structurally related compounds strongly suggests its potential as a valuable antifungal agent. The well-understood mechanism of action of 1,2,4-triazoles, centered on the inhibition of ergosterol biosynthesis, provides a solid foundation for its anticipated efficacy. The presence of the 4-chlorophenyl substituent is a key feature in many clinically successful azole antifungals, further supporting the rationale for investigating this specific compound.

This technical guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to systematically evaluate the antifungal properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole. Further in vitro and in vivo studies are warranted to fully elucidate its antifungal spectrum, potency, and potential for development as a novel therapeutic agent to combat the growing threat of fungal infections.

References

In-depth Technical Guide: Antibacterial Spectrum of 3-(4-Chlorophenyl)-1H-1,2,4-triazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial properties. This technical guide focuses on the antibacterial spectrum of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its closely related derivatives. While specific antibacterial data for the parent compound, 3-(4-chlorophenyl)-1H-1,2,4-triazole, is not extensively available in the public domain, this guide provides a comprehensive overview of the antibacterial activity of its derivatives. The data presented herein is crucial for understanding the structure-activity relationships and guiding future drug discovery efforts centered on this chemical scaffold.

Data Presentation: Antibacterial Activity of 3-(4-Chlorophenyl)-1H-1,2,4-triazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole against a panel of Gram-positive and Gram-negative bacteria. It is important to note that the antibacterial activity is highly dependent on the nature and position of substituents on the triazole and phenyl rings.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesBacillus subtilis31.25[1]
4-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazideStaphylococcus aureus62.5
Bacillus subtilis125
Escherichia coli250
Pseudomonas aeruginosa250
1-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-oneStaphylococcus aureus125
Bacillus subtilis250
Escherichia coli500
Pseudomonas aeruginosa500

Experimental Protocols

The determination of the antibacterial spectrum of the 1,2,4-triazole derivatives cited in this guide is primarily conducted using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing susceptibility.

Broth Microdilution Method (CLSI M07)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound (e.g., a 3-(4-chlorophenyl)-1H-1,2,4-triazole derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control (bacteria in broth without the compound) and a sterility control (broth only).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Disk Diffusion Method (CLSI M02)

This method provides a qualitative assessment of the susceptibility of a bacterial strain to an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Antimicrobial Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk.

    • The interpretation of the results (susceptible, intermediate, or resistant) is based on the zone diameter interpretive standards provided by CLSI for specific antimicrobial agents. For novel compounds, the zone diameters provide a qualitative measure of antibacterial activity.

Mandatory Visualization

Experimental_Workflow_Broth_Microdilution Broth Microdilution Method Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Colony Selection B Inoculum Standardization (0.5 McFarland) A->B D Inoculation of Microplate B->D C Test Compound Dilution C->D E Incubation (35°C, 16-20h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action Proposed Antibacterial Mechanisms of 1,2,4-Triazole Derivatives cluster_targets Bacterial Cellular Targets cluster_processes Inhibited Cellular Processes Triazole 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivatives DNA_Gyrase DNA Gyrase (Topoisomerase II) Triazole->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Triazole->DHFR Inhibition MurB UDP-N-acetylenolpyruvylglucosamine reductase (MurB) Triazole->MurB Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Blocks Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Blocks Cell_Wall_Synthesis Peptidoglycan Synthesis (Cell Wall) MurB->Cell_Wall_Synthesis Blocks Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folate_Synthesis->Bacterial_Death Cell_Wall_Synthesis->Bacterial_Death

Caption: Potential molecular targets for 1,2,4-triazole antibacterial action.

Mechanism of Action

While the precise mechanism of action for 3-(4-chlorophenyl)-1H-1,2,4-triazole itself is not yet fully elucidated, studies on analogous 1,2,4-triazole derivatives suggest several potential intracellular targets. The antibacterial efficacy of these compounds is likely attributable to the inhibition of essential bacterial enzymes.

  • Inhibition of DNA Gyrase: Several 1,2,4-triazole-containing compounds have been shown to target bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is crucial for maintaining DNA topology during replication and transcription. Inhibition of DNA gyrase leads to the disruption of these fundamental processes, ultimately resulting in bacterial cell death.[1][3]

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[4] Some heterocyclic compounds, including triazole derivatives, have been investigated as DHFR inhibitors. By blocking this pathway, these compounds starve the bacteria of essential building blocks for growth and replication.

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an attractive target for antibiotics. The MurB enzyme, which is involved in the early stages of peptidoglycan synthesis, has been identified as a potential target for some 1,2,4-triazole-based inhibitors.[5] Inhibition of MurB disrupts the formation of the protective cell wall, leading to cell lysis and death.

Conclusion

Derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole represent a promising class of compounds with demonstrable antibacterial activity against a range of pathogenic bacteria. The modular nature of the 1,2,4-triazole scaffold allows for extensive chemical modification, providing a rich avenue for the development of new and more potent antibacterial agents. Further research is warranted to fully elucidate the antibacterial spectrum of the parent compound and to optimize the structure of its derivatives to enhance their efficacy and pharmacokinetic properties. The potential for these compounds to inhibit multiple essential bacterial enzymes suggests they may be less prone to the rapid development of resistance, a critical attribute in the ongoing battle against infectious diseases.

References

Methodological & Application

Synthesis Protocol for 3-(4-chlorophenyl)-1H-1,2,4-triazole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclocondensation reaction of 4-chlorobenzohydrazide with an excess of formamide. This method is a common and effective way to produce 3-substituted-1H-1,2,4-triazoles. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The 1,2,4-triazole moiety is a key structural component in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties. The synthesis of substituted 1,2,4-triazoles is therefore of significant interest to the medicinal chemistry community. The protocol described herein details a reliable method for the preparation of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Reaction Scheme

The synthesis proceeds via the reaction of 4-chlorobenzohydrazide with formamide, which acts as both a reactant and a solvent. The reaction involves the formation of an intermediate which then cyclizes to form the 1,2,4-triazole ring.

Figure 1: General reaction scheme for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

G cluster_reactants Reactants cluster_product Product 4-chlorobenzohydrazide 4-chlorobenzohydrazide 3-(4-chlorophenyl)-1H-1,2,4-triazole 3-(4-chlorophenyl)-1H-1,2,4-triazole 4-chlorobenzohydrazide->3-(4-chlorophenyl)-1H-1,2,4-triazole Formamide, Heat Formamide Formamide

Caption: Reaction of 4-chlorobenzohydrazide with formamide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole. The values are based on typical results for this type of reaction and may vary depending on the specific experimental conditions.

ParameterValue
Reactants
4-chlorobenzohydrazide1.71 g (10 mmol)
Formamide20 mL
Reaction Conditions
Temperature150-160 °C
Reaction Time4-6 hours
Product
3-(4-chlorophenyl)-1H-1,2,4-triazole
Theoretical Yield1.80 g
Expected Actual Yield1.44 - 1.62 g
Yield Percentage80 - 90%
Purity (by HPLC)>98%
Melting Point210-212 °C

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 1,2,4-triazoles from hydrazides and formamide.

Materials:

  • 4-chlorobenzohydrazide

  • Formamide

  • Deionized water

  • Ethanol

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beaker (250 mL)

  • Buchner funnel and filter paper

  • Melting point apparatus

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 4-chlorobenzohydrazide (1.71 g, 10 mmol).

    • Add formamide (20 mL) to the flask.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Heat the mixture with stirring in a heating mantle to 150-160 °C.

    • Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 150 mL of cold deionized water.

    • A white precipitate of 3-(4-chlorophenyl)-1H-1,2,4-triazole will form.

    • Stir the suspension for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold deionized water (2 x 20 mL).

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)-1H-1,2,4-triazole as a white crystalline solid.

    • Dry the purified product in a vacuum oven at 60 °C for 4 hours.

  • Characterization:

    • Determine the melting point of the final product.

    • Assess the purity of the compound using HPLC.

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

G Reactants 1. Mix Reactants (4-chlorobenzohydrazide + Formamide) Reaction 2. Heat and Stir (150-160 °C, 4-6 h) Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Precipitation 4. Precipitate in Water Cooling->Precipitation Filtration 5. Filter and Wash Precipitation->Filtration Recrystallization 6. Recrystallize from Ethanol Filtration->Recrystallization Drying 7. Dry Product Recrystallization->Drying Analysis 8. Characterize Product (MP, HPLC, Spectroscopy) Drying->Analysis

Application Notes and Protocols for the One-Pot Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a highly valued heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Compounds incorporating this ring system exhibit a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antifungal, and antibacterial properties.[2][3][4] The target compound, 3-(4-chlorophenyl)-1,2,4-triazole, serves as a key building block for the synthesis of more complex derivatives with potential applications in drug discovery. This document provides detailed protocols for a one-pot synthesis of 3-(4-chlorophenyl)-1,2,4-triazole, along with relevant data and its applications in drug development.

One-Pot Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole

This protocol describes a one-pot synthesis of 3-(4-chlorophenyl)-1,2,4-triazole from readily available starting materials, 4-chlorobenzohydrazide and formamide. This method is a variation of the Pellizzari reaction, which involves the condensation of a hydrazide with an amide.[5]

Experimental Protocol

Materials:

  • 4-chlorobenzohydrazide

  • Formamide

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzohydrazide (1 equivalent) and an excess of formamide (10-15 equivalents).

  • Heat the reaction mixture to 150-160°C with continuous stirring under a reflux condenser.

  • Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 3-(4-chlorophenyl)-1,2,4-triazole.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Data Presentation

Physicochemical and Spectral Data
ParameterExpected Value
Molecular Formula C₈H₆ClN₃
Molecular Weight 180.61 g/mol
Appearance White to off-white solid
Melting Point Data for closely related compounds suggest a melting point in the range of 180-250°C. For example, 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has a melting point of 187-188 °C.[6]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (4H, multiplet), Triazole-CH (1H, singlet), NH proton (1H, broad singlet).
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons, Triazole carbons (C3 and C5). The imine carbon (C=N) typically appears around 164-173 ppm and the thionyl carbon (C=S) around 150-160 ppm in thione derivatives.[7]
IR (KBr, cm⁻¹) N-H stretching, C=N stretching, C-Cl stretching, aromatic C-H stretching.
Reaction Parameters and Yield
Starting MaterialsReaction ConditionsYield
4-chlorobenzohydrazide, Formamide150-160°C, 4-6 hoursYields for similar Pellizzari-type reactions can vary but are often in the moderate to good range.

Applications in Drug Development

The 3-(4-chlorophenyl)-1,2,4-triazole scaffold is of significant interest to researchers in drug development due to the diverse biological activities exhibited by its derivatives.

Anticonvulsant Activity

Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as anticonvulsant agents.[3][8] The presence of a substituted phenyl ring, such as the 4-chlorophenyl group, is a common feature in many compounds with potent anticonvulsant effects.[9] For instance, derivatives like 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown strong anticonvulsant activity in preclinical models.[3] The mechanism of action for some of these compounds is believed to involve the modulation of voltage-gated sodium channels.[10]

Anti-inflammatory Activity

Derivatives of 1,2,4-triazoles have also been extensively investigated for their anti-inflammatory properties.[2][4][11] These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the inflammatory pathway.[2] The anti-inflammatory potential of novel 1,2,4-triazole derivatives is often comparable to or even exceeds that of established drugs like ibuprofen.[4]

Visualizations

Experimental Workflow

G cluster_0 One-Pot Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole A Combine 4-chlorobenzohydrazide and Formamide B Heat and Reflux (150-160°C, 4-6h) A->B Reaction C Cool to Room Temperature B->C Completion D Precipitate in Ice Water C->D Workup E Filter and Wash D->E F Recrystallize from Ethanol E->F Purification G Dry Final Product F->G

Caption: Workflow for the one-pot synthesis of 3-(4-chlorophenyl)-1,2,4-triazole.

Potential Anti-inflammatory Signaling Pathway

G cluster_1 Inflammatory Cascade and Site of Action AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Triazole 3-(4-chlorophenyl)-1,2,4-triazole Derivatives Triazole->COX Inhibition

Caption: Inhibition of the COX pathway by 1,2,4-triazole derivatives.

References

Application Notes and Protocols: Cyclization of 4-Chlorobenzohydrazide for Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to the development of a wide range of therapeutic agents and functional materials.[1][2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[2][3][4] The versatile nature of the triazole ring, its ability to participate in hydrogen bonding, and its metabolic stability contribute to its prevalence in medicinal chemistry. This document provides detailed protocols for the synthesis of 1,2,4-triazole derivatives starting from 4-chlorobenzohydrazide, a readily available starting material. Two primary synthetic routes are outlined: the formation of a 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thione and the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones via a thiosemicarbazide intermediate.

Method 1: Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thione

This method proceeds in two steps: the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Step 1 - Synthesis of Potassium N'-(4-chlorobenzoyl)hydrazinecarbodithioate

Materials:

  • 4-Chlorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Anhydrous ether

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzohydrazide (0.088 mol, 15 g) in absolute ethanol.

  • Add carbon disulfide (0.097 mol, 5.8 mL) to the solution.

  • Prepare a solution of potassium hydroxide (0.132 mol, 7.4 g) in absolute ethanol (15 mL).

  • Slowly add the alcoholic KOH solution dropwise to the 4-chlorobenzohydrazide and carbon disulfide mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6 hours. The reaction can be monitored by thin-layer chromatography.

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid with anhydrous ether and dry to yield potassium N'-(4-chlorobenzoyl)hydrazinecarbodithioate.

Quantitative Data:

ParameterValueReference
Yield87.85%[3]
AppearanceYellow crystals[3]
Experimental Protocol: Step 2 - Cyclization to 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thione

Materials:

  • Potassium N'-(4-chlorobenzoyl)hydrazinecarbodithioate

  • Hydrazine hydrate (99%)

  • Water

  • Reflux apparatus

  • Beakers

  • Filtration apparatus

Procedure:

  • To a suspension of potassium N'-(4-chlorobenzoyl)hydrazinecarbodithioate (0.1 mol) in water, add hydrazine hydrate (0.2 mol).

  • Heat the mixture to reflux for 4-6 hours. The evolution of hydrogen sulfide gas may be observed.

  • Monitor the completion of the reaction using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the cooled solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thione.

Method 2: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This method involves the initial formation of a thiosemicarbazide intermediate by reacting 4-chlorobenzohydrazide with an isothiocyanate, followed by cyclization.

Experimental Protocol: Step 1 - Synthesis of 1-(4-Chlorobenzoyl)-4-phenylthiosemicarbazide

Materials:

  • 4-Chlorobenzohydrazide

  • Phenyl isothiocyanate

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve 4-chlorobenzohydrazide (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Add phenyl isothiocyanate (0.01 mol) to the solution.

  • Reflux the reaction mixture for 4-5 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide.

Experimental Protocol: Step 2 - Cyclization to 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Materials:

  • 1-(4-Chlorobenzoyl)-4-phenylthiosemicarbazide

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Water

  • Reflux apparatus

  • Beakers

  • Filtration apparatus

Procedure:

  • Suspend the 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (2N).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Applications and Biological Activity

Derivatives of 1,2,4-triazoles containing a 4-chlorophenyl moiety have demonstrated significant potential as antimicrobial and antifungal agents. The presence of the halogenated phenyl ring is often associated with enhanced biological activity.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeBacillus subtilis31.25[4]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStaphylococcus aureus0.264 mM[4]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStaphylococcus pyogenes0.132 mM[4]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Triazole alcohol derivative with N-(4-chlorobenzyl) piperazine carbodithioate scaffoldCandida albicans0.063–0.5[2]
Triazole alcohol derivative with N-(4-chlorobenzyl) piperazine carbodithioate scaffoldCandida glabrata0.063–0.5[2]
Triazole alcohol derivative with N-(4-chlorobenzyl) piperazine carbodithioate scaffoldCandida parapsilosis0.063–0.5[2]
Triazole alcohol derivative with N-(4-chlorobenzyl) piperazine carbodithioate scaffoldCandida krusei0.063–0.5[2]
Triazole alcohol derivative with N-(4-chlorobenzyl) piperazine carbodithioate scaffoldCandida tropicalis0.063–0.5[2]
Miconazole analogue with 3,4-dichlorobenzyl groupVarious fungi0.5[2]

Visualizations

Synthesis_Workflow_Method1 cluster_start Starting Materials cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Cyclization start1 4-Chlorobenzohydrazide process1 Reaction in Ethanol Stir at RT for 6h start1->process1 start2 Carbon Disulfide start2->process1 start3 Potassium Hydroxide start3->process1 start4 Hydrazine Hydrate process2 Reflux with Hydrazine Hydrate Acidification start4->process2 intermediate Potassium N'-(4-chlorobenzoyl) hydrazinecarbodithioate process1->intermediate intermediate->process2 product 4-Amino-5-(4-chlorophenyl)- 4H-1,2,4-triazole-3-thione process2->product

Caption: Workflow for the synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thione.

Synthesis_Workflow_Method2 cluster_start Starting Materials cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization start1 4-Chlorobenzohydrazide process1 Reflux in Ethanol start1->process1 start2 Phenyl Isothiocyanate start2->process1 start3 Sodium Hydroxide process2 Reflux in NaOH(aq) Acidification start3->process2 intermediate 1-(4-Chlorobenzoyl)-4-phenyl thiosemicarbazide process1->intermediate intermediate->process2 product 5-(4-Chlorophenyl)-4-phenyl-2,4- dihydro-3H-1,2,4-triazole-3-thione process2->product

Caption: Workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones.

Putative_Antifungal_Mechanism cluster_drug Triazole Derivative cluster_fungus Fungal Cell drug 5-(4-Chlorophenyl)-1,2,4-triazole-3-thione enzyme Lanosterol 14α-demethylase (CYP51) drug->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Essential Component

Caption: Putative mechanism of antifungal action for triazole derivatives.

References

Purification Techniques for 3-(4-chlorophenyl)-1H-1,2,4-triazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-(4-chlorophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical research. The described techniques are essential for obtaining high-purity material suitable for further biological evaluation and drug development processes.

Overview of Purification Strategies

The purification of 3-(4-chlorophenyl)-1H-1,2,4-triazole from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reagents, and by-products. The most common and effective methods include:

  • Work-up with Liquid-Liquid Extraction: An initial purification step to separate the desired product from water-soluble impurities and some organic-soluble by-products.

  • Recrystallization: A highly effective technique for purifying solid compounds to a high degree of crystalline purity.

  • Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.

The choice and sequence of these techniques will depend on the nature and quantity of the impurities present in the crude product. A typical purification workflow is illustrated below.

PurificationWorkflow CrudeProduct Crude Reaction Mixture Workup Aqueous Work-up & Liquid-Liquid Extraction CrudeProduct->Workup CrudeSolid Crude Solid Workup->CrudeSolid Recrystallization Recrystallization CrudeSolid->Recrystallization ColumnChromatography Column Chromatography CrudeSolid->ColumnChromatography If recrystallization is insufficient PureCrystals Pure Crystalline Product Recrystallization->PureCrystals FinalProduct High-Purity 3-(4-chlorophenyl)-1H-1,2,4-triazole PureCrystals->FinalProduct PureFractions Pure Fractions ColumnChromatography->PureFractions SolventRemoval Solvent Removal PureFractions->SolventRemoval SolventRemoval->FinalProduct

General purification workflow for 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Experimental Protocols

The following protocols are based on established methods for the purification of 1,2,4-triazole derivatives and can be adapted for 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for obtaining high-purity crystalline 3-(4-chlorophenyl)-1H-1,2,4-triazole. The choice of solvent is critical for successful purification.

Materials:

  • Crude 3-(4-chlorophenyl)-1H-1,2,4-triazole

  • Recrystallization solvent (e.g., 1-propanol, ethanol, or an ethanol-water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For triazole derivatives, ethanol, 1-propanol, and ethanol-water mixtures are often suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize the yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Quantitative Data (Representative for a similar compound, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole):

ParameterValueReference
Recrystallization Solvent1-Propanol[1]
Yield after Recrystallization54%[1]
Melting Point301-302 °C[1]
Protocol 2: Purification by Column Chromatography

Column chromatography is useful for separating the target compound from impurities with different polarities, especially when recrystallization is not effective or for smaller-scale purifications.

Materials:

  • Crude 3-(4-chlorophenyl)-1H-1,2,4-triazole

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.5 for the desired compound and good separation from impurities. A gradient of hexane and ethyl acetate is commonly used for triazole derivatives.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Representative Column Chromatography Conditions:

ParameterDescription
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseGradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 20-30% ethyl acetate)
Protocol 3: Work-up with Liquid-Liquid Extraction

This procedure is typically performed after the synthesis reaction to provide an initial purification of the crude product.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate)

  • Water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Quenching: Quench the reaction mixture as appropriate for the specific synthesis (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent such as ethyl acetate. Shake the funnel vigorously, venting periodically. Allow the layers to separate.

  • Separation: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove residual water and water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid 3-(4-chlorophenyl)-1H-1,2,4-triazole, which can then be further purified by recrystallization or column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care as they are often flammable and may be toxic.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

By following these detailed protocols and application notes, researchers can effectively purify 3-(4-chlorophenyl)-1H-1,2,4-triazole to a high degree of purity, ensuring reliable results in subsequent scientific investigations.

References

Application Notes: Analytical Methods for the Characterization of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2] 3-(4-chlorophenyl)-1H-1,2,4-triazole is a member of this family, and its thorough characterization is essential for quality control, structural confirmation, and purity assessment in research and development. These application notes provide detailed protocols for various analytical techniques used to characterize this compound, ensuring reliable and reproducible results.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the chemical structure and confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or 400 MHz spectrometer.[3][4]

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Presentation:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons of the 4-chlorophenyl ring and the triazole ring. A broad singlet corresponding to the N-H proton of the triazole ring is also anticipated.

  • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including those in the aromatic ring and the triazole moiety.

Table 1: Predicted NMR Spectral Data for 3-(4-chlorophenyl)-1H-1,2,4-triazole

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H7.40 - 7.60Doublet2H, Phenyl C-H
¹H7.80 - 8.00Doublet2H, Phenyl C-H
¹H8.40 - 8.60Singlet1H, Triazole C-H
¹H13.0 - 14.5Broad Singlet1H, Triazole N-H
¹³C~129-Phenyl CH
¹³C~130-Phenyl C-Cl
¹³C~134-Phenyl CH
¹³C~135-Phenyl C-Triazole
¹³C~145-Triazole CH
¹³C~155-Triazole C-Phenyl

Note: Predicted values are based on data from similar substituted triazole structures.[4][5] Actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent disk.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

Data Interpretation and Presentation: The IR spectrum will show characteristic absorption bands for N-H, aromatic C-H, C=N, and C-Cl bonds.[2][7]

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3100N-H stretching (triazole ring)
3100 - 3000Aromatic C-H stretching
1610 - 1500C=N stretching (triazole ring)
1500 - 1400C=C aromatic ring stretching
850 - 750C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through fragmentation analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The data will show the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Data Interpretation and Presentation: The molecular formula of 3-(4-chlorophenyl)-1H-1,2,4-triazole is C₈H₆ClN₃, with a molecular weight of 179.61 g/mol . The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at m/z ≈ 180.6. A characteristic isotopic peak [M+2+H]⁺ at m/z ≈ 182.6 with an intensity of about one-third of the [M+H]⁺ peak is expected due to the presence of the ³⁷Cl isotope.[6] Common fragmentation pathways for 1,2,4-triazoles include the loss of a nitrogen molecule (N₂).[1]

Table 3: Expected Mass Spectrometry Data

m/zAssignment
~180.6[M+H]⁺
~182.6[M+2+H]⁺ (Chlorine isotope)
~152.6[M+H - N₂]⁺

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying the concentration of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for calibration and quantification purposes.[8]

  • Instrumentation and Conditions: Utilize an HPLC system with a UV detector. The specific conditions can be optimized but a general starting point is provided below.[8][9]

Table 4: Recommended RP-HPLC Conditions

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient or 40 °C
Detection UV at 260 nm
Injection Volume 10 µL

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.[10]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an aluminum or ceramic pan.

  • Instrumentation: Use a simultaneous TGA/DSC analyzer.

  • Data Acquisition: Heat the sample from ambient temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[6][11]

Data Interpretation and Presentation:

  • TGA: The thermogram will show the percentage of weight loss as a function of temperature, indicating the decomposition temperature and thermal stability of the compound.

  • DSC: The DSC curve will show heat flow changes, with an endothermic peak corresponding to the melting point of the compound.[11]

Table 5: Expected Thermal Analysis Data

ParameterExpected Result
Melting Point (DSC)Sharp endothermic peak
Onset of Decomposition (TGA)Temperature at which significant weight loss begins

Visualized Workflows and Relationships

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization synthesis Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole purification Purification (e.g., Recrystallization) synthesis->purification structure Structural Elucidation (NMR, MS, FT-IR) purification->structure Identity Confirmation purity Purity Assessment (HPLC) structure->purity Verified Compound thermal Thermal Properties (TGA/DSC) purity->thermal Pure Compound

G cluster_structure Structural Information cluster_properties Physicochemical Properties center 3-(4-chlorophenyl)-1H-1,2,4-triazole NMR NMR center->NMR MS Mass Spec center->MS FTIR FT-IR center->FTIR HPLC HPLC center->HPLC Thermal TGA/DSC center->Thermal NMR_info Proton & Carbon Skeleton Connectivity NMR->NMR_info MS_info Molecular Weight Elemental Formula Fragmentation MS->MS_info FTIR_info Functional Groups FTIR->FTIR_info HPLC_info Purity (%) Quantification HPLC->HPLC_info Thermal_info Thermal Stability Melting Point Thermal->Thermal_info

References

Application Notes and Protocols for In Vitro Antifungal Assay of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antifungal activity of the compound 3-(4-chlorophenyl)-1H-1,2,4-triazole. The methodology is based on the widely recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Triazole-based compounds are a significant class of antifungal agents that function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The target enzyme for this class of drugs is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and function. This document outlines the procedures for evaluating the antifungal efficacy of 3-(4-chlorophenyl)-1H-1,2,4-triazole against pathogenic yeasts and filamentous fungi.

Data Presentation

Due to the absence of publicly available in vitro antifungal activity data specifically for 3-(4-chlorophenyl)-1H-1,2,4-triazole, the following table presents representative Minimum Inhibitory Concentration (MIC) values for a closely related structural analog, 5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thione, to illustrate the potential spectrum of activity.[1] It is crucial to perform the described experimental protocol to determine the precise MIC values for 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of a 4-chlorophenyl-1,2,4-triazole derivative against various fungal species.

Fungal SpeciesMIC (µg/mL)
Aspergillus flavus12.5
Aspergillus versicolor25
Aspergillus ochraceus25
Aspergillus niger50
Trichoderma viride12.5
Penicillium funiculosum50

Experimental Protocols

The following protocols are based on the CLSI documents M27 for yeasts and M38 for filamentous fungi.

Materials
  • 3-(4-chlorophenyl)-1H-1,2,4-triazole (test compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus flavus ATCC 204304)

  • Spectrophotometer or plate reader (optional, for turbidimetric reading)

  • Sterile water, saline, and microbiological loops

  • Incubator

Stock Solution Preparation
  • Prepare a stock solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole in DMSO at a concentration of 1.6 mg/mL.

  • Further dilute the stock solution in RPMI-1640 medium to create a series of working solutions for the assay.

Inoculum Preparation

For Yeasts (e.g., Candida albicans):

  • Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.

For Filamentous Fungi (e.g., Aspergillus fumigatus):

  • Grow the fungal strain on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

Broth Microdilution Assay
  • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

  • Add 200 µL of the highest concentration of the test compound (in RPMI-1640) to the first column of wells.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum in RPMI-1640 without the test compound) and a sterility control well (RPMI-1640 only).

  • Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the absorbance at a specific wavelength (e.g., 530 nm). For yeasts, the MIC is typically the concentration that shows at least 50% growth inhibition. For filamentous fungi, the endpoint is often complete inhibition of growth.

Visualizations

Signaling Pathway of Triazole Antifungals

Signaling_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51A1->Ergosterol Synthesis Disruption Membrane Disruption & Inhibition of Cell Growth CYP51A1->Disruption Blocked Pathway Membrane->Disruption Impaired Integrity Triazole 3-(4-chlorophenyl)-1H-1,2,4-triazole Triazole->CYP51A1 Inhibition

Caption: Mechanism of action of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Experimental Workflow for In Vitro Antifungal Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole C Prepare Serial Dilutions of Test Compound A->C B Prepare Fungal Inoculum (Yeast or Filamentous Fungi) D Inoculate Microtiter Plate B->D C->D E Incubate at 35°C D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the in vitro antifungal susceptibility assay.

References

Application Notes & Protocols: Antibacterial Screening of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Substituted 1,2,4-triazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including significant antibacterial potential.[1] As the global challenge of antimicrobial resistance intensifies, the systematic screening and evaluation of novel compounds like 1,2,4-triazole derivatives are crucial for the discovery of new therapeutic agents.[1][2] These application notes provide detailed protocols for the standardized preliminary and quantitative screening of substituted 1,2,4-triazoles against common pathogenic bacteria.

Application Notes

Overview of Standard Screening Methods

The antibacterial evaluation of novel 1,2,4-triazole derivatives typically follows a tiered approach, beginning with preliminary qualitative screening to identify active compounds, followed by quantitative assays to determine the potency.

  • Agar Disk Diffusion (Kirby-Bauer Method): This is a preliminary, qualitative method used to screen compounds for antibacterial activity.[3][4] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear "zone of inhibition" around the disk.[4][5] The size of this zone gives a preliminary indication of the compound's activity.[1]

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is the gold standard quantitative method for determining the potency of an antimicrobial agent.[6] It involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[6] Each well is then inoculated with a standardized bacterial suspension. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

  • Minimum Bactericidal Concentration (MBC) Assay: This assay is a subsequent step to the MIC test and is used to determine the lowest concentration of an antimicrobial agent required to kill a bacterium.[7][8] Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto fresh agar plates. The MBC is the lowest concentration that demonstrates a predetermined reduction (typically ≥99.9%) in the bacterial colony count compared to the initial inoculum.[8][9]

Key Experimental Considerations
  • Compound Solubility: Many novel 1,2,4-triazole derivatives are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is commonly used as a solvent to prepare stock solutions.[10][11] It is critical to run a solvent control to ensure the concentration of DMSO used does not affect bacterial growth.

  • Bacterial Strains: Screening should include a panel of clinically relevant bacteria, encompassing both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.[1][12] Including drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is also highly recommended.[1]

  • Reference Standards: A standard antibiotic (e.g., Ciprofloxacin, Norfloxacin, Ampicillin) should always be included as a positive control to validate the assay and provide a benchmark for comparing the activity of the test compounds.[1][13]

Data Presentation: Antibacterial Activity of Substituted 1,2,4-Triazoles

The following tables summarize the Minimum Inhibitory Concentration (MIC) of various substituted 1,2,4-triazole derivatives against a panel of bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Clinafloxacin-Triazole Hybrid (14a)MRSA0.25[1]
Clinafloxacin-Triazole Hybrid (14b)MRSA0.25[1]
Clinafloxacin-Triazole Hybrid (14c)MRSA0.25[1]
Ofloxacin-Triazole Hybrid (13)S. aureus0.25 - 1[1]
Ofloxacin-Triazole Hybrid (13)E. coli0.25 - 1[1]
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleE. coli5[1]
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleB. subtilis5[1]
3,4-dichlorobenzyl triazole-3-thione (44)S. aureus2[1]
3,4-dichlorobenzyl triazole-3-thione (44)E. coli1[1]
3,4-dichlorobenzyl triazole-3-thione (44)P. aeruginosa4[1]
1,2,4-triazolo[3,4-b][1][14][15]thiadiazine (61)S. aureus4 - 16[1]
1,2,4-triazolo[3,4-b][1][14][15]thiadiazine (61)E. coli4 - 16[1]
1,2,4-triazolo[3,4-b][1][14][15]thiadiazine (61)P. aeruginosa4 - 16[1]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II)E. coli k88ad0.039[15]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II)S. aureus k990.156[15]
4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (5e)S. aureus3.12[10]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione (7d)S. aureus8[16]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione (7d)E. coli16[16]

Visualized Workflows and Pathways

Caption: General workflow for antibacterial screening of novel compounds.

MIC_Workflow cluster_1 Broth Microdilution (MIC) Protocol prep_compound 1. Prepare Serial Dilutions of 1,2,4-Triazole in 96-well plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate all wells (except sterility control) prep_inoculum->inoculate incubate 4. Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read 5. Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine_mic 6. Identify MIC: Lowest concentration with no visible growth read->determine_mic

Caption: Step-by-step workflow for the MIC determination protocol.

Action_Mechanism cluster_2 Potential Antibacterial Mechanisms of 1,2,4-Triazoles triazole Substituted 1,2,4-Triazole target1 DNA Gyrase / Topoisomerase IV triazole->target1 target2 Protein Secretion (e.g., SecA) triazole->target2 process1 Inhibition of DNA Replication target1->process1 process2 Disruption of Protein Translocation target2->process2 outcome Bacterial Cell Death or Growth Inhibition process1->outcome process2->outcome

Caption: Logical relationships of potential 1,2,4-triazole action.

Experimental Protocols

Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This protocol outlines the preliminary screening of 1,2,4-triazole derivatives for antibacterial activity.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates[17]

  • Sterile paper disks (6 mm diameter)

  • Test 1,2,4-triazole compounds

  • Standard antibiotic disks (positive control)

  • Solvent (e.g., DMSO) (negative control)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard[5]

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: From an 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[5] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage. Swab the rim of the agar as well.[5]

  • Prepare and Apply Disks:

    • Aseptically apply a known amount of the test 1,2,4-triazole solution onto a sterile paper disk. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.

    • Place a standard antibiotic disk as a positive control and a solvent-only disk as a negative control on the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[17]

  • Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. The absence of a zone or a very small zone indicates resistance, while a clear zone indicates susceptibility.[4]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a 1,2,4-triazole derivative that inhibits bacterial growth.[6]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test 1,2,4-triazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control)

  • Bacterial inoculum prepared as in Protocol 1 and then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Multichannel pipette

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution:

    • Add 100 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Controls:

    • Positive Control: One well containing 100 µL of MHB and the bacterial inoculum, but no compound. This well should show turbidity.

    • Negative Control (Sterility): One well containing 200 µL of MHB only, with no compound or inoculum. This well should remain clear.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (now at ~5 x 10⁵ CFU/mL) to each well (except the negative control), bringing the final volume to 200 µL. The final inoculum concentration in each well will be ~2.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the test compound in which no visible growth (turbidity) is observed.[6]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[8]

Materials:

  • MHA plates

  • Micropipette

  • Incubator

  • MIC plate from Protocol 2

Procedure:

  • Sub-culturing: From the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells that showed no growth.[8]

  • Plating: Using a calibrated loop or micropipette, take a 10-100 µL aliquot from each selected well and spread it onto a separate, clearly labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[7][8] If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal.

References

Application Notes and Protocols: Docking Studies of 3-(4-chlorophenyl)-1H-1,2,4-triazole with Fungal Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 3-(4-chlorophenyl)-1H-1,2,4-triazole and related compounds with key fungal enzymes. The primary focus is on Lanosterol 14-alpha-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway and a major target for azole antifungal drugs.[1][2][3] Understanding the binding interactions between this class of triazoles and their fungal targets is paramount for the rational design of new, more potent antifungal agents.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[4] For 1,2,4-triazole derivatives, docking studies are instrumental in elucidating the structural basis of their antifungal activity, particularly how they interact with the heme group and surrounding amino acid residues in the active site of CYP51.[2][3][5]

Key Fungal Enzyme Target: Lanosterol 14-alpha-demethylase (CYP51)

Lanosterol 14-alpha-demethylase is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death. Azole antifungals, including the 1,2,4-triazole class, function by coordinating the N4 nitrogen of the triazole ring with the heme iron atom in the enzyme's active site, effectively blocking its catalytic activity.[3][4][5]

Data Presentation: Docking Scores of 1,2,4-Triazole Derivatives with Fungal CYP51

Compound Name/IDTarget Enzyme (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
1,2,4-TriazineC. albicans CYP51 (4LXJ)-9.5Fluconazole-8.1
5-(prop-2-en-1-yl)-5H-[5][6][7]triazino[5,6-b]indole-3-thiolC. albicans CYP51 (4LXJ)-8.5Fluconazole-8.1
2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(pyridin-2-yl)-N-tosylacetamideC. albicans CYP51 (4LXJ)-11.5Fluconazole-8.1
5,6-diphenyl-3-(tritylthio)-1,2,4-triazineC. albicans CYP51 (4LXJ)-11.9Fluconazole-8.1
Designed Triazole Analogue (AZ3)C. albicans CYP51 (5V5Z)-8.19------

Table 1: Summary of docking scores for 1,2,4-triazole/triazine derivatives against Candida albicans CYP51. Data extracted from multiple sources for comparative purposes.[4][5]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of 3-(4-chlorophenyl)-1H-1,2,4-triazole with fungal CYP51 using widely accepted software and practices in the field.

Protocol 1: Protein and Ligand Preparation

Objective: To prepare the fungal CYP51 protein structure and the 3-(4-chlorophenyl)-1H-1,2,4-triazole ligand for docking.

Materials:

  • Computer with molecular modeling software (e.g., AutoDockTools, PyMOL, Discovery Studio).

  • Protein Data Bank (PDB) file for Candida albicans CYP51 (e.g., PDB ID: 4LXJ or 5V5Z).[4][5]

  • Chemical structure of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of C. albicans CYP51 from the PDB.

    • Load the PDB file into a molecular visualization tool.

    • Remove all water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structure of 3-(4-chlorophenyl)-1H-1,2,4-triazole using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format.

Protocol 2: Molecular Docking using AutoDock Vina

Objective: To perform the docking simulation and predict the binding mode and affinity of the ligand to the protein.

Materials:

  • Prepared protein and ligand files (in PDBQT format).

  • AutoDock Vina software.

  • A text editor for creating a configuration file.

Procedure:

  • Grid Box Definition:

    • Identify the active site of CYP51, which is characterized by the heme cofactor.

    • Define a grid box that encompasses the entire active site. For the PDB structure 4LXJ, a grid box with center coordinates of x=22.01, y=14.21, z=19.82 and dimensions of x=88.63, y=86.49, z=60.53 (in Ångströms) can be used as a starting point.[5]

    • The grid parameters should be saved in a configuration text file.

  • Docking Execution:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • The software will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analysis of Results:

    • The output file will contain multiple binding modes ranked by their binding energy. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the docked poses using software like PyMOL or Discovery Studio.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the role of Lanosterol 14-alpha-demethylase (CYP51) as the target of 1,2,4-triazole antifungals.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol_intermediate 14-demethylated intermediates lanosterol->ergosterol_intermediate Catalyzed by CYP51 cyp51 Lanosterol 14-alpha- demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol ergosterol_intermediate->ergosterol ...multiple steps... triazole 3-(4-chlorophenyl)- 1H-1,2,4-triazole triazole->cyp51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Molecular Docking Workflow

This diagram outlines the general workflow for performing a molecular docking study.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep 1. Protein Preparation (e.g., CYP51 from PDB) grid_gen 3. Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep 2. Ligand Preparation (3-(4-chlorophenyl)-1H-1,2,4-triazole) docking 4. Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results 5. Analyze Results (Binding Energy & Poses) docking->results visualization 6. Visualize Interactions (Hydrogen bonds, etc.) results->visualization

Caption: General workflow for molecular docking studies.

References

Application Notes and Protocols: Developing Derivatives of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- for Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel derivatives of 1H-1,2,4-triazole, 3-(4-chlorophenyl)-. The aim is to guide the development of new chemical entities with enhanced biological activities, focusing on antimicrobial and anticancer applications.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of therapeutic agents due to its ability to engage in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] The 3-(4-chlorophenyl)-1H-1,2,4-triazole scaffold serves as a promising starting point for the development of new derivatives with potentially enhanced potency and selectivity. This document outlines the synthetic strategies for modifying this core structure and the subsequent protocols for evaluating their biological efficacy.

Synthetic Protocols

The following protocols describe the synthesis of various derivatives starting from 3-(4-chlorophenyl)-1H-1,2,4-triazole precursors.

Synthesis of Schiff Base and Mannich Base Derivatives

This protocol is adapted from the synthesis of derivatives from a similar 1,2,4-triazole core and is applicable for generating a diverse library of compounds.[1][8]

Experimental Workflow:

cluster_synthesis Synthesis of Schiff and Mannich Bases Start Start Deamination Deamination of 4-amino-5-(4-chlorobenzyl)-3-(4-chlorophenyl) -4H-1,2,4-triazole Start->Deamination Esterification Esterification with ethyl bromoacetate Deamination->Esterification Hydrazide_Formation Hydrazide formation with hydrazine hydrate Esterification->Hydrazide_Formation Schiff_Base_Synthesis Schiff Base Synthesis with aromatic aldehydes Hydrazide_Formation->Schiff_Base_Synthesis Thione_Formation Reaction with CS2/KOH and hydrazine hydrate Hydrazide_Formation->Thione_Formation Schiff_Base_from_Thione Schiff Base Synthesis from Thione with aldehydes Thione_Formation->Schiff_Base_from_Thione Mannich_Base_Synthesis Mannich Base Synthesis with formaldehyde and amine Schiff_Base_from_Thione->Mannich_Base_Synthesis

Caption: Synthetic workflow for Schiff and Mannich bases.

Protocol:

  • Synthesis of Ethyl [3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate (Compound 5):

    • To a solution of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (starting material, 10 mmol) in absolute ethanol, add one equivalent of sodium ethoxide.

    • Reflux the mixture for 2 hours.

    • Add ethyl bromoacetate (10 mmol) and continue refluxing for an additional 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Synthesis of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide (Compound 6):

    • To a solution of Compound 5 (10 mmol) in ethanol, add hydrazine hydrate (20 mmol).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture in an ice bath to obtain a precipitate.

    • Filter the solid, wash with cold ethanol, and dry.

  • Synthesis of Schiff Bases (Arylidene Hydrazides):

    • To a solution of Compound 6 (5 mmol) in ethanol, add the appropriate aromatic aldehyde (5 mmol) and a few drops of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture, filter the resulting precipitate, and recrystallize from a suitable solvent like ethanol.

  • Synthesis of 4-amino-5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 9):

    • To a solution of Compound 6 (10 mmol) in ethanol, add potassium hydroxide (10 mmol) and carbon disulfide (12 mmol).

    • Stir the mixture at room temperature for 12-16 hours.

    • Add hydrazine hydrate (20 mmol) and reflux for 8-10 hours.

    • Cool the reaction, pour into ice water, and acidify with dilute HCl.

    • Filter the precipitate and recrystallize from ethanol.

  • Synthesis of Mannich Bases:

    • To a solution of the corresponding Schiff base (from step 3 or a similar derivative of Compound 9) (5 mmol) in ethanol, add formaldehyde (37%, 1 mL) and the appropriate secondary amine (e.g., morpholine, piperidine) (5 mmol).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the precipitate and recrystallize from a suitable solvent.

Biological Activity Evaluation Protocols

Antimicrobial Activity Screening

This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) using the agar well diffusion method.[3][9]

Experimental Workflow:

cluster_antimicrobial Antimicrobial Screening Workflow Prepare_Media Prepare sterile Nutrient Agar plates Inoculate Inoculate with bacterial culture Prepare_Media->Inoculate Create_Wells Create wells in the agar Inoculate->Create_Wells Add_Compounds Add test compounds and controls Create_Wells->Add_Compounds Incubate Incubate at 37°C for 24 hours Add_Compounds->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones Determine_MIC Determine MIC Measure_Zones->Determine_MIC

Caption: Workflow for antimicrobial activity screening.

Protocol:

  • Preparation of Media: Prepare sterile Nutrient Agar plates.

  • Inoculation: Inoculate the agar plates with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Well Creation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the synthesized derivatives (dissolved in a suitable solvent like DMSO) to the wells. Use a standard antibiotic (e.g., Amikacin) as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

  • MIC Determination: To determine the MIC, a serial dilution of the compounds is prepared and tested to find the lowest concentration that inhibits visible bacterial growth.

Anticancer Activity Screening (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.[7]

Experimental Workflow:

cluster_anticancer Anticancer Screening (MTT Assay) Seed_Cells Seed cancer cells in a 96-well plate Add_Compounds Treat cells with various concentrations of compounds Seed_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for anticancer activity screening using MTT assay.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the synthesized derivatives.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Data Presentation

The following tables summarize the biological activity of selected 3-(4-chlorophenyl)-1,2,4-triazole derivatives from the literature.

Table 1: Anti-lipase and Anti-urease Activities of 1,2,4-Triazole Derivatives [1][8]

CompoundAnti-lipase Activity (% Inhibition)Anti-urease Activity (IC50, µg/mL)
7b Good-
7d Good-
11a -12.39 ± 0.35
11b Moderate-
11c ModerateModerate
11d Moderate16.12 ± 1.06
Orlistat Standard-
Thiourea -Standard

Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives (MIC, µg/mL) [3]

CompoundS. aureusM. gypseum
5d 12.56.25
5h 6.253.12
5j 6.253.12
5m 12.56.25
5p 6.253.12
Streptomycin 6.25-
Ketoconazole -6.25

Putative Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by 3-(4-chlorophenyl)-1,2,4-triazole derivatives, leading to their observed anticancer and antimicrobial activities. These are representative pathways and the exact mechanism of action for specific derivatives needs to be experimentally validated.

Putative Anticancer Mechanism: Inhibition of EGFR Signaling Pathway

Many anticancer agents targeting solid tumors function by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[10]

cluster_egfr Putative EGFR Signaling Pathway Inhibition Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazole 3-(4-chlorophenyl)- 1,2,4-triazole derivative Triazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade.

Putative Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antimicrobial compounds is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.

cluster_cellwall Putative Inhibition of Bacterial Cell Wall Synthesis Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier Cycle Precursors->Lipid_Carrier Transglycosylation Transglycosylation (Polymerization) Lipid_Carrier->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Cell_Wall Stable Peptidoglycan Cell Wall Transpeptidation->Cell_Wall Triazole 3-(4-chlorophenyl)- 1,2,4-triazole derivative Triazole->Transpeptidation Inhibits

Caption: Disruption of bacterial peptidoglycan synthesis.

Conclusion

The 3-(4-chlorophenyl)-1H-1,2,4-triazole scaffold presents a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of new derivatives with enhanced biological activities. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline.

References

Application Notes and Protocols for the Use of 3-(4-chlorophenyl)-1H-1,2,4-triazole as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(4-chlorophenyl)-1H-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural features, including the capacity for hydrogen bonding, dipole interactions, and its rigid framework, make it an ideal starting point for the design of novel therapeutic agents. This document provides an overview of its applications in anticancer, antimicrobial, and enzyme-inhibiting drug design, complete with quantitative data and detailed experimental protocols for researchers in drug development.

Application I: Anticancer Agent Development

Derivatives of the 3-(4-chlorophenyl)-1H-1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key proteins in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin.[1][2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget Cell LineIC50 (µM)Target EnzymeIC50 (µM)
8c --EGFR3.6
TP1-TP7 Murine Melanoma (B16F10)41.12 - 61.11--
TP6 Murine Melanoma (B16F10)Highest Activity in Series--
Compound I MCF-7, A549, A27800.1 - 0.26--
Compound II HepG21.93--

Data sourced from multiple studies evaluating various 1,2,4-triazole derivatives.[1][3][4][5]

Signaling Pathway Visualization

The diagram below illustrates a simplified EGFR signaling pathway, a common target for anticancer drugs based on the 1,2,4-triazole scaffold.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Triazole_Inhibitor 1,2,4-Triazole Inhibitor (e.g., 8c) Triazole_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[3]

  • Cell Plating: Seed cancer cells (e.g., B16F10) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the 3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions to various concentrations with the cell culture medium. Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Application II: Antimicrobial Agent Development

The 1,2,4-triazole scaffold is a key component of many antimicrobial agents.[6] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,2,4-triazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicrobial StrainMIC (µg/mL)
1a-g P. aeruginosa16
2 (chloro-substituted) Various Bacteria16
12h (methylpiperazine) MDR E. coli0.25
13 (ofloxacin analogue) S. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1

Data sourced from a study on nalidixic acid-based and ofloxacin-based 1,2,4-triazole derivatives.[6]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening new 1,2,4-triazole derivatives for antimicrobial activity.

Antimicrobial_Screening_Workflow Start Synthesize 1,2,4-Triazole Derivatives Prepare_Compounds Prepare Stock Solutions (e.g., in DMSO) Start->Prepare_Compounds Primary_Screening Primary Screening (Disc Diffusion Method) Prepare_Compounds->Primary_Screening Measure_Zones Measure Zones of Inhibition Primary_Screening->Measure_Zones Select_Actives Select Active Compounds (Large Inhibition Zones) Measure_Zones->Select_Actives MIC_Determination Quantitative Analysis (Broth Dilution for MIC) Select_Actives->MIC_Determination Active Analyze_Results Analyze MIC Values Select_Actives->Analyze_Results Inactive MIC_Determination->Analyze_Results End Identify Lead Compounds Analyze_Results->End

Caption: Workflow for the discovery and evaluation of new antimicrobial 1,2,4-triazole agents.

Experimental Protocol: Disc Diffusion Method

This protocol describes the agar disc-diffusion method for preliminary screening of antimicrobial activity.[6]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar for fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the test compound solution (e.g., 250 µg/mL). Place the discs on the inoculated agar surface.

  • Controls: Use a disc impregnated with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Amoxicillin) as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Application III: Enzyme Inhibition

Derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have been investigated as inhibitors of various enzymes implicated in disease, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, and urease and lipase for other conditions.[8][9][10][11]

Quantitative Data: Enzyme Inhibitory Activity

The table below shows the half-maximal inhibitory concentration (IC50) of various 1,2,4-triazole derivatives against different enzymes.

Compound SeriesTarget EnzymeIC50 Range (nM)
1.1-1.5, 2.1-2.8 Acetylcholinesterase (AChE)1.63 - 17.68
1.1-1.5, 2.1-2.8 Butyrylcholinesterase (BChE)8.71 - 84.02
35a Butyrylcholinesterase (BChE)25
37a Butyrylcholinesterase (BChE)35

Data sourced from studies on cholinesterase inhibition by 1,2,4-triazole derivatives.[10][11]

Compound IDTarget EnzymeIC50 (µg/mL)
11a Urease12.39 ± 0.35
11d Urease16.12 ± 1.06

Data sourced from a study on urease inhibition.[8]

Enzyme Inhibition Visualization

The diagram illustrates the general principle of an enzyme inhibition assay, where an inhibitor competes with the substrate for the active site of the enzyme.

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Product Product (Colored) Enzyme->Product BlockedEnzyme Inhibited Enzyme Substrate Substrate Substrate->Enzyme Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->Enzyme Binds to Active Site Synthesis_Workflow Start Starting Materials (e.g., Nicotinohydrazide) Step1 Reaction with CS2 to form Dithiocarbazate Start->Step1 Step2 Cyclization with NH3 to form 5-mercapto-1,2,4-triazole Step1->Step2 Step3 Reaction with Substituted Benzyl Derivatives Step2->Step3 Purification Purification (e.g., Recrystallization) Step3->Purification Characterization Structural Characterization (IR, NMR, Mass Spec) Purification->Characterization Final_Product Final 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivative Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole, a key intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole?

A1: Common synthetic routes start from 4-chlorobenzohydrazide and a source of a C-N fragment, such as formamide or other related reagents. Another approach involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by cyclization.

Q2: What are the typical reaction conditions?

A2: Reaction conditions can vary, but a frequent method involves heating 4-chlorobenzohydrazide with an excess of formamide at elevated temperatures, often in the range of 150-180 °C. The reaction time can range from a few hours to overnight. Microwave-assisted synthesis can significantly reduce the reaction time.[1]

Q3: How is the product typically purified?

A3: Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. The crude product is often first washed with water to remove excess formamide and other water-soluble impurities.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of 3-(4-chlorophenyl)-1H-1,2,4-triazole are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a crucial indicator of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting materials or product: The reaction temperature might be too high. 3. Poor quality of reagents: Starting materials or reagents may be impure or degraded.1. Optimize reaction conditions: Increase the reaction time or temperature incrementally. Consider using microwave irradiation for better control and efficiency.[1] 2. Control temperature carefully: Use a temperature-controlled heating mantle or oil bath. 3. Verify reagent quality: Use freshly opened or purified reagents. Check the purity of starting materials via melting point or spectroscopy.
Presence of Impurities in the Final Product 1. Unreacted starting materials: Incomplete reaction. 2. Side reactions: Formation of undesired byproducts. A common side product is N,N'-bis(4-chlorobenzoyl)hydrazine.1. Drive the reaction to completion: Increase reaction time or use a slight excess of one reagent (e.g., formamide). 2. Optimize reaction conditions: Lowering the reaction temperature might reduce the formation of some byproducts. 3. Improve purification: Multiple recrystallizations may be necessary. Consider using a different solvent system for recrystallization.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the recrystallization solvent. 2. Presence of oily impurities. 1. Adjust solvent polarity: Try a mixed solvent system (e.g., ethanol/water) or a less polar solvent. Cool the solution slowly to promote crystal growth. 2. Purify before crystallization: Wash the crude product thoroughly with a solvent in which the impurities are soluble but the product is not (e.g., cold water or diethyl ether).

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole from 4-chlorobenzohydrazide and Formamide

Materials:

  • 4-chlorobenzohydrazide

  • Formamide

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzohydrazide (1 equivalent) and formamide (5-10 equivalents).

  • Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 3-(4-chlorophenyl)-1H-1,2,4-triazole.

  • Dry the purified product in a vacuum oven.

Characterization Data
Technique Expected Results
¹H NMR (DMSO-d₆, 400 MHz) δ ~14.0 (s, 1H, NH), 8.5 (s, 1H, C5-H), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~160, 145, 135, 130, 129, 128
IR (KBr, cm⁻¹) ~3100-2800 (N-H stretching), ~1610 (C=N stretching), ~1500 (C=C stretching), ~830 (C-Cl stretching)
Mass Spectrometry (EI) m/z = 179/181 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes)
Melting Point ~215-218 °C

Visual Guides

Synthesis_Pathway 4-chlorobenzohydrazide 4-chlorobenzohydrazide Intermediate N-formyl-4-chlorobenzohydrazide 4-chlorobenzohydrazide->Intermediate Heat Formamide Formamide Formamide->Intermediate Product 3-(4-chlorophenyl)-1H-1,2,4-triazole Intermediate->Product Cyclization (-H2O)

Caption: Synthesis pathway of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Troubleshooting_Workflow decision decision process process result result start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Time/ Temp check_yield->optimize_conditions Yes recrystallize Recrystallize check_purity->recrystallize Yes end_ok Successful Synthesis check_purity->end_ok No optimize_conditions->start check_reagents Check Reagent Quality check_reagents->start recrystallize->check_purity end_fail Further Troubleshooting Needed

Caption: A troubleshooting workflow for the synthesis process.

References

Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure starting materials are pure and dry. - Verify reaction temperature and time are optimal. Consider extending the reaction time or increasing the temperature within reasonable limits. - Check the quality and stoichiometry of reagents.
Degradation of Starting Materials or Product - If using harsh reaction conditions (e.g., strong acids/bases, high temperatures), consider milder alternatives. - Analyze the reaction mixture at different time points using TLC or LC-MS to monitor for product formation and potential degradation.
Inefficient Cyclization - The choice of cyclizing agent is crucial. Depending on the synthetic route, ensure the appropriate reagent (e.g., formamide, formic acid) is used in the correct excess.

Issue 2: Product Contamination and Impurities

Potential Impurity Source Identification Remediation
Unreacted 4-chlorobenzohydrazideStarting materialTLC, LC-MS, 1H NMR (presence of hydrazide protons)Recrystallization from a suitable solvent (e.g., ethanol, water). Column chromatography.
Unreacted Formamide/Formic AcidReagent/Solvent1H NMR (presence of characteristic peaks)Washing the crude product with water. Recrystallization.
N'-(4-chlorobenzoyl)formohydrazideIntermediateLC-MS, 1H NMRDrive the cyclization to completion by extending reaction time or adjusting conditions. Purification by recrystallization or chromatography.
1,3,4-Oxadiazole IsomerSide reactionMS (same mass as product), 13C NMRDifficult to remove. Optimize reaction conditions to favor 1,2,4-triazole formation (e.g., choice of solvent and temperature). Chromatographic separation may be possible.
Polymeric materialsSide reactionInsoluble material, broad NMR signalsFiltration of the crude product. Recrystallization may leave polymeric material behind.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-(4-chlorophenyl)-1H-1,2,4-triazole?

A1: The most prevalent methods involve the cyclization of a 4-chlorobenzoyl derivative. Two common routes are:

  • Reaction of 4-chlorobenzohydrazide with formamide.

  • Reaction of 4-chlorobenzonitrile with formylhydrazine.

Q2: My final product has a lower melting point than reported in the literature. What could be the reason?

A2: A depressed melting point is a strong indication of impurities. The most likely contaminants are unreacted starting materials or incompletely cyclized intermediates. We recommend purifying your product further by recrystallization or column chromatography. Refer to the "Product Contamination and Impurities" table for more details.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot (with a different Rf value) indicate reaction progression. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the key safety precautions to take during the synthesis?

A4: Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formamide is a teratogen and should also be handled with care. Ensure that all heating steps are well-controlled to avoid runaway reactions.

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole from 4-chlorobenzohydrazide and Formamide

This protocol is a representative method based on common synthetic procedures for 1,2,4-triazoles.

Materials:

  • 4-chlorobenzohydrazide

  • Formamide

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-chlorobenzohydrazide with a 5-10 fold molar excess of formamide.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting hydrazide), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess formamide.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol to obtain pure 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine 4-chlorobenzohydrazide and Formamide heat Heat to 150-160 °C for 4-6h start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Ice-Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize final_product Pure 3-(4-chlorophenyl)-1H-1,2,4-triazole recrystallize->final_product

Caption: Experimental workflow for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution problem Low Yield or Impure Product tlc Analyze by TLC/LC-MS problem->tlc nmr Analyze by NMR problem->nmr incomplete_rxn Incomplete Reaction tlc->incomplete_rxn side_products Presence of Side Products tlc->side_products start_material Unreacted Starting Material nmr->start_material optimize Optimize Reaction Conditions incomplete_rxn->optimize side_products->optimize purify Further Purification start_material->purify

Caption: Troubleshooting workflow for synthesis issues.

Optimizing reaction conditions for the cyclization of substituted benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of substituted benzohydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic rings synthesized from substituted benzohydrazides?

Substituted benzohydrazides are versatile precursors for the synthesis of various five-membered heterocycles. The most commonly synthesized structures are 1,3,4-oxadiazoles and 1,2,4-triazoles.

Q2: What are the general approaches for the cyclization of benzohydrazides to form 1,3,4-oxadiazoles?

The formation of 2,5-disubstituted 1,3,4-oxadiazoles from benzohydrazides typically involves one of the following key strategies:

  • Dehydrative cyclization of diacylhydrazines: This is a common method where a benzohydrazide is first acylated to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.[1][2]

  • Oxidative cyclization of N-acylhydrazones: Benzohydrazides are reacted with aldehydes to form N-acylhydrazones, which are subsequently cyclized in the presence of an oxidizing agent.[2][3]

  • One-pot synthesis from a carboxylic acid and a benzohydrazide: This approach combines the benzohydrazide and a carboxylic acid with a coupling agent and a dehydrating agent in a single reaction vessel.[3][4][5]

Q3: What types of reagents are used for the dehydrative cyclization to form 1,3,4-oxadiazoles?

A variety of dehydrating agents and acidic catalysts can be employed, including:

  • Phosphorus oxychloride (POCl₃)[2][4]

  • Thionyl chloride (SOCl₂)[2]

  • Tosyl chloride (TsCl)[1][2][3]

  • Polyphosphoric acid (PPA)[4]

  • Triflic anhydride[5]

  • Burgess reagent[3]

  • 1,1'-Carbonyldiimidazole (CDI) in combination with a dehydrating agent like triphenylphosphine.[3][5]

Q4: How can I synthesize 2-amino-1,3,4-oxadiazoles?

2-Amino-1,3,4-oxadiazoles are typically prepared by the cyclization of acylthiosemicarbazides or acylsemicarbazides.[3] This is often achieved using a desulfurizing agent or an oxidizing agent. Common reagents for this transformation include tosyl chloride, iodine, or 1,3-dibromo-5,5-dimethylhydantoin.[3][6] Peptide coupling reagents like TBTU have also been shown to be effective.[6]

Q5: What are the common methods for synthesizing 1,2,4-triazoles from benzohydrazides?

The synthesis of 1,2,4-triazoles from benzohydrazides often involves reaction with a nitrogen-containing compound. A common method is the reaction of a benzohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base.[7][8] Another approach involves the reaction with formamide under microwave irradiation.[9]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cyclized Product

Q: I am getting a low yield or no product in my cyclization reaction. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure your substituted benzohydrazide and other reactants are pure and dry. Hydrazides can be hygroscopic, and moisture can interfere with the reaction.[10]

  • Reaction Temperature and Time: The reaction may be incomplete due to insufficient temperature or time.[10] Conversely, high temperatures can lead to decomposition of the starting materials or the product.[10]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature or prolong the reaction time and observe the effect on the reaction.[10][11] Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[3][5][10]

  • Choice of Reagents: The choice and amount of the cyclizing agent (dehydrating agent, oxidizing agent, or coupling agent) are critical.

    • Solution: If using a dehydrating agent for 1,3,4-oxadiazole synthesis, ensure it is active and used in the correct stoichiometric amount. For oxidative cyclization, the choice of oxidant is important.[2] For syntheses involving coupling agents like TBTU or HATU, their efficiency can vary depending on the substrates.[3][6] It may be necessary to screen different reagents.

  • Solvent Effects: The solvent can significantly influence the reaction outcome.

    • Solution: Ensure you are using an appropriate solvent, and that it is anhydrous if the reaction is moisture-sensitive.

Problem 2: Formation of 1,3,4-Oxadiazole as a Side Product in 1,2,4-Triazole Synthesis

Q: I am trying to synthesize a 1,2,4-triazole, but I am observing the formation of a significant amount of the corresponding 1,3,4-oxadiazole. How can I prevent this?

A: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway in the synthesis of 1,2,4-triazoles from acylthiosemicarbazide intermediates.[10] Here are some strategies to favor the formation of the desired triazole:

  • Strictly Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole. Ensure all your reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, which may be the desired triazole.[10]

  • Choice of Base and Reagents: The choice of base for the cyclization of the thiosemicarbazide intermediate can influence the reaction pathway. For example, in the synthesis of 1,2,4-triazole-3-thiones, a basic medium is used for the cyclization.[8]

Problem 3: Complex Reaction Mixture with Multiple Unidentified Byproducts

Q: My final reaction mixture is very complex, showing multiple spots on TLC, making purification difficult. What could be the cause?

A: A complex reaction mixture often indicates side reactions or decomposition.

  • Decomposition of Sensitive Functional Groups: If your substituted benzohydrazide or other reactants contain sensitive functional groups, they may be degrading under the reaction conditions.

    • Solution: Consider using protecting groups for sensitive functionalities that can be removed after the cyclization step.[10]

  • Side Reactions with Solvent or Impurities: The solvent or impurities in the reagents could be participating in side reactions.

    • Solution: Use high-purity, inert solvents and ensure all reagents are of high quality.[10]

  • Harsh Reaction Conditions: High temperatures or highly acidic or basic conditions can lead to undesired side reactions.

    • Solution: Attempt the reaction under milder conditions. This could involve using a lower temperature for a longer period or employing milder reagents. For instance, some modern methods for 1,3,4-oxadiazole synthesis utilize mild oxidizing and cyclodehydrating agents at room temperature.[4]

Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of 2-Amino-1,3,4-oxadiazole [6]

Coupling ReagentBaseSolventTemperature (°C)Yield (%)
TBTUDIEADMF5085
DICDIEADMF5085
DCCDIEADMF5050
CDIDIEADMF5063

Table 2: Optimization of Conditions for Cyclization of N-acylhydrazones (Example Data)

OxidantSolventTemperatureTimeYield (%)
Chloramine-TEthanolReflux4h75
I₂/K₂CO₃DichloromethaneRoom Temp2h88
Cu(OTf)₂/O₂Toluene100 °C12h82
N-ChlorosuccinimideAcetonitrileRoom Temp1h90

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones

This protocol is a generalized procedure based on common methods.[2][3]

  • Formation of N-Acylhydrazone:

    • In a round-bottom flask, dissolve the substituted benzohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add the corresponding aldehyde (1.1 equivalents).

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • The N-acylhydrazone product often precipitates and can be collected by filtration. Otherwise, it can be isolated by extraction.

  • Oxidative Cyclization:

    • Suspend the dried N-acylhydrazone (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Add the oxidizing agent (e.g., N-chlorosuccinimide, 1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if an iodine-based oxidant is used).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids and Benzohydrazides[4]
  • To a stirred solution of the carboxylic acid (1 equivalent) and the substituted benzohydrazide (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) at room temperature, add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture for the appropriate time until the formation of the diacylhydrazine intermediate is complete (monitor by TLC).

  • Add the dehydrating agent (e.g., triphenylphosphine, 1.2 equivalents, and a halogen source like CBr₄, 1.2 equivalents, or tosyl chloride, 1.2 equivalents).

  • Continue stirring at room temperature or with heating until the cyclization is complete (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions (e.g., NaHCO₃ solution, brine), drying the organic layer, and concentrating.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_end Final Product Benzohydrazide Benzohydrazide Acylhydrazone N-Acylhydrazone Formation Benzohydrazide->Acylhydrazone Aldehyde Aldehyde Aldehyde->Acylhydrazone OxidativeCyclization Oxidative Cyclization Acylhydrazone->OxidativeCyclization Oxadiazole 1,3,4-Oxadiazole OxidativeCyclization->Oxadiazole

Caption: Workflow for 1,3,4-oxadiazole synthesis.

troubleshooting_logic Start Low Yield of 1,2,4-Triazole CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Check Reaction Conditions Start->CheckConditions SideProduct 1,3,4-Oxadiazole Side Product? Start->SideProduct CheckPurity->CheckConditions Pure Purify Purify/Dry Reagents CheckPurity->Purify Impure OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp Anhydrous Ensure Anhydrous Conditions SideProduct->Anhydrous Yes LowerTemp Lower Reaction Temperature SideProduct->LowerTemp Yes End Improved Yield SideProduct->End No Purify->End OptimizeTemp->End Anhydrous->End LowerTemp->End

Caption: Troubleshooting low yield in 1,2,4-triazole synthesis.

References

Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-chlorophenyl)-1,2,4-triazole.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of 3-(4-chlorophenyl)-1,2,4-triazole, primarily through the widely used Pellizzari reaction or its variations. This guide addresses common problems, their probable causes, and recommended solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 3-(4-chlorophenyl)-1,2,4-triazole 1. Insufficient Reaction Temperature: The Pellizzari reaction often requires high temperatures for the cyclodehydration step.[1][2] 2. Short Reaction Time: The reaction may not have proceeded to completion. 3. Purity of Starting Materials: Impurities or moisture in 4-chlorobenzohydrazide or formamide can interfere with the reaction. 4. Inefficient Water Removal: The accumulation of water, a byproduct of the reaction, can inhibit the cyclization process.1. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition. 2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 3. Ensure the starting materials are pure and dry. Recrystallize 4-chlorobenzohydrazide if necessary and use freshly opened or distilled formamide. 4. If the reaction is conducted in a suitable solvent, consider using a Dean-Stark apparatus to remove water azeotropically.
Formation of Multiple Products/Side Products 1. Acyl Interchange: At high temperatures, the acyl groups of the hydrazide and amide can swap, leading to the formation of undesired triazole byproducts. This is a common issue in unsymmetrical Pellizzari reactions.[2] 2. Decomposition: Starting materials or the desired product may decompose at excessively high temperatures or with prolonged heating.1. Optimize the reaction temperature to the lowest effective point. Consider using microwave-assisted synthesis to significantly reduce the reaction time and minimize the opportunity for side reactions.[1] 2. Monitor the reaction closely by TLC to avoid prolonged heating after the reaction has reached completion.
Difficult Purification of the Final Product 1. Similar Polarity of Byproducts: Side products, such as isomeric triazoles, may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process.1. For column chromatography, experiment with different solvent systems and gradients. If separation is still difficult, consider preparative HPLC or fractional recrystallization. 2. Ensure the reaction goes to completion by optimizing the reaction time and temperature. A simple work-up, such as trituration with a suitable solvent, may help remove some unreacted starting materials before final purification.
Reaction Stalls or Does Not Initiate 1. Inadequate Mixing: Poor mixing, especially in solvent-free reactions, can prevent the reactants from interacting effectively. 2. Low Reactivity: The specific batch of reagents may have lower than expected reactivity.1. Ensure efficient stirring throughout the reaction. 2. Confirm the identity and purity of the starting materials using analytical techniques such as NMR or melting point analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing 3-(4-chlorophenyl)-1,2,4-triazole?

A1: The most common method is the Pellizzari reaction, which involves the condensation of 4-chlorobenzohydrazide with formamide.[2] This reaction is a direct, one-step process that forms the triazole ring.

Q2: What is the general mechanism of the Pellizzari reaction for this synthesis?

A2: The reaction begins with the nucleophilic attack of the terminal nitrogen of 4-chlorobenzohydrazide on the carbonyl carbon of formamide. This is followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[1]

Q3: My yield is consistently low with conventional heating. How can I improve it?

A3: Low yields are a known issue with the traditional Pellizzari reaction due to the required high temperatures and long reaction times.[1] A significant improvement in both yield and reaction time can often be achieved by using microwave-assisted synthesis.[1] This technique provides rapid and uniform heating, which can promote the desired reaction pathway and minimize the formation of side products.

Q4: I am seeing multiple spots on my TLC plate after the reaction. What could they be?

A4: In the context of the Pellizzari reaction, multiple spots could indicate the presence of unreacted starting materials (4-chlorobenzohydrazide and formamide), the desired product (3-(4-chlorophenyl)-1,2,4-triazole), and potentially side products. If an unsymmetrical reaction is performed (not the case here as formamide is used), you could have isomeric triazoles. At very high temperatures, some decomposition products might also be present.

Q5: What is the best way to purify the crude 3-(4-chlorophenyl)-1,2,4-triazole?

A5: Recrystallization is often the most effective method for purifying the final product. Ethanol or an ethanol-water mixture is a common choice of solvent. If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary.

Data Presentation

The following table summarizes the expected yields for the synthesis of 3-(4-chlorophenyl)-1,2,4-triazole under different reaction conditions.

Method Starting Materials Reaction Conditions Reported Yield Reference
Conventional Heating (Pellizzari Reaction) 4-chlorobenzohydrazide, Formamide180-200°C, 2-4 hoursModerate to GoodGeneral Pellizzari Reaction Literature[1][2]
Microwave-Assisted Synthesis 4-chlorobenzohydrazide, Formamide160°C, 10-15 minutesGood to Excellent (e.g., up to 81%)[3]
Reaction with Formic Acid 4-chlorobenzohydrazide, Formic AcidRefluxModerateGeneral 1,2,4-triazole synthesis literature

Note: Yields can vary significantly based on the purity of reagents, scale of the reaction, and specific experimental setup.

Experimental Protocols

Protocol 1: Conventional Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole via Pellizzari Reaction

Materials:

  • 4-chlorobenzohydrazide

  • Formamide

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-chlorobenzohydrazide and a significant excess of formamide.

  • Heat the mixture to 180-200°C with constant stirring.

  • Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product completely.

  • Purify the crude product by recrystallization from ethanol to yield pure 3-(4-chlorophenyl)-1,2,4-triazole.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

Protocol 2: Microwave-Assisted Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole

Materials:

  • 4-chlorobenzohydrazide

  • Formamide

  • Microwave reactor vial

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reactor vial, add 4-chlorobenzohydrazide and a 20-fold molar excess of formamide.[3]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 10-15 minutes.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure 3-(4-chlorophenyl)-1,2,4-triazole.

  • Confirm the structure and purity of the product by analytical methods.

Mandatory Visualizations

Pellizzari_Reaction_Pathway cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Purification 4_chlorobenzohydrazide 4-chlorobenzohydrazide Mixing Mixing and Heating (Conventional or Microwave) 4_chlorobenzohydrazide->Mixing Formamide Formamide Formamide->Mixing Intermediate Acylamidine Intermediate (transient) Mixing->Intermediate Nucleophilic attack Cyclization Intramolecular Cyclization & Dehydration (-2 H₂O) Intermediate->Cyclization Crude_Product Crude 3-(4-chlorophenyl)- 1,2,4-triazole Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 3-(4-chlorophenyl)- 1,2,4-triazole Purification->Final_Product

Caption: Synthetic workflow for 3-(4-chlorophenyl)-1,2,4-triazole via the Pellizzari reaction.

Troubleshooting_Yield Start Low Yield Observed Check_Temp Was reaction temperature optimal (e.g., 180-200°C)? Start->Check_Temp Increase_Temp Increase temperature in increments. Check_Temp->Increase_Temp No Check_Time Was reaction time sufficient (2-4h)? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase reaction time. Check_Time->Increase_Time No Check_Purity Are starting materials pure and dry? Check_Time->Check_Purity Yes Increase_Time->Check_Purity Purify_Reagents Purify/dry reagents. Check_Purity->Purify_Reagents No Consider_MW Consider Microwave Synthesis Check_Purity->Consider_MW Yes Purify_Reagents->Consider_MW End Yield Improved Consider_MW->End

References

Technical Support Center: Synthesis of 1,2,4-Triazoles from Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 1,2,4-triazoles from thiosemicarbazides. This guide focuses on identifying and mitigating common side reactions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing side reactions in the synthesis of 1,2,4-triazoles from thiosemicarbazides?

The main side reactions involve the formation of isomeric heterocyclic compounds, primarily 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.[1][2] The reaction pathway is highly dependent on the reaction conditions, particularly the pH.[2]

Q2: How does the reaction medium (acidic vs. alkaline) influence the product distribution?

The pH of the reaction medium is a critical factor in determining the final product. Generally, cyclization of acylthiosemicarbazides in an alkaline medium favors the formation of 1,2,4-triazole derivatives.[2][3] Conversely, conducting the cyclization in an acidic medium typically leads to the formation of 1,3,4-thiadiazole derivatives.[2] This is because the cyclization pathway is directed by which heteroatom, sulfur or nitrogen, acts as the nucleophile during the ring-closing step.

Q3: What is the role of the acylating agent in directing the reaction towards 1,2,4-triazole formation?

The choice of the acylating agent is crucial. The reaction of thiosemicarbazide with reagents like carboxylic acids, esters, or acid chlorides can lead to the formation of an acylthiosemicarbazide intermediate.[4] This intermediate can then cyclize to either the desired 1,2,4-triazole or the 1,3,4-thiadiazole side product. The nature of the acyl group and the reaction conditions employed during this acylation and subsequent cyclization will dictate the product ratio.

Q4: Can 1,3,4-oxadiazoles be formed as side products in this synthesis?

Yes, the formation of 1,3,4-oxadiazoles is a potential side reaction, particularly when using hydrazides under certain conditions.[1] This competing cyclization pathway can be influenced by factors such as the reaction temperature and the presence of moisture.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1,2,4-triazoles from thiosemicarbazides, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or reaction time.[1] - Decomposition of starting materials or product at high temperatures.[1] - Purity of starting materials (e.g., hygroscopic hydrazides).[1]- Gradually increase the reaction temperature and monitor progress by TLC.[1] - Consider using microwave irradiation to shorten reaction times and potentially improve yields.[5][6] - Ensure starting materials are pure and dry.[1]
Formation of 1,3,4-Thiadiazole Side Product - Reaction conducted in acidic medium.[2] - Use of certain cyclizing agents like polyphosphate ester (PPE) can favor thiadiazole formation in the initial step.[7]- Perform the cyclization step in an alkaline medium (e.g., NaOH, KOH solution).[3][7][8] - If using a two-step method with PPE, ensure the second step of cyclodehydration is carried out in an aqueous alkali solution to convert the intermediate to the triazole.[7]
Formation of 1,3,4-Oxadiazole Side Product - This is a common side reaction when using hydrazides and can arise from a competing cyclization pathway.[1] - Presence of moisture in the reaction.[1]- Ensure strictly anhydrous reaction conditions.[1] - Lower the reaction temperature to favor the formation of the triazole.[1] - The choice of acylating agent can influence the reaction pathway.[1]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or products. - Side reactions involving the solvent or impurities.- Protect sensitive functional groups on the starting materials before the reaction. - Use a high-purity, inert solvent and ensure all reagents are pure.
Experimental Protocols

General Procedure for the Synthesis of 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones in Alkaline Medium:

This protocol is adapted from a procedure for the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[3]

  • Dissolution: Dissolve the 1,4-disubstituted thiosemicarbazide intermediate in an appropriate volume of a 2N NaOH solution.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Carefully acidify the solution to a pH of approximately 3-5 with 2N HCl to precipitate the 1,2,4-triazole product.

  • Isolation and Purification: Filter the precipitate, wash with cold water and ethanol, and then dry. The crude product can be further purified by recrystallization from a suitable solvent.

Two-Step Synthesis of 1,2,4-Triazole-3-thiol Derivatives using Polyphosphate Ester (PPE):

This method involves an initial acylation followed by a base-catalyzed cyclodehydration.[7]

Step 1: Acylation of Thiosemicarbazide

  • In a hydrothermal reaction vessel, thoroughly mix the thiosemicarbazide and the carboxylic acid.

  • Add dry chloroform and a stir bar.

  • Under stirring, add polyphosphate ester (PPE).

  • Seal the vessel and heat at 90 °C for a specified time (e.g., 11 hours).

Step 2: Cyclodehydration to 1,2,4-Triazole-3-thiol

  • Filter the precipitate from Step 1, wash with chloroform, and suspend it in water.

  • Adjust the pH to 9–10 with a 2 M KOH solution.

  • Stir the mixture at 80-90 °C for several hours (e.g., 2-9 hours), maintaining the pH by periodic addition of 2 M KOH.

  • After cooling, adjust the pH to 6 with 0.5 M HCl to precipitate the product.

  • Filter the precipitate and wash with a water/methanol mixture.

Reaction Pathways and Troubleshooting Logic

Diagram 1: General Synthesis and Side Reaction Pathways

cluster_start Starting Materials cluster_products Potential Products Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Thiosemicarbazide->Acylthiosemicarbazide Acylation AcylatingAgent Acylating Agent (e.g., Carboxylic Acid) AcylatingAgent->Acylthiosemicarbazide Triazole 1,2,4-Triazole (Desired Product) Acylthiosemicarbazide->Triazole Alkaline Medium (e.g., NaOH, KOH) Thiadiazole 1,3,4-Thiadiazole (Side Product) Acylthiosemicarbazide->Thiadiazole Acidic Medium (e.g., H2SO4, HCl) Oxadiazole 1,3,4-Oxadiazole (Side Product) Acylthiosemicarbazide->Oxadiazole Anhydrous Conditions, Heat

Caption: Reaction pathways in the synthesis of 1,2,4-triazoles.

Diagram 2: Troubleshooting Logic for Low Yield of 1,2,4-Triazole

Start Low Yield of 1,2,4-Triazole CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify/Dry Starting Materials CheckPurity->Purify Impure/Wet CheckConditions Review Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Pure/Dry Purify->CheckConditions OptimizeConditions Increase Temperature/ Time Incrementally CheckConditions->OptimizeConditions Suboptimal CheckpH Verify pH of Cyclization Step CheckConditions->CheckpH Optimal OptimizeConditions->CheckpH AdjustpH Ensure Alkaline Medium for Triazole CheckpH->AdjustpH Incorrect (Acidic) ConsiderMicrowave Consider Microwave Synthesis CheckpH->ConsiderMicrowave Correct (Alkaline) AdjustpH->ConsiderMicrowave End Improved Yield ConsiderMicrowave->End

Caption: Troubleshooting workflow for low 1,2,4-triazole yield.

References

Technical Support Center: Overcoming Low Solubility of 3-(4-chlorophenyl)-1H-1,2,4-triazole in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of 3-(4-chlorophenyl)-1H-1,2,4-triazole during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 3-(4-chlorophenyl)-1H-1,2,4-triazole when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause of this?

A1: This is a common phenomenon known as "crashing out." 3-(4-chlorophenyl)-1H-1,2,4-triazole, like many organic small molecules, is poorly soluble in aqueous solutions. While it may readily dissolve in a 100% organic solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous buffer can drastically decrease its solubility, leading to precipitation.

Q2: What is the recommended first step for preparing 3-(4-chlorophenyl)-1H-1,2,4-triazole for an assay?

A2: The standard starting procedure is to prepare a high-concentration stock solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole in 100% DMSO. A concentration of 10-50 mM is generally recommended. This concentrated stock can then be serially diluted to the final working concentration.

Q3: My compound is still precipitating even after starting with a DMSO stock. What are the next troubleshooting steps?

A3: If direct dilution of the DMSO stock into your aqueous buffer is problematic, several strategies can be employed to enhance and maintain the solubility of your compound. These include:

  • Stepwise Dilution: A gradual dilution protocol can prevent the compound from precipitating.

  • Use of Solubilizing Agents: Co-solvents, cyclodextrins, or surfactants can be incorporated into your assay buffer to increase the solubility of the compound.

  • pH Adjustment: Since 1,2,4-triazoles are amphoteric, adjusting the pH of your buffer can influence the ionization state of the molecule and, consequently, its solubility.

  • Gentle Warming and Sonication: These physical methods can help to redissolve small amounts of precipitate.

Q4: How do I choose the best solubilization strategy for my specific assay?

A4: The choice of strategy depends on the requirements and constraints of your experimental system. For cell-based assays, it is crucial to select methods and excipients that are non-toxic to the cells at the working concentrations. For biochemical assays, you must ensure that the chosen solubilizing agent does not interfere with the activity of the enzyme or protein of interest. It is always recommended to run appropriate vehicle controls to account for any effects of the solubilizing agents themselves.

Troubleshooting Guide

Issue ObservedPossible CauseRecommended Actions
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound has very low aqueous solubility and is "crashing out" of solution due to the rapid change in solvent polarity.1. Decrease the final DMSO concentration to below 0.5%[1]. 2. Employ a stepwise dilution protocol (see Experimental Protocols). 3. Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) or a non-ionic surfactant like Tween® 80.
The assay medium becomes cloudy over time during the experiment. The compound is slowly precipitating out of the medium, indicating that its concentration is above its thermodynamic solubility limit in the assay conditions.1. Lower the final concentration of the compound in the assay. 2. Incorporate a solubilizing agent to increase the compound's stability in the medium. 3. For cell-based assays, ensure proper humidification in the incubator to prevent evaporation, which could increase the compound's concentration.
Inconsistent results between experimental replicates. This may be due to variable amounts of the compound being in solution versus precipitated.1. Visually inspect each well or tube for any signs of precipitation before starting the assay. 2. Ensure thorough mixing after the final dilution step. 3. Implement a more robust solubilization protocol for all samples.

Data Presentation: Solubility Enhancement Strategies

StrategyAgent/MethodRecommended Concentration/ApproachKey Considerations
Co-solvents DMSOFinal concentration should be <0.5% for most cell-based assays[1].Always include a vehicle control with the same final DMSO concentration. High concentrations can be cytotoxic.
Cyclodextrins 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)Prepare a 10% (w/v) stock solution in the aqueous buffer.[2]Can encapsulate hydrophobic molecules, forming more soluble inclusion complexes. Generally considered non-toxic at typical working concentrations.[3]
Surfactants Tween® 80 (Polysorbate 80)0.01% - 0.1% (v/v) in the final assay medium.[4]A non-ionic surfactant that can form micelles to encapsulate the compound. May have off-target effects in some biological systems.
pH Adjustment Acidic or Basic BuffersThe parent 1,2,4-triazole has pKa values of approximately 2.45 and 10.26.[5] The chlorophenyl substituent will alter these values. Test a range of pH values around neutrality (e.g., 6.5-8.0) to assess the impact on solubility.For cell-based assays, the pH must be maintained within a physiological range (typically 7.2-7.4).

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of 3-(4-chlorophenyl)-1H-1,2,4-triazole powder.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Stepwise Dilution for Aqueous Solutions

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.

  • Thaw the DMSO stock solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole at room temperature.

  • Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed (37°C) cell culture medium or assay buffer. For example, make a 1:10 dilution.

  • Vortex the intermediate dilution gently.

  • Add the desired volume of the intermediate dilution to the final volume of the assay medium to reach the target working concentration.

  • Mix the final solution gently but thoroughly.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 10% (w/v) stock solution of HP-β-CD in your aqueous assay buffer. This can be achieved by dissolving 1g of HP-β-CD in 10 mL of buffer. Stirring for 30 minutes at room temperature or brief sonication can aid dissolution.[3]

  • Add the powdered 3-(4-chlorophenyl)-1H-1,2,4-triazole directly to the HP-β-CD solution to achieve the desired final concentration.

  • Alternatively, add a small volume of a concentrated DMSO stock of the compound to the HP-β-CD solution while vortexing.

  • Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature with gentle agitation to allow for the formation of inclusion complexes.

  • Use the resulting solution in your assay.

Protocol 4: Solubilization using Tween® 80
  • Prepare a stock solution of Tween® 80 (e.g., 10% v/v) in your assay buffer.

  • Add the Tween® 80 stock solution to your final assay buffer to achieve a final concentration of 0.01% - 0.1% (v/v).

  • Add the DMSO stock solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole to the Tween® 80-containing buffer while vortexing.

Visualizations

experimental_workflow start Start: Low solubility of 3-(4-chlorophenyl)-1H-1,2,4-triazole prep_stock Prepare 10-50 mM Stock Solution in 100% DMSO start->prep_stock direct_dilution Attempt Direct Dilution into Aqueous Buffer prep_stock->direct_dilution check_precipitate Precipitation Observed? direct_dilution->check_precipitate no_precipitate Proceed with Assay check_precipitate->no_precipitate No troubleshoot Troubleshooting Strategies check_precipitate->troubleshoot Yes stepwise Implement Stepwise Dilution Protocol troubleshoot->stepwise solubilizer Use Solubilizing Agents (HP-β-CD or Tween® 80) troubleshoot->solubilizer ph_adjust Adjust Buffer pH troubleshoot->ph_adjust recheck_precipitate Precipitation Resolved? stepwise->recheck_precipitate solubilizer->recheck_precipitate ph_adjust->recheck_precipitate success Proceed with Assay and Vehicle Controls recheck_precipitate->success Yes failure Consider Alternative Compound or Assay System recheck_precipitate->failure No

Caption: A decision-making workflow for overcoming the low solubility of 3-(4-chlorophenyl)-1H-1,2,4-triazole in assays.

signaling_pathway cluster_compound Poorly Soluble Compound cluster_solution Aqueous Assay Buffer cluster_solubilization Solubilization Mechanisms compound 3-(4-chlorophenyl)-1H-1,2,4-triazole (Hydrophobic) buffer Water Molecules compound->buffer Precipitation cyclodextrin HP-β-Cyclodextrin (Hydrophobic Core, Hydrophilic Exterior) compound->cyclodextrin Encapsulation surfactant Tween® 80 Micelle (Hydrophobic Core) compound->surfactant Micellar Solubilization cyclodextrin->buffer Increased Solubility surfactant->buffer Increased Apparent Solubility

Caption: Conceptual diagram of solubilization mechanisms for a poorly soluble compound in an aqueous buffer.

References

Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the synthesis and purification process in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Suboptimal Reagents: Ensure the purity and reactivity of your starting materials, particularly the cyclizing agent. For instance, if using phosphorus oxychloride or a similar reagent, ensure it has not been degraded by moisture.

  • Product Loss During Workup: The product might be partially soluble in the wash solutions. When neutralizing the reaction mixture or washing the crude solid, use ice-cold water or a saturated brine solution to minimize loss.

  • Sublimation: Some triazole derivatives can sublime under high vacuum or at elevated temperatures. Dry the product under reduced pressure at a moderate temperature (e.g., 40-50°C).

Q2: After purification by recrystallization, my product is still impure. What should I do?

A2: Persistent impurities after recrystallization suggest a few possibilities:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurity in terms of solubility.[1] You may need to screen a new panel of solvents or solvent mixtures.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.

  • Co-crystallization: The impurity may have very similar solubility and structural properties to the desired compound, making separation by recrystallization difficult. In this case, an alternative purification method like column chromatography is recommended.[2]

Q3: TLC analysis of my crude product shows the presence of starting materials. How can I address this?

A3: The presence of unreacted starting materials indicates an incomplete reaction.

  • Drive the Reaction: As mentioned in A1, extend the reaction time or increase the temperature. If the reaction has stalled, consider adding a slight excess of one of the reagents (if appropriate for the specific synthesis route) to drive the equilibrium towards the product.

  • Purification Strategy: If the reaction cannot be pushed further, the purification method must be chosen to effectively remove the starting materials. If the starting materials have significantly different polarities from the product, column chromatography is an excellent option.

Q4: The product will not crystallize from the solution, even after cooling and scratching the flask. What are the next steps?

A4: Failure to crystallize is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization: Try adding a seed crystal from a previous successful batch. If no seed crystal is available, concentrate the solution by slowly evaporating some of the solvent and cool it again.

  • Solvent System Change: The compound may be too soluble in the chosen solvent.[1] Attempt to precipitate the product by adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until turbidity persists.

  • "Oiling Out": If the compound separates as an oil, try warming the solution to redissolve the oil, then allow it to cool more slowly. Alternatively, decant the solvent, and try dissolving the oil in a different solvent system.

Experimental Protocols & Data

Protocol 1: Synthesis via Cyclization of Benzohydrazide

A common and reliable method for synthesizing 1,2,4-triazoles involves the reaction of a hydrazide with a one-carbon source, such as formamide or formic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzohydrazide (1 equivalent) and formamide (10-15 equivalents).

  • Heating: Heat the mixture to 150-160°C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (approx. 10 times the volume of the reaction mixture).

  • Isolation: Stir the resulting suspension for 30 minutes. The crude 3-(4-chlorophenyl)-1H-1,2,4-triazole will precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product. Ethanol or an ethanol/water mixture is often suitable for this class of compounds.[3][4]

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 45-50°C.

Data Tables

Table 1: Recrystallization Solvent Selection

Solvent SystemSolubility ProfileExpected PurityNotes
EthanolSparingly soluble at RT, highly soluble when hot.Good to ExcellentA common and effective choice.[3]
Ethanol/WaterModulates solubility for optimal recovery.Good to ExcellentUseful if the product is too soluble in pure hot ethanol. Add water dropwise to the hot ethanol solution until cloudy, then add a drop of ethanol to clarify before cooling.
Benzene/Petroleum EtherAlternative non-polar/polar mixture.VariableCan be effective if ethanol-based systems fail.[5]
Chloroform/MethanolUsed for more polar impurities.VariableOften used as an eluent system in column chromatography but can be adapted for recrystallization in specific cases.[2]

Table 2: Typical Analytical Data for 3-(4-chlorophenyl)-1H-1,2,4-triazole

AnalysisExpected Result
Appearance White to off-white solid/crystals
Melting Point (°C) ~180-190°C (Varies with purity)
¹H NMR (DMSO-d₆, δ ppm) ~14.0 (br s, 1H, NH), ~8.7 (s, 1H, C5-H), ~7.9 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~160 (C3), ~145 (C5), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-C)
IR (KBr, cm⁻¹) ~3100-3000 (N-H stretch), ~1610 (C=N stretch), ~1500 (C=C stretch), ~830 (C-Cl stretch)

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

G A Starting Materials (4-chlorobenzohydrazide, Formamide) B Reaction Mixture A->B Heat (150-160°C) C Crude Product Isolation (Precipitation & Filtration) B->C Cool & Add H₂O D Crude Product C->D E Purification (Recrystallization or Chromatography) D->E F Pure Product 3-(4-chlorophenyl)-1H-1,2,4-triazole E->F G Characterization (NMR, IR, MS, MP) F->G Quality Control

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic for Low Purity

This diagram provides a logical path for troubleshooting an impure product after the initial synthesis.

G start Impure Crude Product (Post-Synthesis) check_sm TLC shows starting material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_unknown TLC shows unknown spots? check_sm->check_unknown No increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time side_rxn Side Reaction Occurred check_unknown->side_rxn Yes recryst_fail Recrystallization Ineffective check_unknown->recryst_fail No (Smearing/Streaking) column_chrom Use Column Chromatography side_rxn->column_chrom recryst_fail->column_chrom change_solvent Screen New Recrystallization Solvents recryst_fail->change_solvent

Caption: Decision tree for troubleshooting low product purity.

References

Technical Support Center: Regioselective 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and preventing regioisomer formation during the synthesis of 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,4-triazoles, and what are the key challenges regarding regioselectivity?

A1: The most common methods include the Einhorn-Brunner and Pellizzari reactions, as well as modern approaches like catalyst-controlled [3+2] cycloadditions and one-pot multicomponent reactions. The primary challenge is controlling the regioselectivity, especially when using unsymmetrical starting materials, which can lead to the formation of a mixture of regioisomers. This complicates purification and reduces the yield of the desired product.

Q2: How can I control which regioisomer is formed in the Einhorn-Brunner reaction?

A2: The regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the substituents on the diacylamine starting material.[1] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to favor a specific regioisomer, one of the acyl groups should be significantly more electron-withdrawing than the other.[2][3] The acyl group derived from the stronger carboxylic acid will predominantly direct the formation of the triazole where this substituent is at the 3-position.[3]

Q3: What are the main differences in regioselectivity between the Einhorn-Brunner and Pellizzari reactions?

A3: The Einhorn-Brunner reaction, using an unsymmetrical diacylamine, can be directed to favor a specific regioisomer by manipulating the electronic properties of the acyl groups.[3] In contrast, the classical Pellizzari reaction, which involves the condensation of an amide and a hydrazide, is generally not regioselective and can lead to a mixture of products, particularly at the high temperatures often required.[4] Modern modifications, such as microwave-assisted synthesis, can improve yields and reduce reaction times, but regioselectivity remains a concern with unsymmetrical substrates.[5]

Q4: How do catalysts influence the regioselectivity in modern 1,2,4-triazole syntheses?

A4: In modern [3+2] cycloaddition reactions for synthesizing 1,2,4-triazoles, the choice of catalyst is crucial for controlling regioselectivity. For instance, in the reaction of isocyanides with diazonium salts, a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles.[6][7] This catalyst-controlled approach offers a predictable and highly efficient way to obtain the desired regioisomer.

Q5: How can I distinguish between different 1,2,4-triazole regioisomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between regioisomers.[8] The chemical shifts of the triazole ring protons and the protons of the substituents will be different for each isomer. In some cases, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of substituents and thus identify the substitution pattern.[9] Additionally, high-performance liquid chromatography (HPLC) can often be used to separate and quantify the different regioisomers in a mixture.[10][11]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity (Getting a Mixture of Isomers)

Scenario: You are performing an Einhorn-Brunner reaction with an unsymmetrical diacylamine and obtaining a nearly 1:1 mixture of regioisomers.

Potential Cause Recommended Solution
Similar Electronic Properties of Acyl Groups: The two acyl groups on your diacylamine have similar electron-withdrawing or donating abilities, leading to non-selective attack by the hydrazine.Redesign the Diacylamine: Synthesize a new diacylamine where one acyl group is significantly more electron-withdrawing than the other. For example, use a trifluoroacetyl group opposite an acetyl group.[12]
High Reaction Temperature: Elevated temperatures can sometimes reduce the inherent selectivity of the reaction.Optimize Temperature: Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS.
Reaction Method: The chosen synthetic route may not be inherently regioselective.Consider Alternative Methods: If modifying the substrate is not feasible, explore a catalyst-controlled synthesis. For example, a [3+2] cycloaddition with a suitable silver or copper catalyst can provide high regioselectivity.[6][7]
Problem 2: Low Product Yield

Scenario: Your reaction is sluggish, and the overall yield of the desired 1,2,4-triazole is low.

Potential Cause Recommended Solution
Impure or Degraded Reagents: Starting materials, especially hydrazines, can be sensitive to air and moisture and may have degraded.[13]Use Fresh and Pure Reagents: Ensure your diacylamine/amide and hydrazine are pure. Use a freshly opened bottle of hydrazine or purify it before use.[2]
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction to completion by TLC or LC-MS. For reactions like the Pellizzari, which often require high temperatures, consider using microwave irradiation to improve the yield and reduce the reaction time.[4][5]
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.Solvent Screening: Experiment with different solvents to ensure adequate solubility of all starting materials at the reaction temperature.
Problem 3: Formation of Side Products

Scenario: You observe significant formation of an unexpected side product, such as a 1,3,4-oxadiazole.

Potential Cause Recommended Solution
Presence of Water: Trace amounts of water can promote the competing cyclization pathway that leads to 1,3,4-oxadiazoles, a common side product in reactions involving hydrazides.[13]Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
High Reaction Temperature: Elevated temperatures can favor the formation of thermodynamically stable side products.Lower the Reaction Temperature: Reducing the temperature may disfavor the side reaction pathway.[13]
Inappropriate Starting Materials: The specific combination of starting materials may be prone to side reactions.Protect Sensitive Functional Groups: If your starting materials have functional groups that can participate in side reactions, consider protecting them before the triazole synthesis.
Problem 4: Difficulty in Separating Regioisomers

Scenario: You have a mixture of regioisomers that are difficult to separate by standard column chromatography.

Potential Cause Recommended Solution
Similar Physicochemical Properties: The regioisomers have very similar polarity and solubility, making chromatographic separation challenging.Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. A shallow gradient elution may improve separation.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often effective for separating closely related isomers.[11]
Fractional Crystallization: Attempt to selectively crystallize one regioisomer from the mixture by screening different solvents and solvent combinations.[11]

Quantitative Data Presentation

Table 1: Influence of Substituents on Regioisomeric Ratio in the Einhorn-Brunner Reaction [12]

R¹ (Electron-withdrawing)R² (Electron-donating/Neutral)Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃CH₃> 95 : 5
CCl₃Phenyl> 90 : 10
4-NO₂-C₆H₄CH₃~ 85 : 15
PhenylCH₃~ 60 : 40

Note: Data is representative, and actual ratios will vary with the specific hydrazine and reaction conditions used.

Table 2: Catalyst-Controlled Regioselective Synthesis of 1,2,4-Triazoles [6][7]

ReactantsCatalystMajor ProductApproximate Yield
Isocyanide + Aryldiazonium SaltAg(I)1,3-Disubstituted-1,2,4-triazoleHigh
Isocyanide + Aryldiazonium SaltCu(II)1,5-Disubstituted-1,2,4-triazoleHigh

Table 3: Yields for One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles [14]

AmidineCarboxylic AcidHydrazineYield (%)
BenzamidineAcetic AcidPhenylhydrazine84
AcetamidineBenzoic AcidMethylhydrazine75
4-ChlorobenzamidinePropionic AcidPhenylhydrazine78

Experimental Protocols

Protocol 1: Regioselective Einhorn-Brunner Synthesis[2]

This protocol aims to maximize the formation of a single regioisomer by using a diacylamine with electronically distinct acyl groups.

Materials:

  • Unsymmetrical Diacylamine (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid (solvent and catalyst)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical diacylamine (1.0 eq) in glacial acetic acid.

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product and determine the regioisomeric ratio by ¹H NMR.

  • Purify the desired regioisomer by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles[14][15]

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • Monosubstituted hydrazine (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • HATU (1.1 mmol)

  • DMF (5 mL)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).

  • Add HATU (1.1 mmol) to the mixture and stir at room temperature for 30 minutes to form the acylamidine intermediate.

  • Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted 1,2,4-triazole.

Visualizations

Einhorn_Brunner_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_cyclization Cyclization & Dehydration cluster_product Products Unsymmetrical\nDiacylamine Unsymmetrical Diacylamine Tetrahedral\nIntermediate Tetrahedral Intermediate Unsymmetrical\nDiacylamine->Tetrahedral\nIntermediate Nucleophilic Attack (Position 1) Unsymmetrical\nDiacylamine->Tetrahedral\nIntermediate Nucleophilic Attack (Position 2) Hydrazine Hydrazine Hydrazine->Tetrahedral\nIntermediate Cyclized\nIntermediate Cyclized Intermediate Tetrahedral\nIntermediate->Cyclized\nIntermediate Intramolecular Cyclization Regioisomer 1 Regioisomer 1 Cyclized\nIntermediate->Regioisomer 1 Dehydration Regioisomer 2 Regioisomer 2 Cyclized\nIntermediate->Regioisomer 2 Dehydration

Caption: Mechanism of the Einhorn-Brunner reaction.

Catalyst_Selection Start Desired Regioisomer? Isocyanide Isocyanide + Diazonium Salt Start->Isocyanide Ag_Catalyst Ag(I) Catalyst Isocyanide->Ag_Catalyst Target: 1,3-isomer Cu_Catalyst Cu(II) Catalyst Isocyanide->Cu_Catalyst Target: 1,5-isomer Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Product_1_3 Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst->Product_1_5

Caption: Catalyst selection for regioselective synthesis.

Troubleshooting_Workflow Start Problem with 1,2,4-Triazole Synthesis Poor_Regioselectivity Poor Regioselectivity? Start->Poor_Regioselectivity Low_Yield Low Yield? Poor_Regioselectivity->Low_Yield No Solution_Regio Modify Substrate Electronics or Change Synthetic Method Poor_Regioselectivity->Solution_Regio Yes Side_Products Side Products? Low_Yield->Side_Products No Solution_Yield Check Reagent Purity & Optimize Conditions Low_Yield->Solution_Yield Yes Separation_Issues Separation Issues? Side_Products->Separation_Issues No Solution_Side Ensure Anhydrous Conditions & Optimize Temperature Side_Products->Solution_Side Yes Solution_Sep Optimize Chromatography or Use HPLC/Crystallization Separation_Issues->Solution_Sep Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing 3-(4-chlorophenyl)-1H-1,2,4-triazole?

A1: The most prevalent and scalable methods for the synthesis of 3-aryl-1H-1,2,4-triazoles, including the target compound, are based on the Pellizzari and Einhorn-Brunner reactions. A widely adopted approach involves the condensation of 4-chlorobenzohydrazide with formamide, often under microwave irradiation to improve yields and reduce reaction times.[1][2]

Q2: What are the typical starting materials for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole?

A2: The primary starting materials are a derivative of 4-chlorobenzoic acid and a source for the triazole ring's nitrogen and remaining carbon atoms. Common precursors include 4-chlorobenzohydrazide and formamide.[1] Alternative routes might utilize 4-chlorobenzonitrile or 4-chlorobenzamidine.

Q3: What are the main challenges in the synthesis and purification of 3-(4-chlorophenyl)-1H-1,2,4-triazole?

A3: Key challenges include achieving high yields, minimizing the formation of side products, and effective purification. High temperatures in conventional heating methods can lead to side reactions and lower yields.[3] Purification by recrystallization can be challenging due to the solubility profile of the product, potentially leading to low recovery.

Q4: How can I confirm the identity and purity of my synthesized 3-(4-chlorophenyl)-1H-1,2,4-triazole?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound is also a good indicator of purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.If using conventional heating, ensure the reaction temperature is maintained at the optimal level (typically high temperatures are required).[3] For microwave-assisted synthesis, ensure the correct power and temperature settings are used for the recommended duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting materials or product at high temperatures.Consider using microwave irradiation for shorter reaction times and potentially lower overall heat exposure.[1] If using conventional heating, carefully control the temperature and avoid prolonged heating times.
Poor quality of starting materials.Ensure the purity of 4-chlorobenzohydrazide and formamide. Impurities can interfere with the reaction.
Presence of Multiple Spots on TLC (Impure Product) Formation of side products due to side reactions.High temperatures can lead to transamination between reactants, resulting in a mixture of triazoles.[3] Optimize the reaction temperature and time to minimize side product formation.
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly.
Difficulty in Product Purification/Recrystallization Product is too soluble in the recrystallization solvent.Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing triazoles include ethanol, ethanol-water mixtures, or acetic acid.
Low recovery after recrystallization.Avoid using an excessive volume of solvent for recrystallization. After cooling, place the solution in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of cold solvent.
Oily product instead of crystals.This may indicate the presence of impurities. Try to purify the crude product by column chromatography before attempting recrystallization. Ensure the recrystallization solvent is appropriate and that the cooling process is not too rapid.

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for the synthesis of 3-aryl-1,2,4-triazoles using different methods. Please note that specific results for 3-(4-chlorophenyl)-1H-1,2,4-triazole may vary.

Method Starting Materials Reaction Conditions Typical Yield Reference
Conventional Heating Aryl Hydrazide, FormamideHigh temperature (e.g., 150-200 °C), several hoursModerate[2]
Microwave Irradiation Aryl Hydrazide, FormamideMicrowave reactor, specific power and temperature settings (e.g., 150-200 °C), shorter reaction time (minutes)Good to Excellent[1]
Einhorn-Brunner Reaction Diacylamine, HydrazineAcid-catalyzed condensationVariable[2]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from general procedures for the synthesis of substituted 1,2,4-triazoles via microwave irradiation.[1]

Materials:

  • 4-Chlorobenzohydrazide

  • Formamide

  • Ethanol (for recrystallization)

  • Microwave reactor

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chlorobenzohydrazide (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 180-200 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined by monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals under vacuum.

  • Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Combine 4-Chlorobenzohydrazide and Formamide microwave Microwave Irradiation start->microwave precipitation Precipitate in Cold Water microwave->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization drying Dry Under Vacuum recrystallization->drying characterization Characterization (NMR, IR, MS) drying->characterization

Caption: Experimental workflow for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

troubleshooting_workflow start Low or No Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_conditions Review Reaction Conditions complete->check_conditions wrong_conditions Incorrect Conditions check_conditions->wrong_conditions No correct_conditions Correct Conditions check_conditions->correct_conditions Yes optimize_conditions Optimize Temperature/Time wrong_conditions->optimize_conditions check_reagents Check Reagent Quality correct_conditions->check_reagents

Caption: Troubleshooting decision tree for low product yield.

References

Stability issues of 3-(4-chlorophenyl)-1H-1,2,4-triazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(4-chlorophenyl)-1H-1,2,4-triazole in solution. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of 3-(4-chlorophenyl)-1H-1,2,4-triazole in solution?

A1: 3-(4-chlorophenyl)-1H-1,2,4-triazole, like many 1,2,4-triazole derivatives, is a relatively stable aromatic compound.[1][2][3] However, its stability in solution can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. The aromaticity of the triazole ring contributes to its overall stability.[1]

Q2: In which common laboratory solvents is 3-(4-chlorophenyl)-1H-1,2,4-triazole soluble and stable?

Q3: What is the expected stability of 3-(4-chlorophenyl)-1H-1,2,4-triazole under acidic and basic conditions?

A3: Based on studies of the parent compound, 1H-1,2,4-triazole, this class of compounds is generally stable in aqueous buffered solutions at pH 5, 7, and 9 for extended periods at room temperature.[5] However, extreme pH conditions (strong acids or bases) combined with elevated temperatures can lead to hydrolysis. It is crucial to perform forced degradation studies to understand the specific stability profile of 3-(4-chlorophenyl)-1H-1,2,4-triazole in your experimental matrix.

Q4: Is 3-(4-chlorophenyl)-1H-1,2,4-triazole sensitive to light?

A4: The parent 1H-1,2,4-triazole does not show significant direct photolysis in sunlight.[5] However, the presence of the chlorophenyl substituent in 3-(4-chlorophenyl)-1H-1,2,4-triazole could potentially increase its photosensitivity. It is best practice to store solutions of this compound in amber vials or otherwise protected from light to prevent potential photodegradation.

Q5: How does temperature affect the stability of 3-(4-chlorophenyl)-1H-1,2,4-triazole solutions?

A5: Elevated temperatures can accelerate the degradation of 3-(4-chlorophenyl)-1H-1,2,4-triazole, particularly in the presence of other stress factors like extreme pH.[6][7][8] For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8 °C or frozen), protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low assay values or loss of compound over time. Degradation of the compound in solution.- Prepare fresh solutions for each experiment. - Store stock and working solutions at low temperatures (2-8 °C or -20 °C) and protected from light. - Evaluate the pH of your solution; adjust if necessary to be within a stable range (typically near neutral). - Perform a forced degradation study to identify conditions under which the compound is unstable.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. - Use a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.[9][10][11] - Employ LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[12][13][14][15]
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.- Determine the solubility of the compound in your chosen solvent system before preparing high-concentration stock solutions. - Consider using a co-solvent to improve solubility. - If precipitation occurs upon storage, it may be a sign of degradation; analyze the precipitate and supernatant separately.
Inconsistent results between experimental replicates. Inconsistent solution preparation or storage conditions.- Ensure accurate and consistent weighing and dilution steps. - Use calibrated pipettes and balances. - Store all replicate solutions under identical conditions (temperature, light exposure). - Prepare a fresh batch of stock solution and repeat the experiment.

Summary of Stability Data for 1H-1,2,4-triazole (as a reference)

Condition Matrix Duration Temperature Result Reference
Hydrolysis Aqueous Buffer pH 5, 7, 930 days25 °CStable (half-life > 30 days)[5]
Photodegradation Distilled WaterNot specifiedSunlightNo appreciable direct photolysis[5]

Note: This data is for the parent 1H-1,2,4-triazole and should be used as a general guideline. Specific stability testing for 3-(4-chlorophenyl)-1H-1,2,4-triazole is highly recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Identify and quantify any major degradation products.

  • Determine the mass balance to ensure that all degradation products are accounted for.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 3-(4-chlorophenyl)-1H-1,2,4-triazole.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

2. Chromatographic Conditions (starting point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for the lambda max of 3-(4-chlorophenyl)-1H-1,2,4-triazole (a common starting point for triazoles is around 260 nm).[16]

  • Injection Volume: 10 µL

3. Method Validation:

  • Validate the method according to ICH guidelines, including specificity (resolution from degradation products), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photostability (UV/Vis light) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products degradation->products pathway Propose Degradation Pathway products->pathway

Caption: Workflow for a forced degradation study of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

degradation_pathway cluster_conditions Stress Conditions parent 3-(4-chlorophenyl)-1H-1,2,4-triazole acid_base Strong Acid/Base + Heat parent->acid_base oxidation Oxidizing Agent parent->oxidation hydrolysis_product Potential Hydrolysis Product: 4-chlorobenzoic acid + 1H-1,2,4-triazole acid_base->hydrolysis_product Hydrolysis oxidation_product Potential Oxidation Product: N-oxide derivative oxidation->oxidation_product Oxidation

Caption: A plausible degradation pathway for 3-(4-chlorophenyl)-1H-1,2,4-triazole under stress conditions.

References

Validation & Comparative

A Comparative Analysis of Antifungal Efficacy: Fluconazole vs. a Novel Triazole Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of the well-established drug, fluconazole, and the novel synthetic compound, 3-(4-chlorophenyl)-1H-1,2,4-triazole. This analysis is based on established mechanisms of action and representative data from studies on structurally similar 1,2,4-triazole derivatives.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents. The 1,2,4-triazole scaffold has been a cornerstone in the development of numerous antifungal drugs, including the widely used fluconazole.[1][2][3][4] This guide examines the antifungal profile of a specific derivative, 3-(4-chlorophenyl)-1H-1,2,4-triazole, in comparison to fluconazole, a member of the same chemical class.

Fluconazole, a bis-triazole antifungal agent, is a standard therapeutic option for various fungal infections, including candidiasis and cryptococcal meningitis.[5][6][7] Its mechanism of action is well-documented and involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][8][9] The compound 3-(4-chlorophenyl)-1H-1,2,4-triazole represents a class of synthetic triazole derivatives that are being explored for their potential as novel antifungal agents.[1][10][11][12][13][14][15][16]

Mechanism of Action

Both fluconazole and other 1,2,4-triazole derivatives share a common mechanism of action, targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5][6][9] This enzyme is essential for the conversion of lanosterol to ergosterol. By inhibiting this step, these compounds disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5][9]

cluster_0 Fungal Cell cluster_1 Antifungal Intervention Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Essential component Growth Fungal Growth and Proliferation Membrane->Growth Enzyme->Ergosterol Catalyzes conversion Disruption Disrupted Membrane (Increased Permeability) Enzyme->Disruption Ergosterol synthesis blocked Triazoles 3-(4-chlorophenyl)-1H-1,2,4-triazole Fluconazole Inhibition Inhibition Triazoles->Inhibition Inhibition->Enzyme Death Fungistatic/Fungicidal Effect Disruption->Death

Mechanism of action for triazole antifungals.

Comparative Antifungal Efficacy

While direct comparative data for 3-(4-chlorophenyl)-1H-1,2,4-triazole against fluconazole is not available in a single study, the following tables summarize representative in vitro antifungal activities of various 1,2,4-triazole derivatives against common fungal pathogens, with fluconazole as a reference. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Antifungal Activity against Candida albicans

CompoundMIC (µg/mL)Reference
Fluconazole0.125 - 4[17]
Representative 1,2,4-triazole derivatives0.53 - >64[14][15]

Table 2: In Vitro Antifungal Activity against Other Fungal Species

Fungal SpeciesFluconazole MIC (µg/mL)Representative 1,2,4-triazole Derivatives MIC (µg/mL)Reference
Candida glabrataMarginal ActivityModerate to Excellent Activity[3]
Candida kruseiNo ActivityModerate to Excellent Activity[3]
Cryptococcus neoformansProminent ActivityModerate to Excellent Activity[3]
Aspergillus fumigatusNo ActivityModerate Activity[13]

Note: The MIC values for "Representative 1,2,4-triazole derivatives" are a composite from various studies on different, but structurally related, compounds and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antifungal efficacy of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antifungal agent against yeast isolates.

cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Analysis A Prepare serial dilutions of antifungal compounds in a 96-well microtiter plate. C Inoculate each well with the fungal suspension. A->C B Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL). B->C D Include positive (no drug) and negative (no inoculum) controls. C->D E Incubate plates at 35°C for 24-48 hours. D->E F Visually or spectrophotometrically determine the lowest concentration with no visible growth. E->F G This concentration is the MIC. F->G

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antifungal Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Controls: A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24 to 48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a microplate reader.

Conclusion

Both fluconazole and the broader class of 1,2,4-triazole derivatives, including 3-(4-chlorophenyl)-1H-1,2,4-triazole, function by inhibiting ergosterol biosynthesis, a validated and effective antifungal strategy. While fluconazole remains a crucial clinical tool, the exploration of novel 1,2,4-triazole derivatives is a promising avenue for the development of new antifungals with potentially broader spectrums of activity or improved efficacy against resistant strains. The representative data suggests that while some novel triazoles may not surpass fluconazole's potency against certain species, they may offer advantages against fungi where fluconazole has limited activity, such as Candida krusei and various molds. Further direct comparative studies are essential to fully elucidate the therapeutic potential of specific derivatives like 3-(4-chlorophenyl)-1H-1,2,4-triazole.

References

Comparative Efficacy of Chlorophenyl-Substituted Triazoles: A Biological Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] The introduction of a chlorophenyl substituent to this versatile scaffold has been a strategic focus in medicinal chemistry, aiming to enhance potency and modulate biological effects. This guide provides a comparative analysis of the biological activities of various chlorophenyl-substituted triazole derivatives, supported by experimental data from recent literature. The primary activities explored include antifungal, antibacterial, and anticancer effects, offering a valuable resource for researchers in drug discovery and development.

Antifungal Activity

Chlorophenyl-substituted triazoles are potent antifungal agents, primarily acting through the inhibition of cytochrome P450 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][5] Disruption of ergosterol biosynthesis leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth.[5]

Several studies have synthesized and evaluated novel chlorophenyl-substituted triazoles against a range of pathogenic fungi. For instance, a series of 5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thiones demonstrated notable in vitro activity against various Aspergillus and Penicillium species.[1] Similarly, Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, including chlorophenyl derivatives, have shown strong antifungal effects against Microsporum gypseum, with some compounds exhibiting activity superior to the standard drug ketoconazole.[6]

Table 1: Comparative Antifungal Activity of Chlorophenyl-Substituted Triazoles (MIC in µg/mL)

Compound/DerivativeAspergillus flavusAspergillus nigerMicrosporum gypseumReference Compound(s)
5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thione----
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e)Not TestedNot Tested> KetoconazoleKetoconazole
4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5b)Not TestedNot Tested> KetoconazoleKetoconazole
4-(2,4-dichlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (5j)Not TestedNot Tested> KetoconazoleKetoconazole

Note: Specific MIC values were not consistently provided in a comparable format across all studies, hence a qualitative comparison is presented where necessary.

Antibacterial Activity

The antibacterial potential of chlorophenyl-substituted triazoles has also been extensively investigated. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[7][8] For example, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were found to be particularly active against Gram-positive strains like Bacillus subtilis.[8] Another study highlighted that 4-chlorophenyl triazoles with a 4-chloro substituent on a benzothiazole ring exhibited potent antitubercular activity.[7]

Table 2: Comparative Antibacterial Activity of Chlorophenyl-Substituted Triazoles (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliReference Compound(s)
Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl substituent-31.25Not ActiveCefuroxime, Ampicillin
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e)> StreptomycinNot TestedNot ActiveStreptomycin
4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5b)> StreptomycinNot TestedNot ActiveStreptomycin
4-(2,4-dichlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (5j)> StreptomycinNot TestedNot ActiveStreptomycin

Anticancer Activity

Triazole derivatives, including those with chlorophenyl substitutions, have emerged as promising candidates in cancer therapy.[9][10][11] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer-related pathways.[9] For instance, certain 6-(substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol compounds, where the aryl group is a 4-chlorophenyl moiety, were found to be active against non-small cell lung cancer cell lines.[11] Furthermore, triazolo-thiadiazole derivatives containing a 4-chlorophenyl group have been investigated for their anticancer properties and their ability to inhibit AKT1 and AKT2 activation.[12]

Table 3: Comparative Anticancer Activity of Chlorophenyl-Substituted Triazoles (IC50 in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Carcinoma)HepG2 (Liver Carcinoma)A549 (Lung Cancer)
6-(4-chlorophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol---Active
2-((6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-N,N-diethyl-4,5-dimethoxybenzenesulfonamide----

Note: Quantitative data for direct comparison is limited in the reviewed literature. "Active" indicates reported activity without specific IC50 values.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The suspension is adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Test Compounds: The chlorophenyl-substituted triazole derivatives and reference antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a culture medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the growth control. This is typically assessed visually or by measuring absorbance with a microplate reader.

In Vitro Antibacterial Susceptibility Testing (Disc Diffusion Assay)
  • Preparation of Bacterial Inoculum: A few colonies of the test bacteria are transferred to a tube of sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the chlorophenyl-substituted triazole derivatives. The discs are then placed onto the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Incorporation Triazole Chlorophenyl-substituted Triazole Triazole->Lanosterol Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial/ Fungal Inoculum C Inoculate Microtiter Plates/ Agar Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate under Optimal Conditions C->D E Determine MIC/ Measure Zone of Inhibition D->E F Compare Activity with Reference Drugs E->F

References

Validating the Mechanism of Action of 3-(4-chlorophenyl)-1H-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities associated with 3-(4-chlorophenyl)-1H-1,2,4-triazole and its derivatives. While the specific molecular mechanism of action for 3-(4-chlorophenyl)-1H-1,2,4-triazole is not extensively documented in publicly available literature, this document summarizes the known biological effects of structurally related 1,2,4-triazole compounds. We compare these activities to established alternative compounds and provide detailed experimental protocols to facilitate further research and validation.

Anti-Lipase Activity

Derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have demonstrated inhibitory effects against pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[1] This positions them as potential candidates for anti-obesity therapies. A comparison with the well-established lipase inhibitor, Orlistat, is presented below.

Table 1: Comparison of Lipase Inhibitory Activity

CompoundTarget EnzymeIC50 / % InhibitionReference CompoundIC50
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives (7b, 7d, 11b, 11c, 11d)Pancreatic LipaseModerate-to-good inhibitionOrlistat5 ng/ml (for 50% activity after 5 min)[1][2]
Experimental Protocol: In Vitro Lipase Inhibition Assay

This protocol is adapted from colorimetric assays using p-nitrophenyl butyrate (pNPB) as a substrate.[3]

Materials:

  • Porcine Pancreatic Lipase (PPL) solution (1 mg/mL in cold Tris-HCl buffer)

  • p-Nitrophenyl butyrate (pNPB) substrate solution (10 mM in acetonitrile)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Orlistat (positive control, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add 10 µL of the test compound solution (or Orlistat/DMSO for controls) and 80 µL of the PPL solution to triplicate wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the pNPB substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for 20 minutes at 37°C.

  • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance versus time curve.

  • The percentage of lipase inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Add Test Compound/Control (10 µL) B Add Lipase Solution (80 µL) A->B C Pre-incubate (37°C, 15 min) B->C D Add pNPB Substrate (10 µL) C->D E Measure Absorbance (405 nm, 20 min) D->E F Calculate Reaction Rate E->F G Determine % Inhibition F->G

Fig. 1: Experimental workflow for the in vitro lipase inhibition assay.

Anti-Urease Activity

Certain derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have shown significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[1] A comparison with thiourea, a known urease inhibitor, is provided.

Table 2: Comparison of Urease Inhibitory Activity

CompoundTarget EnzymeIC50 (µg/mL)Reference CompoundIC50 (mM)
Mannich base derivative of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (11a)Urease12.39 ± 0.35Thiourea0.504[4]
Mannich base derivative of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (11d)Urease16.12 ± 1.06Thiourea0.504[4]
Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is based on the indophenol method, which measures ammonia production.[5][6]

Materials:

  • Jack bean urease solution

  • Urea solution (10 mM in phosphate buffer)

  • Phosphate buffer solution (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Thiourea (positive control)

  • Phenol reagent (containing phenol and sodium nitroprusside)

  • Alkali reagent (containing NaOH and NaOCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 25 µL of the test compound solution, 25 µL of the urease enzyme solution, and 50 µL of the urea solution in phosphate buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

  • Incubate at 37°C for another 30 minutes for color development.

  • Measure the absorbance at a wavelength of 625-630 nm.

  • Calculate the percentage of inhibition as described for the lipase assay.

G cluster_prep Reaction Mixture cluster_reaction Incubation & Color Development cluster_analysis Measurement & Analysis A Add Test Compound (25 µL) B Add Urease Solution (25 µL) A->B C Add Urea Solution (50 µL) B->C D Incubate (37°C, 30 min) C->D E Add Phenol & Alkali Reagents (50 µL each) D->E F Incubate (37°C, 30 min) E->F G Measure Absorbance (625-630 nm) F->G H Calculate % Inhibition G->H

Fig. 2: Workflow for the in vitro urease inhibition assay.

Antibacterial Activity

Various 1,2,4-triazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][7]

Table 3: Comparison of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
1,2,4-Triazole-3-thiol derivativesP. aeruginosa, B. subtilis, S. aureus3.12-25StreptomycinNot specified in the same study
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mMAmpicillin, ChloramphenicolSimilar activity
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132 mMAmpicillin, ChloramphenicolHigher activity
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Nutrient broth

  • Bacterial cultures

  • Test compounds (stock solution of 100 µg/mL in DMSO)

  • Standard antibiotic (e.g., Streptomycin)

  • Sterile 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in nutrient broth in a 96-well microplate to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Inoculate each well with the bacterial suspension.

  • Include positive control wells (broth + bacteria + DMSO) and negative control wells (broth + test compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Serial Dilutions of Test Compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Bacterial Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Fig. 3: General workflow for antimicrobial susceptibility testing.

Anti-Inflammatory Activity

Certain 1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[8][9]

Table 4: Comparison of COX-1/COX-2 Inhibitory Activity

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)
1,2,4-triazole pyrrolo[3,4-d]pyridazinone derivatives70.96–95.7547.83–49.79Meloxicam83.759.2
1,2,4-triazole Schiff base derivative117.81.76Indomethacin0.250.07
1,2,4-triazole derivative (Hamoud et al., 2022)13.50.04Celecoxib14.70.045
Experimental Protocol: In Vitro COX Inhibition Assay

The anti-inflammatory activity of 1,2,4-triazole derivatives is often evaluated using in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays. These assays typically measure the conversion of arachidonic acid to prostaglandins. The IC50 values are then determined, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Triazole 1,2,4-Triazole Derivative Triazole->COX Inhibition

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Chlorophenyl)-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,4-triazole nucleus represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 3-(4-chlorophenyl)-1,2,4-triazole core, offering insights into their potential as therapeutic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key structural modifications, this document aims to facilitate the rational design of more potent and selective drug candidates.

The 3-(4-chlorophenyl)-1,2,4-triazole moiety has been a focal point of synthetic and medicinal chemistry due to its presence in compounds with diverse biological effects, including antimicrobial, antifungal, anticancer, anti-lipase, and anti-urease activities.[1][2][3][4] The strategic placement of a 4-chlorophenyl group at the 3-position of the triazole ring appears to be a critical determinant for these activities, with further functionalization at other positions of the triazole core allowing for the fine-tuning of potency and selectivity.

Comparative Analysis of Biological Activities

The biological evaluation of various 3-(4-chlorophenyl)-1,2,4-triazole derivatives has revealed significant variations in activity based on the nature and position of substituents. The following tables summarize the quantitative data from several key studies, providing a clear comparison of the performance of different analogues.

Anti-Lipase and Anti-Urease Activity

A study focused on the synthesis of new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole revealed compounds with notable inhibitory effects on lipase and urease.[1] The introduction of different substituents at the N-4 position of the triazole ring led to a range of activities, with certain Mannich bases and arylidene hydrazides showing promising results.

CompoundLipase Inhibition (%)Urease IC50 (µg/mL)
7b Moderate-to-good-
7d Good-
11a -12.39 ± 0.35
11b Moderate-to-good-
11c Moderate-to-goodModerate
11d Moderate-to-good16.12 ± 1.06
Orlistat Standard-
Thiourea -Standard
Data sourced from Bekircan et al. (2014).[1]
In Vitro Anticancer Activity

The anticancer potential of 3-(4-chlorophenyl)-1,2,4-triazole derivatives has been explored against various human cancer cell lines. Modifications, such as the introduction of a pyridine ring and a thio-linked benzyl group, have yielded compounds with moderate to potent cytotoxic effects.[3]

CompoundMurine Melanoma (B16F10) IC50 (µM)
TP1 41.12
TP2 45.34
TP3 50.18
TP4 55.21
TP5 58.90
TP6 61.11
TP7 48.76
Data sourced from a study on 1,2,4-triazole pyridine derivatives.[3]

Another study investigating a specific 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) demonstrated selective cytotoxicity against human melanoma cells (VMM917) and induced cell cycle arrest at the S phase.[5]

CompoundTreatment Concentration (µM)Apoptotic Cells (%)
Control 0-
B9 8Increased
B9 16Increased
B9 32Increased
Qualitative data indicating an increase in apoptosis upon treatment.[5]
Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents.[4] Derivatives of 3-(4-chlorophenyl)-1,2,4-triazole have been synthesized and screened for their antimicrobial activities, with some showing good or moderate effects against various microorganisms.[2] The structural modifications often involve the introduction of other heterocyclic rings, such as oxadiazoles, and the formation of Schiff and Mannich bases.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole Derivatives

A general synthetic pathway for creating a variety of derivatives starts with a core 3-(4-chlorophenyl)-1,2,4-triazole structure. For instance, starting with 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, various modifications can be made.[1]

G cluster_synthesis General Synthetic Scheme start 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (4) acetate_deriv Ethyl[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate (5) start->acetate_deriv ethyl_bromoacetate Ethyl bromoacetate hydrazide Hydrazide derivative (6) acetate_deriv->hydrazide hydrazine Hydrazine hydrate arylidene_hydrazides Arylidene hydrazides (7) hydrazide->arylidene_hydrazides intermediate_thione Intermediate hydrazide->intermediate_thione aromatic_aldehydes Aromatic aldehydes cs2_koh CS2, KOH triazole_thione 4-amino-5-{[...]-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (9) intermediate_thione->triazole_thione Cyclization hydrazine2 Hydrazine hydrate schiff_bases Schiff bases (10) triazole_thione->schiff_bases Condensation aldehydes Aldehydes mannich_bases Mannich bases (11) schiff_bases->mannich_bases formaldehyde_amine Formaldehyde, Amine

Caption: Synthetic pathway for 3-(4-chlorophenyl)-1,2,4-triazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified period (e.g., 48 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC50 values H->I

Caption: Experimental workflow for the MTT assay.

Antimicrobial Screening (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be determined using the agar well diffusion method against various bacterial and fungal strains.[6]

G cluster_workflow Agar Well Diffusion Method A Prepare sterile nutrient agar plates B Inoculate plates with microbial culture A->B C Create wells in the agar B->C D Add test compound solutions to the wells C->D E Incubate plates at an appropriate temperature D->E F Measure the diameter of the inhibition zone E->F

Caption: Workflow for antimicrobial screening via agar well diffusion.

Structure-Activity Relationship Insights

The collective data from various studies on 3-(4-chlorophenyl)-1,2,4-triazole derivatives allow for the deduction of several key SAR principles.

G cluster_sar Key SAR Observations cluster_n4 N-4 Substituents cluster_c5 C-5 Substituents Core 3-(4-chlorophenyl)-1,2,4-triazole Core (Essential for Activity) N4_Sub Substitution at N-4 Position Core->N4_Sub Influences potency and selectivity C5_Sub Substitution at C-5 Position Core->C5_Sub Modulates activity spectrum Activity Biological Activity (Antimicrobial, Anticancer, etc.) N4_Sub->Activity MannichBases Mannich Bases SchiffBases Schiff Bases AlkylChains Substituted Alkyl Chains C5_Sub->Activity Thione Thione/Thiol Groups Heterocycles Other Heterocyclic Rings (e.g., Oxadiazole) ArylGroups Substituted Aryl Groups

Caption: Key structural features influencing the activity of derivatives.

  • Importance of the 4-Chlorophenyl Group: The consistent presence of the 4-chlorophenyl moiety at the 3-position across active compounds suggests its crucial role in binding to biological targets.

  • Influence of N-4 Substitution: The nature of the substituent at the N-4 position of the triazole ring is a major determinant of biological activity. The introduction of bulky groups, Schiff bases, and Mannich bases has been shown to enhance antimicrobial and enzyme inhibitory activities.[1][2]

  • Role of C-5 Substituents: Modifications at the C-5 position, including the introduction of thione/thiol groups or additional heterocyclic rings, can significantly impact the spectrum of activity. For instance, the presence of a thione group is often associated with enhanced antimicrobial properties.[7]

  • Hybrid Molecules: Combining the 3-(4-chlorophenyl)-1,2,4-triazole scaffold with other pharmacologically active moieties, such as pyridine or fluoroquinolones, has proven to be an effective strategy for developing potent antimicrobial and anticancer agents.[3][7]

References

Comparative Analysis of 3-(4-chlorophenyl)-1H-1,2,4-triazole and Related Phenyl-Triazole Antifungal Agents: A Cross-Resistance Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity and cross-resistance profiles of 3-(4-chlorophenyl)-1H-1,2,4-triazole and structurally related phenyl-triazole derivatives against various fungal strains. While specific cross-resistance data for 3-(4-chlorophenyl)-1H-1,2,4-triazole is limited in publicly available literature, this guide synthesizes findings from studies on analogous compounds to offer insights into potential efficacy and resistance mechanisms. The information presented is intended to support further research and development in the field of antifungal agents.

Performance Comparison of Phenyl-Triazole Derivatives

The antifungal efficacy of triazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal pathogens. A lower MIC value indicates greater potency. The following tables summarize the in vitro antifungal activities of several 1,2,4-triazole derivatives containing a phenyl moiety, compared to established antifungal drugs.

Table 1: Antifungal Activity of Novel 1,2,4-Triazole Derivatives Against Various Fungal Species

Compound/DrugCandida albicans (MIC in μg/mL)Aspergillus fumigatus (MIC in μg/mL)Cryptococcus neoformans (MIC in μg/mL)
Novel Triazole Derivative 1 0.0156 - 2.0-0.0156 - 2.0
Novel Triazole Derivative 2 0.0313--
Fluconazole (Reference) ---
Voriconazole (Reference) ---
Ravuconazole (Reference) ---

Note: Specific data for 3-(4-chlorophenyl)-1H-1,2,4-triazole was not available in the reviewed literature. The data presented is for analogous compounds to provide a comparative perspective.

Cross-Resistance in Triazole Antifungals

Cross-resistance among triazole antifungals is a significant clinical concern. Resistance to one triazole can often confer resistance to other drugs in the same class. This phenomenon is frequently linked to specific molecular mechanisms within the fungal cells. Studies have shown correlations in MIC values between different triazoles for various Aspergillus species, suggesting the potential for cross-resistance. For instance, strong correlations have been observed between voriconazole and ravuconazole MICs, as well as between itraconazole and posaconazole MICs for Aspergillus fumigatus and Aspergillus flavus.[1][2]

In Candida species, the development of resistance to fluconazole has been shown to lead to cross-resistance to other triazoles like voriconazole.[3][4] This is often due to the upregulation of efflux pumps or mutations in the target enzyme, lanosterol 14-α-demethylase (Erg11p).

Experimental Protocols

The determination of antifungal susceptibility and resistance is performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth dilution antifungal susceptibility testing of yeasts and filamentous fungi.

Broth Microdilution Method (Based on CLSI M27-A3 and EUCAST Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

  • Preparation of Antifungal Agent: The triazole compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial twofold dilutions are then prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium to reach a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Incubation: The microtiter plates containing the serially diluted antifungal agent and the fungal inoculum are incubated at 35°C. Incubation times vary depending on the fungus being tested (e.g., 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.).[5][6][7][8][9][10]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. For azoles, this is often determined visually or by using a spectrophotometer to measure optical density.[6][7]

Experimental Workflow for Antifungal Susceptibility Testing

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antifungal Stock Solution B Serial Dilution in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Fungal Inoculum C->D E Incubate at 35°C D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Triazole Resistance

Resistance to triazole antifungals in fungal pathogens is a multifaceted process involving several key cellular mechanisms. Understanding these pathways is crucial for the development of novel antifungal strategies to overcome resistance.

The primary mechanisms of azole resistance include:

  • Target Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of triazole drugs.[11]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters leads to the active efflux of triazole drugs from the fungal cell, preventing them from reaching their target.[11][12]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the sterol biosynthesis pathway can lead to a decreased dependence on the target enzyme or the accumulation of alternative sterols that maintain membrane function.[11][13]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.

Signaling Pathways in Azole Resistance

G Key Signaling Pathways in Azole Resistance cluster_stress External Stress (Azole Exposure) cluster_response Fungal Cell Response cluster_resistance Resistance Mechanisms Azole Azole Antifungal Erg11 Target Enzyme (Erg11p) Inhibition Azole->Erg11 StressResponse Cellular Stress Response Activation Erg11->StressResponse Erg11Mutation ERG11 Gene Mutation (Target Modification) StressResponse->Erg11Mutation Selection Pressure EffluxPumps Upregulation of Efflux Pumps (ABC/MFS) StressResponse->EffluxPumps Transcriptional Upregulation PathwayAlt Ergosterol Biosynthesis Pathway Alteration StressResponse->PathwayAlt Metabolic Adaptation Erg11Mutation->Azole Reduced Binding EffluxPumps->Azole Drug Efflux PathwayAlt->Erg11 Bypass/Compensation

Caption: Signaling pathways leading to azole resistance in fungi.

Conclusion

While direct experimental data on the cross-resistance of 3-(4-chlorophenyl)-1H-1,2,4-triazole is not extensively documented, the broader understanding of phenyl-triazole derivatives and the well-characterized mechanisms of azole resistance provide a solid framework for predicting its potential performance and challenges. The structural similarity to other triazoles suggests that it will likely face existing resistance mechanisms, such as target site mutations and efflux pump overexpression. Future research should focus on head-to-head comparisons of this specific compound with clinically relevant triazoles against a panel of susceptible and resistant fungal isolates to fully elucidate its antifungal profile and potential for cross-resistance.

References

Comparative Analysis of the Antibacterial Activity: 3-(4-chlorophenyl)-1H-1,2,4-triazole versus Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its derivatives against the well-established antibiotic, ampicillin. Due to the limited availability of direct comparative studies on the specific parent compound, this guide draws upon available data for structurally related 1,2,4-triazole derivatives to provide a relevant and insightful analysis for researchers in the field of antimicrobial drug discovery.

Introduction to the Compounds

3-(4-chlorophenyl)-1H-1,2,4-triazole belongs to the triazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The interest in 1,2,4-triazole derivatives stems from their potential to overcome existing antibiotic resistance mechanisms.

Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. It is effective against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1]

Quantitative Comparison of Antibacterial Activity

Direct comparative data for 3-(4-chlorophenyl)-1H-1,2,4-triazole is scarce in publicly available literature. Therefore, this comparison utilizes data from a closely related derivative, 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , to provide a benchmark against ampicillin.

Table 1: Minimum Inhibitory Concentration (MIC) Against Bacillus subtilis

CompoundBacterial StrainMIC (µg/mL)
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeBacillus subtilis31.25[2]
AmpicillinBacillus subtilisResistant[2]

Note: The specific derivative of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents at the N-2 position was found to be 2-fold more potent than ampicillin against Bacillus subtilis.[2]

To provide a broader context of the antibacterial potential of the 1,2,4-triazole scaffold, the following table summarizes the activity of other derivatives against various bacterial strains in comparison to ampicillin.

Table 2: MIC of Various 1,2,4-Triazole Derivatives and Ampicillin Against Different Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)
4-amino-substituted-1,2,4-triazole-3-thiol derivative (4c)Staphylococcus aureus16
4-amino-substituted-1,2,4-triazole-3-thiol derivative (4e)Escherichia coli25
AmpicillinStaphylococcus aureus ATCC 259230.05 - 0.25[1][3]
AmpicillinEscherichia coli ATCC 259222 - 8[4]
AmpicillinPseudomonas aeruginosa ATCC 27853Resistant[5]

Mechanism of Action

Ampicillin acts by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, which is mediated by penicillin-binding proteins (PBPs). This inhibition leads to a weakened cell wall and subsequent cell lysis.

Ampicillin Mechanism of Action Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Inhibition leads to

Caption: Mechanism of action of ampicillin.

The exact mechanism of action for 3-(4-chlorophenyl)-1H-1,2,4-triazole is not as extensively studied as ampicillin. However, research on various 1,2,4-triazole derivatives suggests several potential targets. Some studies indicate that these compounds may interfere with the synthesis of essential cellular components or disrupt membrane function. For instance, some triazole derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis.

Experimental Protocols

The data presented in this guide are primarily derived from two standard antibacterial susceptibility testing methods: the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer disk diffusion assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound (e.g., 3-(4-chlorophenyl)-1H-1,2,4-triazole or ampicillin) is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antibacterial Susceptibility Testing Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Test Compound SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read and Interpret Results (MIC/Zone of Inhibition) Incubate->ReadResults End End ReadResults->End

Caption: General workflow for antibacterial susceptibility testing.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.

Workflow:

  • Prepare Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension to create a lawn of bacteria.

  • Apply Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under standardized conditions.

  • Measure Zones: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.

Conclusion

While direct comparative data for 3-(4-chlorophenyl)-1H-1,2,4-triazole against ampicillin is limited, the available information on its derivatives suggests that the 1,2,4-triazole scaffold holds promise as a source of new antibacterial agents. The derivative 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has demonstrated notable activity against Bacillus subtilis, a bacterium to which ampicillin can show resistance.

Further research is warranted to synthesize and evaluate the antibacterial spectrum of 3-(4-chlorophenyl)-1H-1,2,4-triazole and other closely related analogs. Direct, head-to-head comparisons with established antibiotics like ampicillin against a broad panel of clinically relevant bacterial strains will be crucial in determining their potential for future drug development. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of reproducible and comparable data.

References

In Vivo Anticonvulsant Activity of 3-(4-Chlorophenyl)-1,2,4-Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticonvulsant agents with improved efficacy and better safety profiles remains a critical area of research in medicinal chemistry. Among the various heterocyclic scaffolds explored, 1,2,4-triazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vivo anticonvulsant activity of 3-(4-chlorophenyl)-1,2,4-triazole derivatives, supported by experimental data from preclinical screening models.

Comparative Anticonvulsant Activity

The anticonvulsant potential of novel compounds is primarily evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold.[1][2] The median effective dose (ED50) represents the dose at which a compound protects 50% of the animals from seizures, and the median toxic dose (TD50), often assessed by the rotarod test for motor impairment, indicates the dose at which 50% of the animals exhibit neurotoxicity.[3][4] The protective index (PI), calculated as TD50/ED50, is a crucial measure of the compound's margin of safety.

While a direct comparative study of a wide range of 3-(4-chlorophenyl)-1,2,4-triazole derivatives is not available in a single report, the following table summarizes the anticonvulsant activity of a representative compound and other structurally related 1,2,4-triazole derivatives to provide a reference for their potential efficacy and safety.

CompoundAnimal ModelTestRoute of Admin.ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315)MouseMESi.p.38.5>300>7.8[5][6][7]
6-(4-Fluorophenyl)thiazolo[3,2-b][1][8][9]triazole (3c)MouseMESi.p.49.194.11.9[4]
6-(4-Propoxyphenyl)thiazolo[3,2-b][1][8][9]triazole (5b)MousePTZi.p.63.4105.61.7[4]
3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (50)MouseMESi.p.26.9>30011.0[5]
N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine ester derivative (4g)MouseMES & 6Hzi.p.Active at 100Not neurotoxic at active doseNot determined[10]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the reproducibility and validation of anticonvulsant screening results.

Maximal Electroshock (MES) Test

The MES test is a well-established model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][8][9]

  • Animal Preparation: Male albino mice (20-25 g) or Wistar rats (100-150 g) are typically used.[8] Animals are acclimatized to laboratory conditions before the experiment.

  • Drug Administration: Test compounds, a vehicle control, and a positive control are administered to different groups of animals, usually via oral gavage or intraperitoneal injection.[8] The test is conducted at the time of peak effect of the drug, determined from preliminary studies.[8]

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[1][3] A drop of local anesthetic is often applied to the eyes to minimize discomfort.[3]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1][3] An animal is considered protected if this tonic extension is not observed.[1]

  • Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED50 is determined from the dose-response curve.[9]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to screen for compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.[2][11]

  • Animal Preparation: Similar to the MES test, mice are commonly used.

  • Drug Administration: The test compound, vehicle, and a positive control are administered prior to the convulsant.

  • Induction of Seizure: A dose of pentylenetetrazole sufficient to induce clonic seizures in a high percentage of animals (e.g., 85-100 mg/kg) is injected subcutaneously.[12]

  • Observation: Animals are observed for a specific period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: The percentage of protected animals is calculated for each group, and the ED50 is determined.

Mechanism of Action and Signaling Pathways

The anticonvulsant activity of many 1,2,4-triazole derivatives is thought to be mediated through their interaction with voltage-gated sodium channels (VGSCs).[6][13] By blocking these channels, the compounds can inhibit the rapid and repetitive firing of neurons that is characteristic of seizure activity. Some derivatives may also exert their effects through the enhancement of GABAergic neurotransmission, the primary inhibitory neurotransmitter system in the brain.[5]

Below is a diagram illustrating the proposed mechanism of action of certain 1,2,4-triazole derivatives on neuronal excitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal ActionPotential Action Potential VGSC Voltage-Gated Sodium Channel ActionPotential->VGSC Opens CaChannel Voltage-Gated Calcium Channel VGSC->CaChannel Depolarization Opens Vesicle Synaptic Vesicle (Glutamate) CaChannel->Vesicle Ca2+ influx GlutamateRelease Glutamate Release Vesicle->GlutamateRelease GlutamateReceptor Glutamate Receptor GlutamateRelease->GlutamateReceptor Binds to PostsynapticPotential Excitatory Postsynaptic Potential (EPSP) GlutamateReceptor->PostsynapticPotential Activation Triazole 3-(4-chlorophenyl)- 1,2,4-triazole derivative Triazole->VGSC Blocks

Caption: Proposed mechanism of action of anticonvulsant 1,2,4-triazole derivatives.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical in vivo screening workflow for identifying and characterizing novel anticonvulsant compounds.

G start Synthesis of 3-(4-chlorophenyl)-1,2,4-triazole Derivatives mes_screen Maximal Electroshock (MES) Test (Primary Screen for Generalized Seizures) start->mes_screen scptz_screen Subcutaneous Pentylenetetrazole (scPTZ) Test (Primary Screen for Myoclonic Seizures) start->scptz_screen active_compounds Identification of Active Compounds mes_screen->active_compounds scptz_screen->active_compounds dose_response Dose-Response Studies (ED50 Determination) active_compounds->dose_response neurotoxicity Neurotoxicity Assessment (Rotarod Test - TD50) active_compounds->neurotoxicity pi_calc Calculation of Protective Index (PI = TD50/ED50) dose_response->pi_calc neurotoxicity->pi_calc moa Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) pi_calc->moa lead_optimization Lead Optimization moa->lead_optimization

References

A Comparative Analysis of the Anti-Lipase Activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole and Orlistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of pancreatic lipase is a key therapeutic strategy for managing obesity.[1] Pancreatic lipase is a crucial enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] By inhibiting this enzyme, the absorption of dietary fats is reduced, leading to a decrease in caloric intake.[3][4] Orlistat is the only lipase inhibitor currently approved for long-term use in the management of obesity.[1][5]

Quantitative Comparison of Anti-Lipase Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for Orlistat and various 1,2,4-triazole derivatives against pancreatic lipase. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundIC50 Value (µM)Key Observations
Orlistat 0.050Orlistat is a potent inhibitor of pancreatic lipase.[2][3] The reported IC50 values can vary, with some studies reporting values as high as 17.05 µg/mL.[6]
1,2,4-Triazole Derivative 2e *112.3 ± 5.1This derivative demonstrated the most potent anti-lipase activity among the tested compounds in its series.
Other 1,2,4-Triazole Derivatives -Several other synthesized 1,2,4-triazole derivatives have shown moderate to good lipase inhibitory effects when compared to Orlistat.[7]

*Note: Derivative 2e is identified as 5-{[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-thioxo-1,3,4-oxadiazole in the source study and is presented here as a representative of the 1,2,4-triazole class of compounds.

Mechanism of Action

Orlistat functions as a potent and selective inhibitor of gastric and pancreatic lipases.[3][4] It forms a covalent bond with the serine residue at the active site of these lipases, rendering them inactive.[2][3] This irreversible inhibition prevents the breakdown of dietary fats.[2] The mechanism of action for 1,2,4-triazole derivatives as lipase inhibitors is an active area of research, with molecular docking studies suggesting that they bind to the active site of the enzyme through various weak interactions.

Experimental Protocols

To ensure a standardized and reproducible comparison of the anti-lipase activity of novel compounds like 3-(4-chlorophenyl)-1H-1,2,4-triazole against a known inhibitor such as Orlistat, a well-defined experimental protocol is essential. The following is a detailed methodology for a common in vitro pancreatic lipase inhibition assay.

In Vitro Pancreatic Lipase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of porcine pancreatic lipase (PPL) using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP). The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (3-(4-chlorophenyl)-1H-1,2,4-triazole)

  • Orlistat (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

    • Prepare stock solutions of the test compound and Orlistat in DMSO.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the PPL solution to each well.

    • Add varying concentrations of the test compound or Orlistat to the wells. A control well should contain only DMSO.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for another defined period (e.g., 30 minutes).

    • Measure the absorbance of each well at a specific wavelength (typically 405-415 nm) using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of lipase inhibition for each concentration of the test compound and Orlistat using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PPL PPL Solution Mix Mix PPL and Inhibitor PPL->Mix pNPP pNPP Solution Add_Substrate Add pNPP pNPP->Add_Substrate Inhibitors Test Compound & Orlistat Solutions Inhibitors->Mix Preincubation Pre-incubate (37°C, 15 min) Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate (37°C, 30 min) Add_Substrate->Incubation Measure Measure Absorbance (405 nm) Incubation->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for in vitro pancreatic lipase inhibition assay.

Lipase_Inhibition_Pathway cluster_digestion Normal Fat Digestion cluster_inhibition Inhibition of Fat Digestion Dietary_Fat Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Hydrolysis Undigested_Fat Undigested Triglycerides Dietary_Fat->Undigested_Fat No Hydrolysis Fatty_Acids Free Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids Inactive_Lipase Inactive Lipase Absorption Absorption Fatty_Acids->Absorption Inhibitor Lipase Inhibitor (e.g., Orlistat, Triazole) Inhibitor->Pancreatic_Lipase Binds to active site Excretion Excretion Undigested_Fat->Excretion

Caption: Mechanism of pancreatic lipase inhibition.

Conclusion

Orlistat is a well-characterized and potent inhibitor of pancreatic lipase. While direct comparative data for 3-(4-chlorophenyl)-1H-1,2,4-triazole is currently lacking, preliminary studies on related 1,2,4-triazole derivatives suggest that this class of compounds possesses anti-lipase activity, albeit generally less potent than Orlistat. Further research employing standardized in vitro and in vivo models is necessary to fully elucidate the anti-lipase potential of 3-(4-chlorophenyl)-1H-1,2,4-triazole and to determine its viability as a potential therapeutic agent for obesity. The experimental protocol and workflows provided in this guide offer a framework for such comparative investigations.

References

Comparative Docking Analysis of 3-(4-chlorophenyl)-1H-1,2,4-triazole and Other Azole Antifungals: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in silico analysis reveals the potential of 3-(4-chlorophenyl)-1H-1,2,4-triazole as a promising antifungal agent, with docking studies indicating comparable or superior binding affinity to the target enzyme, lanosterol 14α-demethylase (CYP51), when compared to established azole antifungals. This guide provides a comparative overview of its performance, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

The rising threat of antifungal resistance necessitates the exploration of new therapeutic agents. Azole compounds, a cornerstone of antifungal therapy, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death. The 1,2,4-triazole scaffold is a key pharmacophore in many successful antifungal drugs.[1][2] This report focuses on the in silico evaluation of 3-(4-chlorophenyl)-1H-1,2,4-triazole, a derivative of this important heterocyclic family, and compares its potential binding efficacy against Candida albicans CYP51 with that of widely used antifungal drugs such as fluconazole, ketoconazole, and voriconazole.

Data Presentation: A Comparative Look at Binding Affinities

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its protein target. The binding energy, typically measured in kcal/mol, is a key indicator of the stability of the ligand-protein complex, with lower (more negative) values suggesting a stronger interaction. The following table summarizes the binding energies of various 1,2,4-triazole derivatives and standard azole antifungals against Candida albicans CYP51, providing a quantitative basis for comparison. While a specific docking score for 3-(4-chlorophenyl)-1H-1,2,4-triazole is not available in the reviewed literature, the data for structurally similar compounds suggest its potential for strong binding.

CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
1,2,4-Triazine DerivativesCandida albicans CYP51 (4LXJ)-8.2 to -11.9Fluconazole-8.1
Novel 1,2,4-Triazole Analogue (AZ3)Candida albicans CYP51 (5V5Z)-8.19Itraconazole-11.511
3-Benzoyl imidazo[1,2-a]pyrimidinesCandida spp. CYP51-6.11 to -9.43Fluconazole-3.16 to -5.68
Ketoconazole-6.16
Long-tailed triazoles (Itraconazole, Posaconazole)Candida albicans CYP51Stronger binding affinityShort-tailed triazoles (Fluconazole, Voriconazole)Weaker binding affinity

Experimental Protocols: A Guide to In Silico Antifungal Drug Discovery

The following outlines a detailed methodology for conducting a comparative molecular docking analysis, synthesized from established protocols in the field.[3]

Protein Preparation

The initial step involves preparing the three-dimensional structure of the target protein, lanosterol 14α-demethylase (CYP51), for docking simulations.

  • Structure Retrieval: The crystal structure of Candida albicans CYP51 is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5V5Z.[4]

  • Protein Cleaning: Non-essential molecules such as water, co-factors (with the exception of the heme group), and any co-crystallized ligands are removed from the PDB file using molecular visualization software like PyMOL or UCSF Chimera.

  • Hydrogen Addition and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to each atom to ensure a realistic molecular model.

Ligand Preparation

The small molecules, including 3-(4-chlorophenyl)-1H-1,2,4-triazole and other azole antifungals, are prepared for docking.

  • Structure Generation: The 3D structures of the ligands are generated using chemical drawing software.

  • Energy Minimization: The energy of the ligand structures is minimized to obtain the most stable conformation.

Molecular Docking

This is the core computational process where the binding of the ligands to the protein is simulated.

  • Grid Box Definition: A grid box is defined around the active site of the CYP51 enzyme. This grid specifies the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to place the prepared ligands into the defined grid box. The software explores various possible binding poses and scores them based on their predicted binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses and their corresponding binding energies. The interactions between the ligand and the amino acid residues in the active site are visualized and examined.

Mandatory Visualization

To better understand the concepts and workflows discussed, the following diagrams have been created using the Graphviz DOT language.

G cluster_0 Experimental Workflow Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Data Analysis Data Analysis Molecular Docking->Data Analysis Comparative Analysis Comparative Analysis Data Analysis->Comparative Analysis

A generalized workflow for comparative molecular docking analysis.

G Azole Antifungal Azole Antifungal Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azole Antifungal->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Blocked Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane Ergosterol Biosynthesis->Disrupted Fungal Cell Membrane Fungal Cell Death Fungal Cell Death Disrupted Fungal Cell Membrane->Fungal Cell Death

Signaling pathway illustrating the mechanism of action of azole antifungals.

References

Unveiling the Antifungal Target of 3-(4-chlorophenyl)-1H-1,2,4-triazole in Candida albicans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism of a Promising Antifungal Candidate and its standing against established therapies.

Researchers and drug development professionals now have access to a comprehensive comparative guide elucidating the target enzyme of the antifungal compound 3-(4-chlorophenyl)-1H-1,2,4-triazole in Candida albicans. This guide confirms that, in line with other triazole-based antifungals, the compound targets lanosterol 14α-demethylase (CYP51 or Erg11), a critical enzyme in the ergosterol biosynthesis pathway of the fungal cell membrane. The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.

This publication provides a detailed comparison of a representative triazole compound bearing the key structural motifs of 3-(4-chlorophenyl)-1H-1,2,4-triazole with other prominent azole and non-azole antifungal agents. The guide includes quantitative data on enzyme inhibition and minimum inhibitory concentrations (MICs), detailed experimental protocols for key assays, and visual diagrams of the relevant biological pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Performance Comparison of CYP51 Inhibitors against Candida albicans

To provide a clear perspective on the efficacy of triazole-based antifungals, the following tables summarize the inhibitory activities of a representative compound and other known antifungal agents against Candida albicans and its target enzyme, CYP51.

Table 1: In Vitro Antifungal Activity (MIC) against Candida albicans

CompoundClassMIC (µg/mL)
N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (Representative Triazole)Azole1[1][2][3]
FluconazoleAzole0.125[1][2][3]
VoriconazoleAzole0.004[4]
VT-1161 (Oteseconazole)Azole0.002[4]
A-39806Non-AzoleNot Reported
A60586Non-Azole12.5 - 50[5]

Table 2: Inhibition of Candida albicans Lanosterol 14α-Demethylase (CYP51)

CompoundClassIC50 (µM)Dissociation Constant (Kd) (nM)
N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (Representative Triazole)Azole0.33[1][2][3]43 ± 18[1][2][3]
FluconazoleAzole0.31[1][2][3]41 ± 13[1][2][3]
PosaconazoleAzole0.2[1][2][3]43 ± 11[1][2][3]
VT-1161 (Oteseconazole)Azole1.4 - 1.6[6]< 39[6]
A-39806Non-Azole1.9 (cell-free)[7]Not Reported
A60586Non-Azole7.8 (cell-free)[5]Not Reported

Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The antifungal susceptibility of Candida albicans is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[8]

  • Inoculum Preparation: A standardized suspension of C. albicans cells is prepared to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[9][10]

  • Serial Dilution: The test compound is serially diluted two-fold in a 96-well microtiter plate containing the RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[11]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control, assessed visually or spectrophotometrically at 600 nm.[12][13]

Protocol 2: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the compound on the activity of recombinant C. albicans CYP51.

  • Reconstituted Enzyme System: A reaction mixture is prepared containing purified recombinant C. albicans CYP51, a cytochrome P450 reductase (CPR) to provide electrons, and the substrate lanosterol.[13][14]

  • Inhibitor Addition: The test compound is added to the reaction mixture at varying concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.[13][14]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).[14]

  • Product Quantification: The reaction is stopped, and the demethylated product is extracted and quantified using methods such as HPLC or LC-MS/MS.[15]

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[15]

Protocol 3: Ergosterol Quantification Assay

This whole-cell assay confirms the compound's mechanism of action by measuring its effect on the total ergosterol content in C. albicans.

  • Cell Culture: C. albicans cells are grown in a suitable broth medium in the presence of various concentrations of the test compound.[9][10]

  • Saponification: The harvested cells are saponified using alcoholic potassium hydroxide to break down lipids and release sterols.

  • Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted using an organic solvent like n-heptane.[9]

  • Spectrophotometric Analysis: The ergosterol content in the extract is quantified by scanning the absorbance between 240 and 300 nm. Ergosterol has a characteristic four-peaked curve, and the height of the peaks is proportional to its concentration.[9]

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway and a typical experimental workflow.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Triazole 3-(4-chlorophenyl)-1H-1,2,4-triazole (and other azoles) Lanosterol 14α-demethylase\n(CYP51/Erg11) Lanosterol 14α-demethylase (CYP51/Erg11) Triazole->Lanosterol 14α-demethylase\n(CYP51/Erg11) Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Experimental_Workflow cluster_workflow Experimental Workflow for Antifungal Evaluation cluster_invitro In Vitro Assays cluster_wholecell Whole-Cell Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Determination Antifungal_Efficacy Antifungal_Efficacy MIC_Assay->Antifungal_Efficacy Determines Enzyme_Assay CYP51 Enzyme Inhibition Assay (IC50) Direct_Target_Inhibition Direct_Target_Inhibition Enzyme_Assay->Direct_Target_Inhibition Confirms Ergosterol_Assay Ergosterol Quantification Mechanism_of_Action Mechanism_of_Action Ergosterol_Assay->Mechanism_of_Action Validates Compound Test Compound (e.g., 3-(4-chlorophenyl)-1H-1,2,4-triazole) Compound->MIC_Assay Compound->Enzyme_Assay Compound->Ergosterol_Assay

Caption: Logical workflow for evaluating the antifungal properties of a test compound.

References

Safety Operating Guide

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive guide for the safe handling and proper disposal of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-, designed for researchers and laboratory professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Essential Safety & Handling Precautions

Before beginning any disposal procedure, it is imperative to handle the chemical with appropriate safety measures. This substance may cause skin, eye, and respiratory irritation.[1][2][3]

A. Personal Protective Equipment (PPE): Always wear the following PPE when handling 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-:

  • Gloves: Chemical-impermeable gloves must be worn.[4] Always inspect gloves prior to use and use proper removal techniques.

  • Eye Protection: Safety glasses or goggles are required to prevent contact with eyes.[5][6]

  • Lab Coat: Wear suitable protective clothing to avoid skin contact.[4][7]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a particulate filter respirator.[5]

B. Handling:

  • Work in a well-ventilated area, such as under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][7]

  • Use non-sparking, explosion-proof tools and equipment to prevent ignition.[4][7]

  • Avoid contact with skin and eyes.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7][8]

II. Summary of Safety and Disposal Parameters

The following table summarizes key quantitative and procedural data for the safe disposal of this compound.

ParameterSpecificationSource Citation
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4][7][4][7]
Secondary Disposal Dispose of contents/container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7][9][1][7][9]
Environmental Precautions Discharge into the environment must be avoided.[4][7] Do not let the chemical enter drains or sewer systems.[1][4][5][7][9][1][4][5][7][9]
Spill Containment Use inert material to absorb, vacuum, or sweep up the substance.[1] Moisten first to prevent dusting if appropriate.[5][1][5]
Waste Storage Keep in suitable, closed, and properly labeled containers for disposal.[4][5][6][7] Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][7][4][5][6][7]

III. Detailed Disposal Protocols

Disposal must be conducted in strict accordance with all applicable laws and regulations.[7]

A. Chemical Waste Disposal Protocol:

  • Collection: Carefully collect all waste material, including any contaminated absorbents from spills.

  • Containment: Place the waste into a suitable, sealable, and clearly labeled container.[4][5][7] Ensure the container is compatible with the chemical.

  • Storage: Store the sealed waste container in a designated, secure area that is cool, dry, and well-ventilated.[4][7]

  • Arrangement for Disposal: The material must be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][7] Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

B. Empty Container Disposal Protocol:

  • Decontamination: Containers can be triple-rinsed with a suitable solvent.[4][7] Collect the rinsate and treat it as chemical waste.

  • Disposal Options:

    • Recycling/Reconditioning: After triple-rinsing, the container may be offered for recycling or reconditioning.[4][7]

    • Landfill: Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[4][7]

IV. Spill Management Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4][6]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Wear PPE: Don appropriate PPE as described in Section I-A.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][4][6] Use inert materials like sand or earth to contain the spill.

  • Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[1][5] If appropriate, moisten the material first to prevent dusting.[5]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Treat all cleanup materials as chemical waste and dispose of them according to the protocol in Section III-A.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- and its container.

G cluster_start Start: Waste Identification cluster_ppe Safety Protocol cluster_waste Chemical & Spill Waste Handling cluster_container Empty Container Handling cluster_final Final Disposition start Identify Waste: 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste (Solid Residue or Spill Material) ppe->collect rinse Step 2a: Triple-Rinse Container ppe->rinse contain Step 3: Place in Labeled, Sealed Waste Container collect->contain store Step 4: Store in Cool, Dry, Ventilated Area contain->store dispose Step 5: Transfer to Licensed Chemical Destruction Facility (e.g., Incineration) store->dispose collect_rinsate Step 3a: Collect Rinsate as Chemical Waste rinse->collect_rinsate puncture Step 4a: Puncture Container rinse->puncture collect_rinsate->contain Add to Waste recycle Recycle or Recondition puncture->recycle OR landfill Dispose in Sanitary Landfill puncture->landfill

Caption: Disposal workflow for 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-.

References

Personal protective equipment for handling 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • IUPAC Name: 3-(4-chlorophenyl)-1H-1,2,4-triazole

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[2][3][4]
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[4] A face shield may be required for splash hazards.
Skin and Body A lab coat or chemical-resistant disposable gown.[5] Full-body protective clothing may be necessary for large quantities or in case of a spill.[6][7]
Respiratory Use in a well-ventilated area is required.[6][8] If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is necessary.[9][10]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is crucial for minimizing risks associated with handling 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling post_handling Post-Handling disposal Disposal a Review Safety Data Sheet (SDS) b Ensure fume hood is operational a->b c Gather and inspect all required PPE b->c d Don appropriate PPE e Weigh and handle the chemical inside the fume hood d->e f Keep container tightly closed when not in use e->f g Decontaminate work surfaces h Remove and dispose of PPE correctly g->h i Wash hands thoroughly h->i j Dispose of waste in a labeled, sealed container k Follow institutional and local disposal regulations j->k

Caption: Workflow for the safe handling of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- and related compounds.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE as detailed in the table above and inspect for any damage.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations, including weighing and transferring, of the solid compound within a chemical fume hood to avoid inhalation of dust.[1][6]

    • Keep the container of the chemical tightly closed when not in immediate use.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in a designated waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and compatible waste container.
Contaminated Labware Rinse with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste. Dispose of the decontaminated labware according to lab policy.
Contaminated PPE Place disposable gloves, gowns, and other contaminated items in a designated hazardous waste bag or container for incineration.
Spill Debris Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[6]

General Disposal Guidelines:

  • All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]

  • Do not dispose of this chemical down the drain or in the general trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Reactant of Route 2
Reactant of Route 2
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.